molecular formula C20H28N4O7 B2488713 Methyltetrazine-PEG4-Acid

Methyltetrazine-PEG4-Acid

货号: B2488713
分子量: 436.5 g/mol
InChI 键: LMFGOJBYDNENPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyltetrazine-PEG4-Acid is a useful research compound. Its molecular formula is C20H28N4O7 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O7/c1-16-21-23-20(24-22-16)17-2-4-18(5-3-17)31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-19(25)26/h2-5H,6-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFGOJBYDNENPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-PEG4-Acid: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-Acid is a heterobifunctional crosslinker that has gained significant traction in the fields of chemical biology, drug delivery, and diagnostics. Its unique architecture, combining a highly stable and reactive methyltetrazine moiety with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a versatile carboxylic acid handle, makes it an invaluable tool for the precise and efficient conjugation of biomolecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in bioconjugation.

The core utility of this compound lies in its ability to participate in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of bioorthogonal chemistry. This "click" reaction, particularly with a trans-cyclooctene (B1233481) (TCO) partner, is renowned for its exceptionally fast kinetics and high specificity, enabling the formation of stable covalent bonds in complex biological milieu without interfering with native cellular processes.[1][2] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, while the PEG4 spacer improves aqueous solubility and minimizes steric hindrance.[3]

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is crucial for its effective implementation in experimental workflows. The following table summarizes its key specifications.

PropertyValueReference(s)
Chemical Formula C₂₀H₂₈N₄O₇[3]
Molecular Weight 436.56 g/mol [3]
CAS Number 1802907-91-0[3]
Appearance Red crystalline solid[3]
Purity >95% (as determined by HPLC)[3]
Solubility Soluble in DMSO, DMF, DCM, THF, and Chloroform[3]
Storage Conditions Store at -20°C, desiccated[3]

Mechanism of Action: A Dual-Functionality Approach

This compound enables a two-pronged approach to bioconjugation, leveraging two distinct and orthogonal chemical reactions.

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The tetrazine ring is the bioorthogonal reactive group, which undergoes a rapid and highly selective [4+2] cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast second-order rate constants, typically in the range of 10³ to 10⁶ M⁻¹s⁻¹.[4] The reaction proceeds efficiently in aqueous buffers at physiological pH and temperature, without the need for a catalyst, and releases nitrogen gas as the only byproduct.[5]

G Methyltetrazine Methyltetrazine-PEG4-R Intermediate Diels-Alder Adduct Methyltetrazine->Intermediate + TCO TCO-Biomolecule TCO->Intermediate Product Stable Conjugate Intermediate->Product - N₂ N2 N₂ (gas)

Caption: IEDDA reaction between Methyltetrazine and TCO.

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, such as the side chains of lysine (B10760008) residues in proteins and antibodies. This is typically achieved through a two-step activation process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6][7] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it into an NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.

G COOH Methyltetrazine-PEG4-COOH NHS_ester Methyltetrazine-PEG4-NHS ester COOH->NHS_ester + EDC_NHS EDC, NHS EDC_NHS->NHS_ester Amide Stable Amide Bond NHS_ester->Amide + Amine Biomolecule-NH₂ Amine->Amide

Caption: Amide bond formation via EDC/NHS activation.

Quantitative Data: Reaction Kinetics and Stability

The performance of this compound in bioconjugation is underpinned by its favorable reaction kinetics and stability.

Reaction Kinetics

The IEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known. The second-order rate constants are highly dependent on the specific TCO derivative and reaction conditions.

Reaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
trans-cyclooctene (TCO)~2,000 - 30,000Aqueous media, pH 7.4[4],[5]
Norbornene~1Aqueous media[8]
Stability

The methyl group on the tetrazine ring significantly enhances its stability in aqueous environments compared to unsubstituted tetrazines.[2] While specific long-term stability data for this compound in biological media is not extensively published, studies on closely related methyl-phenyl-tetrazine derivatives have demonstrated high stability.

ConditionStability AssessmentReference(s)
Aqueous Buffer (PBS, pH 7.4)More stable than pyridyl- and pyrimidyl-substituted tetrazines; >75% remaining after 12 hours at 37°C.[9]
Cell Growth Medium (with 10% FBS)>95% of a methyl-phenyl-tetrazine remained after 12 hours at 37°C.[10]
Presence of Glutathione (GSH)A tetrazine derivative showed 77% remaining after 3 days in the presence of 5 mM GSH.[11]

Experimental Protocols

The following protocols provide detailed methodologies for the conjugation of this compound to amine-containing biomolecules.

Protocol 1: Two-Step EDC/NHS-Mediated Conjugation of an Antibody with this compound

This protocol describes the covalent attachment of this compound to an antibody via its primary amine groups.

Materials:

  • Antibody (in an amine-free buffer, e.g., PBS)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO

  • Spin Desalting Columns (e.g., 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4 using a spin desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Activation of this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • In a separate microcentrifuge tube, add a 50- to 100-fold molar excess of this compound to the Activation Buffer.

    • Immediately before use, prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS (relative to the this compound) to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Antibody:

    • Immediately add the activated Methyltetrazine-PEG4-NHS ester solution to the antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

    • Remove excess, unreacted this compound and byproducts by purifying the conjugate using a spin desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and 520 nm (for tetrazine concentration).

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Analysis MeTz_Acid Dissolve this compound in Activation Buffer EDC_NHS Add EDC and Sulfo-NHS MeTz_Acid->EDC_NHS Incubate_Activation Incubate 15-30 min at RT EDC_NHS->Incubate_Activation Mix Combine Activated Linker and Antibody Incubate_Activation->Mix Antibody Prepare Antibody in PBS Antibody->Mix Incubate_Conjugation Incubate 2h at RT or O/N at 4°C Mix->Incubate_Conjugation Quench Quench Reaction Incubate_Conjugation->Quench Purify Purify via Desalting Column Quench->Purify Characterize Characterize (DOL) Purify->Characterize

Caption: Experimental workflow for antibody conjugation.

Applications in Research and Development

The unique properties of this compound make it a versatile tool for a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): The precise and stable conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.

  • Pre-targeted Imaging: A two-step in vivo imaging strategy where a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by the injection of a tetrazine-labeled imaging agent (e.g., a PET or fluorescence probe).[5]

  • Protein Labeling and Tracking: For studying protein localization, trafficking, and interactions in live cells.

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.

  • PROTACs and Molecular Glues: Construction of complex molecular architectures for targeted protein degradation.

Conclusion

This compound stands out as a robust and efficient heterobifunctional linker for modern bioconjugation. Its combination of a highly stable and reactive methyltetrazine moiety, a solubilizing PEG spacer, and a versatile carboxylic acid handle provides researchers with a powerful tool for the precise construction of complex bioconjugates. The detailed understanding of its properties and the application of optimized experimental protocols, as outlined in this guide, will enable scientists and drug developers to fully leverage its potential in advancing therapeutic and diagnostic innovations.

References

Role of the PEG4 spacer in Methyltetrazine-PEG4-Acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyltetrazine-PEG4-Acid: The Critical Role of the PEG4 Spacer

Abstract

In the advancing fields of bioconjugation, drug delivery, and molecular imaging, the precise chemical tools used to link biological molecules are of paramount importance. This compound has emerged as a powerful heterobifunctional linker, enabling the elegant and efficient connection of molecules through bioorthogonal chemistry. This technical guide provides a comprehensive examination of this reagent, with a specific focus on the indispensable role of its tetraethylene glycol (PEG4) spacer. We will explore how this component enhances solubility, mitigates steric hindrance, and improves the pharmacokinetic properties of conjugates, thereby offering significant advantages for researchers, scientists, and drug development professionals. This document details the linker's mechanism of action, presents quantitative performance data, and provides detailed experimental protocols for its application.

Core Structure and Mechanism of Action

This compound is a heterobifunctional crosslinker composed of three distinct functional units: a methyltetrazine moiety, a PEG4 spacer, and a terminal carboxylic acid.[1] This design allows for a two-step, orthogonal conjugation strategy that provides high specificity and control.

  • Methyltetrazine (Me-Tz): This nitrogen-rich ring is the bioorthogonal reactive group.[1] It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[2][3][4] This reaction is a cornerstone of "click chemistry" as it proceeds rapidly under mild, physiological conditions without the need for a copper catalyst.[2][5] The methyl group on the tetrazine ring enhances its stability in aqueous media compared to unsubstituted tetrazines.[1][6][7]

  • Carboxylic Acid (COOH): This terminal group serves as a versatile handle for covalent attachment to molecules bearing primary amines, such as the lysine (B10760008) residues found in proteins and antibodies.[1] The reaction requires chemical activation, typically with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form a stable amide bond.[6][8][9]

  • PEG4 Spacer: The four-unit polyethylene (B3416737) glycol chain acts as a flexible, hydrophilic linker connecting the methyltetrazine and the carboxylic acid.[1][5] Its role is multifaceted and critical to the performance of the overall reagent.

cluster_0 This compound Structure MTZ Methyltetrazine Moiety (Bioorthogonal Handle) PEG4 PEG4 Spacer (Hydrophilic Linker) MTZ->PEG4 Acid Carboxylic Acid (Amine-Reactive Handle) PEG4->Acid

Caption: The three core components of the this compound linker.

The primary mechanism of action involves two orthogonal steps:

  • Amine Conjugation: The carboxylic acid is activated and reacted with an amine-containing molecule (e.g., a protein) to form a stable amide bond.

  • Bioorthogonal Ligation: The methyltetrazine moiety on the newly formed conjugate is then reacted with a TCO-modified molecule in a rapid IEDDA click reaction.

MeTz Methyltetrazine Product Stable Dihydropyridazine Adduct MeTz->Product IEDDA 'Click' Reaction TCO Trans-cyclooctene (TCO) TCO->Product

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

The Multifaceted Role of the PEG4 Spacer

The PEG4 spacer, while seemingly a simple linker, imparts several critical properties to the this compound reagent and its subsequent bioconjugates. These properties are essential for successful applications in complex biological systems.

  • Enhanced Aqueous Solubility: The PEG chain is inherently hydrophilic, forming hydrogen bonds with water molecules.[10] This property significantly increases the water solubility of the entire linker and any hydrophobic molecules it is conjugated to.[1][6][11] This is a crucial advantage for biological applications, which are almost always performed in aqueous buffer systems, as it helps prevent the aggregation of labeled proteins.[12]

  • Reduction of Steric Hindrance: The PEG4 spacer provides a long, flexible connection between the conjugated molecules.[10][13] This physical separation minimizes steric hindrance, which can otherwise prevent the interaction of the two molecules or interfere with the biological activity of the labeled protein or drug.[1][14][15]

  • Improved Pharmacokinetics and Reduced Immunogenicity: The process of attaching PEG chains, known as PEGylation, is a well-established strategy in drug development to improve a drug's pharmacokinetic profile.[16] The PEG chain increases the hydrodynamic radius of the conjugate, which reduces its clearance by the kidneys, thereby extending its circulation half-life in the body.[10][16] Furthermore, the PEG spacer creates a hydration shell around the conjugate, which can mask it from the immune system, reducing immunogenicity and protecting it from enzymatic degradation.[14][16][17][18] This is often referred to as the "stealth" effect.

  • Flexibility and Conformational Freedom: The rotatable C-O bonds within the PEG4 spacer give the linker significant conformational flexibility.[10] This allows the conjugated molecules to orient themselves optimally for biological interactions, which might otherwise be restricted by a more rigid linker.

Quantitative Data and Performance Metrics

The selection of both the PEG spacer and the specific tetrazine derivative is critical for experimental success. The following tables summarize key quantitative and qualitative data.

Table 1: Key Physicochemical and Biological Benefits of the PEG4 Spacer

Property Benefit Rationale Citations
Solubility Significantly increased The hydrophilic ethylene (B1197577) oxide units enhance solubility in aqueous solutions. [1][5][10][11]
Steric Hindrance Minimized The flexible chain provides spatial separation between conjugated molecules. [1][12][14][15]
Pharmacokinetics Extended half-life Increases hydrodynamic size, reducing renal clearance. [10][16][17]
Immunogenicity Reduced Creates a "stealth" effect, masking the conjugate from the immune system. [14][16][18]

| Stability | Enhanced | Protects the conjugated biomolecule from enzymatic degradation. |[11][14][16] |

Table 2: Performance Comparison of Tetrazine Derivatives for In Vivo Applications This table highlights why the methyltetrazine component of the linker is an optimal choice, balancing reactivity with crucial stability.

PropertyMethyltetrazineH-TetrazinePhenyl-Tetrazinetert-Butyl-Tetrazine
**Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) **~1,000 - 10,332Up to 30,000~1,000Slower than methyltetrazine
In Vivo Stability HighLowModerateVery High
Calculated logD₇.₄ -0.5 to -3.0 (More Hydrophilic)More HydrophilicMore LipophilicMore Lipophilic
Key Advantage Optimal balance of reactivity and stabilityFastest reactivity but poor stabilityModerate propertiesVery stable but slower reactivity
Data adapted from BenchChem, 2025.[4]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a tumor-targeting antibody. The PEG4 spacer enhances the ADC's solubility and in vivo half-life, improving drug delivery to the tumor site.[19]

  • PROTACs: In the development of PROteolysis TArgeting Chimeras (PROTACs), this linker can connect a protein-of-interest binder and an E3 ligase ligand.[19]

  • Pre-targeted Imaging and Therapy: A TCO-modified antibody can be administered first, allowed to accumulate at the target site and clear from circulation. Subsequently, a smaller, fast-clearing methyltetrazine-linked imaging agent (e.g., a fluorescent dye or radionuclide) or therapeutic agent is administered, which then rapidly "clicks" to the pre-localized antibody.[3][5]

  • Surface Modification and Immobilization: The linker can be used to attach proteins, peptides, or other biomolecules to surfaces for applications in diagnostics and biomaterials.[12]

Conceptual Workflow for a Pre-targeted ADC cluster_0 Step 1: Targeting cluster_1 Step 2: Ligation & Payload Delivery TCO_Ab TCO-Modified Antibody Tumor Tumor Cell TCO_Ab->Tumor Binds to Tumor Antigen Clearance Unbound Antibody Clears from Circulation TCO_Ab->Clearance MeTz_Drug MeTz-PEG4-Drug MeTz_Drug->Tumor IEDDA Click Reaction at Tumor Site

Caption: Workflow for pre-targeted antibody-drug conjugate (ADC) delivery.

Detailed Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules of interest.

Protocol 1: Conjugation of this compound to a Protein via Amine Coupling

This protocol describes the covalent attachment of the linker to primary amines (e.g., lysine residues) on a protein.

  • Reagent Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-7.5 to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF).

    • Prepare fresh 100 mM stock solutions of EDC and N-hydroxysuccinimide (NHS) in the same organic solvent.

  • Activation of Carboxylic Acid:

    • In a microfuge tube, combine the this compound stock solution with a 1.5-fold molar excess of both EDC and NHS.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the activated Methyltetrazine-PEG4-NHS ester solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against the buffer of choice.

    • Characterize the resulting conjugate (e.g., by UV-Vis spectroscopy to determine the degree of labeling).

Protocol 2: Bioorthogonal Ligation of a Tetrazine-labeled Protein to a TCO-Molecule

This protocol describes the "click" reaction between the product from Protocol 1 and a molecule modified with a trans-cyclooctene (TCO) group.

  • Reagent Preparation:

    • Prepare the Methyltetrazine-PEG4-Protein conjugate (from Protocol 1) in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Dissolve the TCO-containing molecule (e.g., TCO-fluorescent dye) in a compatible solvent (e.g., DMSO) to create a stock solution.

  • Ligation Reaction:

    • Add a 1.5- to 5-fold molar excess of the TCO-molecule stock solution to the solution of the tetrazine-labeled protein.

    • The reaction is typically very fast. Incubate for 30-60 minutes at room temperature or 37°C.[12]

  • Purification (if necessary):

    • If the TCO-molecule is small, excess reagent can be removed using a desalting column or dialysis, similar to the first protocol.

  • Analysis:

    • Confirm the final conjugate formation using appropriate analytical techniques, such as SDS-PAGE (observing a band shift), mass spectrometry, or fluorescence analysis (if a dye was used).

start Start: Protein + MeTz-PEG4-Acid step1 Step 1: Amine Coupling (Activate COOH with EDC/NHS) start->step1 purify1 Purification (e.g., Desalting Column) step1->purify1 product1 Intermediate Product: Protein-PEG4-MeTz step2 Step 2: Bioorthogonal Ligation (Add TCO-Payload) product1->step2 purify2 Purification (Optional) step2->purify2 product2 Final Conjugate: Protein-Linker-Payload end End product2->end purify1->product1 purify2->product2

Caption: A typical experimental workflow for two-step bioconjugation.

Conclusion

This compound is a highly effective and versatile tool for modern bioconjugation. Its power lies in the synergistic combination of a stable, highly reactive methyltetrazine group for bioorthogonal click chemistry and a versatile carboxylic acid handle for standard amine coupling. The PEG4 spacer is not merely a passive connector but an active contributor to the success of the resulting conjugate. By enhancing aqueous solubility, providing steric relief, and conferring favorable pharmacokinetic properties, the PEG4 spacer is critical for translating the elegance of click chemistry into robust and effective applications in complex biological environments, from basic research to advanced therapeutic development.

References

Stability of Methyltetrazine-PEG4-Acid in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-Acid is a key bifunctional linker in modern bioconjugation, prized for its role in creating stable linkages through bioorthogonal chemistry. The molecule's utility is defined by the interplay of its three components: the highly reactive and stable methyltetrazine moiety, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal carboxylic acid for conjugation. Understanding the stability of this reagent in aqueous environments is paramount for its effective application in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. This guide provides a comprehensive overview of the stability of this compound, detailing factors that influence its degradation, experimental protocols for stability assessment, and a summary of available data.

The stability of the tetrazine ring is a critical parameter, as its degradation leads to a loss of reactivity and compromises the efficacy of subsequent bioconjugation reactions. The methyl group on the tetrazine ring plays a crucial role in its stability. As an electron-donating group, it increases the electron density of the aromatic ring, thereby enhancing its resistance to nucleophilic attack and hydrolysis compared to unsubstituted or electron-withdrawing group-substituted tetrazines.[1][2] The PEG4 spacer not only improves aqueous solubility but can also contribute to the overall stability and pharmacokinetic properties of the resulting conjugate.[3]

Factors Influencing Stability

The stability of this compound in aqueous solutions is primarily influenced by the following factors:

  • pH: The pH of the aqueous solution can significantly impact the rate of hydrolysis. While generally stable in neutral and slightly acidic buffers, tetrazines can be more susceptible to degradation under strongly acidic or basic conditions.

  • Temperature: As with most chemical reactions, temperature plays a key role in the degradation kinetics. Elevated temperatures can accelerate the degradation of the tetrazine ring. For long-term storage, temperatures of -20°C are recommended.[3][4]

  • Nucleophiles: The presence of strong nucleophiles in the solution can lead to the degradation of the tetrazine ring. While methyltetrazines are relatively stable, they can undergo slow degradation in the presence of thiols like L-cysteine.[5]

  • Light: Photostability is another consideration, and protection from light is generally recommended for tetrazine-containing compounds to prevent potential photochemical degradation.[3]

Quantitative Stability Data

Direct quantitative half-life data for this compound in aqueous solutions at various pH values and temperatures is limited in publicly available literature. However, studies on structurally similar methyltetrazine-containing molecules provide valuable insights into its expected stability.

ConditionParameterExpected Stability of Me-Tz-PEG4-COOHReference Compound Data
pH Half-lifeExpected to be stable in neutral and slightly acidic aqueous buffers.Data for a range of tetrazines suggests greater stability with electron-donating groups.[1]
Temperature Half-lifeStable for extended periods at recommended storage temperatures (-20°C).[4] Stability decreases at elevated temperatures.A study on various tetrazines was conducted at 37°C.[3]
Biological Media % RemainingHigh stability expected in biological media for typical experiment durations.>95% of a methyl-phenyl-tetrazine remained after 12h in cell growth medium at 37°C.[1]
Biological Media % RemainingA ⁶⁸Ga-DOTA-Me-Tz conjugate showed 85.88% radiochemical purity after 4 hours in fetal bovine serum (FBS).N/A

Putative Degradation Pathway

The degradation of the methyltetrazine ring in aqueous media is thought to proceed primarily through nucleophilic attack by water (hydrolysis). While a definitive pathway for this compound has not been published, a plausible mechanism involves the initial attack on one of the nitrogen atoms of the tetrazine ring, leading to a series of intermediates and eventual ring-opening.

Methyltetrazine Degradation Pathway cluster_conditions Influencing Factors Methyltetrazine This compound Intermediate1 Unstable Intermediate Methyltetrazine->Intermediate1 Hydrolysis NucleophilicAttack Nucleophilic Attack (e.g., H₂O, OH⁻) RingOpening Ring Opening Intermediate1->RingOpening DegradationProducts Degradation Products (e.g., N₂, nitriles) RingOpening->DegradationProducts

Caption: A putative degradation pathway for this compound in aqueous solution.

Experimental Protocols

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for quantitatively assessing the stability of this compound in solution.[1] The following protocols describe a general methodology for conducting a forced degradation study.

Protocol 1: HPLC-Based Stability Assay

Objective: To determine the percentage of intact this compound remaining after exposure to specific stress conditions.

Materials:

  • This compound

  • High-purity water

  • Buffer components (e.g., phosphate-buffered saline - PBS)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Anhydrous DMSO or DMF

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution (e.g., 10 mg/mL) of this compound in anhydrous DMSO or DMF.

  • Sample Preparation for Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution to a final concentration of 1 mg/mL in 0.1 M HCl.

    • Basic Hydrolysis: Dilute the stock solution to a final concentration of 1 mg/mL in 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute the stock solution to a final concentration of 1 mg/mL in PBS (pH 7.4).

    • Oxidative Degradation: Dilute the stock solution to a final concentration of 1 mg/mL in 3% H₂O₂.

    • Thermal Degradation: Incubate the acidic, basic, and neutral solutions at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

    • Photostability: Expose the solution in PBS to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Sample Analysis by HPLC:

    • Neutralize the acidic and basic samples before injection.

    • Inject the samples onto the C18 column.

    • Use a suitable mobile phase gradient, for example:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • A linear gradient from 5% to 95% B over 20 minutes.

    • Monitor the elution profile using a UV detector at the λmax of the methyltetrazine chromophore (typically around 520-540 nm).

  • Data Analysis:

    • Calculate the peak area of the intact this compound at each time point.

    • Normalize the peak area at each time point to the peak area at time zero.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics and half-life.

Experimental Workflow start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Neutral, Oxidative, Thermal, Photo) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by HPLC-UV sampling->analysis data Data Analysis (% Remaining vs. Time) analysis->data end End: Determine Stability Profile data->end

Caption: A general experimental workflow for assessing the stability of this compound.

Conclusion

This compound is a robust and highly stable bifunctional linker essential for advanced bioconjugation applications. Its stability is attributed to the electron-donating methyl group on the tetrazine ring. While it exhibits excellent stability under typical bioconjugation conditions (neutral to slightly acidic pH, and at or below room temperature), its degradation can be accelerated by exposure to harsh pH, elevated temperatures, and strong nucleophiles. For critical applications, it is recommended to perform stability studies using methods such as the HPLC-based assay described herein to ensure the integrity and reactivity of the reagent under specific experimental conditions. Further research is warranted to provide more detailed quantitative half-life data and to fully elucidate the degradation pathway in aqueous solutions.

References

A Technical Guide to the Solubility of Methyltetrazine-PEG4-Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyltetrazine-PEG4-Acid, a critical reagent in bioconjugation and drug development. Understanding the solubility of this compound is paramount for its effective use in experimental design, particularly for preparing stock solutions and ensuring homogeneity in reaction mixtures. This document outlines its qualitative solubility in various organic solvents, provides a detailed protocol for quantitative solubility determination, and illustrates key experimental and reaction workflows.

Introduction to this compound

This compound is a bifunctional molecule widely used in the field of bioorthogonal chemistry. It features a reactive methyltetrazine moiety and a terminal carboxylic acid. The methyltetrazine group participates in extremely fast and selective inverse-electron demand Diels-Alder cycloaddition (IEDDA) reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is highly efficient and can be performed in complex biological media, making it ideal for labeling and conjugating biomolecules.

The molecule incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG4), which enhances its aqueous solubility and provides a flexible linker that minimizes steric hindrance during conjugation.[1][2][3] The terminal carboxylic acid allows for its conjugation to primary amines on proteins, antibodies, or other molecules through the formation of a stable amide bond, typically requiring activation with reagents like EDC or HATU.[4]

Properties of this compound

A summary of the key properties of this compound is provided below.

PropertyValueReference
Chemical Formula C₂₀H₂₈N₄O₇[4]
Molecular Weight ~436.56 g/mol [1][4]
Appearance Red crystalline solid[1]
Purity Typically >95% (as determined by HPLC)[1][4]
Storage Store at -20°C, desiccated[1][4]
Primary Reactivity Carboxylic acid reacts with primary amines (requires activation); Methyltetrazine reacts with trans-cyclooctenes (TCO)[1][4]

Solubility Profile

The solubility of a reagent is a critical parameter for its practical application. The PEG4 spacer in this compound is specifically included to improve solubility in both aqueous and organic media.[1][2]

Qualitative Solubility Data

Vendor datasheets consistently report the solubility of this compound in a range of common organic solvents. This qualitative information is essential for selecting appropriate solvents for stock solution preparation and reaction setups.

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO) Soluble[1][4]
Dimethylformamide (DMF) Soluble[1][4]
Dichloromethane (DCM) Soluble[1][4]
Tetrahydrofuran (THF) Soluble[1]
Chloroform Soluble[1]
Water Soluble[4]
Quantitative Solubility Data

Experimental Protocols

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., DMSO, DMF)

  • Sealed glass vials (e.g., HPLC vials with screw caps)

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of handling the chosen solvent

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of this compound to a pre-determined volume of the solvent in a sealed glass vial. The presence of undissolved solid material is crucial to ensure saturation.

  • Equilibration:

    • Place the vial on a shaker or rotator and agitate the mixture at a constant temperature (e.g., 25°C).

    • Allow the solution to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolved concentration has reached its maximum.[5]

  • Phase Separation:

    • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid. This separates the saturated supernatant from the excess solid material.

  • Sample Preparation and Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Quantification:

    • Analyze the diluted sample and the standard solutions using a validated HPLC method.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Diagrams and Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining quantitative solubility.

G A Add Excess Compound to Solvent B Equilibrate (24-48h at 25°C) A->B Agitation C Centrifuge to Separate Phases B->C Equilibrium Reached D Extract Saturated Supernatant C->D Pellet Undissolved Solid E Dilute Sample D->E Precise Aliquot F Analyze via HPLC E->F G Calculate Solubility F->G Compare to Standards

Caption: Workflow for quantitative solubility determination.

Reaction Pathway of this compound

This diagram shows the two-step process where this compound is first activated and conjugated to a primary amine, followed by the bioorthogonal reaction of the resulting conjugate with a TCO-modified molecule.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Bioorthogonal Ligation A Methyltetrazine- PEG4-Acid D Amine-Reactive Intermediate A->D Activation B Primary Amine (e.g., Protein) E Tetrazine-Labeled Protein B->E C EDC / HATU (Activators) C->D D->E Conjugation G Stable Conjugate E->G IEDDA Click Reaction F TCO-Modified Molecule F->G

Caption: Reaction pathway for this compound.

Conclusion

This compound is a valuable reagent with favorable solubility in a variety of common organic solvents, including DMSO, DMF, and DCM, which facilitates its use in bioconjugation protocols. While quantitative solubility values are not widely published, this guide provides a standard, robust protocol—the shake-flask method—that researchers can employ to determine these values experimentally. This allows for the precise preparation of stock solutions and the optimization of reaction conditions, ensuring the successful application of this powerful bioorthogonal linker in drug development and other life science research.

References

The Bioorthogonal Reactivity of Methyltetrazine-PEG4-Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bioorthogonal reactivity of Methyltetrazine-PEG4-Acid, a key reagent in modern bioconjugation strategies. We will delve into its mechanism of action, reaction kinetics, stability, and provide detailed experimental protocols for its application in labeling and conjugation of biomolecules.

Core Concepts: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), is a cornerstone of this field due to its exceptional speed and selectivity.[1]

This compound is a heterobifunctional linker that leverages this powerful chemistry. It comprises three key components:

  • Methyltetrazine: The bioorthogonal reactive group. The methyl substituent enhances the stability of the tetrazine ring compared to its unsubstituted counterparts.[2][3]

  • PEG4 Spacer: A short, hydrophilic polyethylene (B3416737) glycol (PEG) chain that increases the water solubility of the molecule and provides a flexible spacer to minimize steric hindrance during conjugation.[4][5]

  • Carboxylic Acid: A terminal functional group that allows for conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, through the formation of a stable amide bond. This reaction is typically mediated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][6]

Quantitative Data Summary

The efficacy of bioorthogonal reactions is critically dependent on their kinetics and the stability of the reactants. The following tables summarize key quantitative data for the reaction between methyltetrazine derivatives and TCO.

ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reaction ConditionsReference
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine & TCO-OH210PBS, pH 7.4, 37°C[7]
Methyl-substituted tetrazine & TCO~1000Aqueous media[7]
Dipyridal tetrazine & TCO2000 (±400)9:1 methanol/water[1][8]
Methyltetrazine activated biotin (B1667282) & TCO> 800Not specified[9]

Table 1: Reaction Kinetics of Methyltetrazine-TCO Ligation. The reaction rates are influenced by the specific structures of the tetrazine and TCO derivatives, as well as the reaction conditions.

FactorInfluence on StabilityRecommendations
pH The tetrazine ring's stability can be affected by the concentration of hydronium and hydroxide (B78521) ions, which can lead to hydrolysis.[2]For optimal stability, maintain a pH range of 6.5-7.5 for reactions. Buffers should be free of primary amines if using NHS ester chemistry.[10]
Temperature Higher temperatures generally accelerate the rate of degradation.[2]Reactions are typically performed at room temperature or 37°C for biological applications. For storage, -20°C is recommended.[7][11]
Nucleophiles Strong nucleophiles can attack the electron-deficient tetrazine ring, leading to its degradation.[2]Avoid the presence of strong nucleophiles in the reaction mixture.
Buffer Components The components of the buffer solution can potentially react with the tetrazine moiety.[2]Use non-amine-containing buffers such as phosphate-buffered saline (PBS).

Table 2: Factors Influencing the Stability of this compound.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling via Amine Coupling and Tetrazine-TCO Ligation

This protocol outlines the modification of a protein with a TCO-NHS ester, followed by conjugation with this compound.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system or spin desalting columns

  • UV-Vis spectrophotometer

Methodology:

  • Protein Preparation:

    • Dissolve the protein of interest in PBS at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that can compete with the NHS ester reaction.

  • Modification of Protein with TCO-NHS Ester:

    • Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO at a concentration of 10-20 mM immediately before use.

    • Add a 5-20 molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification of TCO-Modified Protein:

    • Remove the excess, unreacted TCO-NHS ester using an SEC system or a spin desalting column equilibrated with PBS.

  • Activation of this compound:

    • In a separate reaction, dissolve this compound in an appropriate buffer (e.g., 0.1 M MES, pH 4.5-5).

    • Add EDC and NHS (or sulfo-NHS) to the this compound solution and react for 15 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation of TCO-Modified Protein with Activated Methyltetrazine:

    • Add the activated Methyltetrazine solution to the purified TCO-modified protein.

    • Incubate the reaction for 2 hours at room temperature.

  • Final Purification:

    • Purify the final protein conjugate to remove any unreacted this compound using SEC or a spin desalting column.

Protocol 2: Direct Protein Conjugation using EDC Chemistry

This protocol describes the direct conjugation of this compound to a protein using EDC.

Materials:

  • Protein of interest

  • This compound

  • EDC

  • Conjugation Buffer: 0.1 M MES, pH 4.5-5

  • Quenching solution (e.g., 2-mercaptoethanol (B42355) or hydroxylamine)

  • Purification column (e.g., Zeba™ Spin Desalting Column)

Methodology:

  • Reagent Preparation:

    • Equilibrate EDC and this compound to room temperature.

    • Prepare a solution of the protein in the Conjugation Buffer.

  • Conjugation Reaction:

    • Dissolve this compound in the Conjugation Buffer and add it to the protein solution.

    • Dissolve EDC in ultrapure water and immediately add it to the protein/tetrazine mixture. The amount of EDC may need to be optimized to avoid protein precipitation.[12]

    • React for 2 hours at room temperature.

  • Quenching:

    • Add the quenching solution to the reaction mixture to inactivate the EDC.

  • Purification:

    • Purify the conjugate using a desalting column to remove excess reagents and byproducts.

Mandatory Visualizations

bioorthogonal_reaction Methyltetrazine This compound Intermediate Diels-Alder Cycloadduct Methyltetrazine->Intermediate iEDDA TCO TCO-modified Biomolecule TCO->Intermediate Product Stable Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

experimental_workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Tetrazine Ligation cluster_step4 Step 4: Final Purification Protein Protein of Interest Modified_Protein TCO-Modified Protein Protein->Modified_Protein Amine Coupling TCO_NHS TCO-NHS Ester TCO_NHS->Modified_Protein Purification1 SEC or Desalting Modified_Protein->Purification1 Tetrazine This compound Purification1->Tetrazine Final_Conjugate Final Protein Conjugate Tetrazine->Final_Conjugate iEDDA Reaction Purification2 SEC or Desalting Final_Conjugate->Purification2

Caption: A typical experimental workflow for two-step protein conjugation.

References

A Technical Guide to Heterobifunctional Crosslinkers: The Role of Methyltetrazine-PEG4-Acid in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are essential tools in modern biochemistry and drug development, enabling the covalent linkage of two different biomolecules with high precision and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][2] This unique architecture allows for a sequential, two-step conjugation process, which significantly minimizes the formation of undesirable homopolymers and self-conjugates, thereby ensuring the creation of well-defined bioconjugates.[2]

The strategic design of these molecules, incorporating a spacer arm between the two reactive ends, allows for precise control over the distance between the conjugated molecules. The nature of this spacer can also influence properties such as solubility and steric hindrance.[3] This controlled approach to bioconjugation is critical in a variety of applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the preparation of fluorescently labeled probes for imaging and diagnostic assays.[4]

Methyltetrazine-PEG4-Acid: A Profile

This compound is a prime example of a modern heterobifunctional crosslinker that leverages bioorthogonal chemistry for highly specific and efficient conjugations. It features two key functional groups: a methyltetrazine moiety and a carboxylic acid, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer.

The methyltetrazine group is at the heart of its bioorthogonal reactivity. It participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO), a type of "click chemistry" that is exceptionally fast and highly specific.[5] This reaction proceeds rapidly in aqueous environments and at physiological pH without the need for a catalyst, making it ideal for use with sensitive biological molecules.[5]

The carboxylic acid group provides a versatile handle for conjugation to primary amines, which are abundant on the surface of proteins and other biomolecules. This reaction typically requires activation with a carbodiimide, such as EDC, to form a stable amide bond.[2]

The PEG4 spacer plays a crucial role in the overall performance of the crosslinker. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the crosslinker and the resulting bioconjugate, which can be particularly beneficial when working with hydrophobic molecules.[6] The flexibility and length of the PEG4 spacer also help to minimize steric hindrance between the conjugated molecules, preserving their biological activity.[6]

Core Features and Advantages

The unique combination of a methyltetrazine, a PEG4 spacer, and a carboxylic acid gives this compound several key advantages:

  • High Specificity and Bioorthogonality: The tetrazine-TCO ligation is highly selective and does not interfere with native biological functional groups, ensuring that the conjugation occurs only at the desired sites.[7]

  • Exceptionally Fast Reaction Kinetics: The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation even at low concentrations of reactants.[8]

  • Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the crosslinker and the final conjugate in aqueous buffers, reducing the risk of aggregation.[6]

  • Reduced Steric Hindrance: The flexible PEG4 spacer provides optimal distance between the conjugated molecules, helping to maintain their native conformation and function.[6]

  • Versatility: The carboxylic acid can be activated to react with primary amines, a common functional group in biomolecules, making this crosslinker broadly applicable.[2]

Quantitative Data

The following tables summarize key quantitative data for this compound and the tetrazine-TCO ligation reaction.

PropertyValueReference
Chemical Formula C₂₀H₂₈N₄O₇[5]
Molecular Weight 436.56 g/mol [5]
Appearance Red crystalline solid[5]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[5]
Purity >95% (HPLC)[5]
ReactionSecond-Order Rate Constant (k₂)Reference
Tetrazine-TCO Ligation 1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) ~1 M⁻¹s⁻¹[7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10² - 10³ M⁻¹s⁻¹[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the application of heterobifunctional crosslinkers like this compound.

general_conjugation_workflow General Two-Step Heterobifunctional Conjugation Workflow cluster_step1 Step 1: Activation of Molecule A cluster_step2 Step 2: Conjugation to Molecule B cluster_purification Purification molA Molecule A (e.g., Antibody) activated_molA Activated Molecule A molA->activated_molA + Crosslinker crosslinker Heterobifunctional Crosslinker conjugate Molecule A - Molecule B Conjugate activated_molA->conjugate + Molecule B molB Molecule B (e.g., Drug or Fluorophore) purification Removal of excess reagents conjugate->purification tetrazine_tco_ligation This compound Conjugation via Tetrazine-TCO Ligation cluster_activation Amine Modification cluster_ligation Bioorthogonal Ligation cluster_byproduct Reaction Byproduct protein Protein with primary amines activated_protein Tetrazine-labeled Protein protein->activated_protein + Activated MTZ-PEG4-Acid mtz_peg4_acid This compound final_conjugate Protein-PEG4-Molecule Conjugate activated_protein->final_conjugate + TCO-Molecule (Click Chemistry) tco_molecule TCO-modified Molecule n2_gas Nitrogen Gas (N₂) final_conjugate->n2_gas releases

References

Methyltetrazine-PEG4-Acid: A Technical Guide to Storage, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the storage, handling, and application of Methyltetrazine-PEG4-Acid, a key reagent in bioconjugation and click chemistry. The information compiled herein is intended to ensure the stability and optimal performance of the compound in research and development settings.

Storage and Handling Recommendations

Proper storage and handling are critical to maintaining the integrity and reactivity of this compound. The following guidelines are based on manufacturer recommendations and safety data sheets.

Storage Conditions

Upon receipt, this compound should be stored under controlled conditions to prevent degradation.

ParameterRecommendationSource(s)
Temperature -20°C or -18°C[1][2][3][4]
Atmosphere Store under inert gas (e.g., Argon or Nitrogen)[5]
Moisture Desiccate to protect from moisture[4][6]
Light Protect from light[7]

Table 1: Recommended Storage Conditions for this compound.

Handling and Safety

Adherence to standard laboratory safety protocols is essential when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Ventilation: Handle in a well-ventilated area.[8]

  • First Aid:

    • Skin Contact: Rinse with plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8]

    • Inhalation: While not expected to be an inhalation hazard under normal use, move to fresh air if respiratory irritation occurs and consult a physician if necessary.[8]

    • Ingestion: Not considered a significant ingestion hazard under normal use. If feeling unwell, seek medical advice.[8]

Stability Profile

This compound is among the more stable tetrazine derivatives available for bioconjugation. The electron-donating methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[3][4][6]

ConditionParameterExpected StabilityNotesSource(s)
Solid State Long-termStable when stored at -20°C and desiccated.Follow recommended storage conditions.[4]
Aqueous Solution (Neutral pH) Short-termGenerally stable for the duration of typical experiments.Prepare solutions fresh when possible.[7][8]
Biological Media (e.g., cell culture medium with 10% FBS at 37°C) Experimental DurationHigh stability. A structurally similar compound, methyl-phenyl-tetrazine, showed >95% integrity after 12 hours.The PEG4 linker enhances aqueous solubility and stability.[8]

Table 2: Stability Summary for this compound.

Experimental Protocols

This compound is a versatile reagent used to introduce a methyltetrazine moiety onto molecules containing a primary amine. This is typically achieved through an EDC/NHS-mediated coupling reaction.

Preparation of Stock Solutions
  • This compound: Equilibrate the vial to room temperature before opening to prevent moisture condensation.[1][5] Prepare a stock solution (e.g., 10 mM) in an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] Store unused stock solution at -20°C under an inert gas.[5][7]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Prepare a fresh stock solution (e.g., 100 mM) in anhydrous DMSO or an appropriate reaction buffer immediately before use.[1]

  • NHS (N-hydroxysuccinimide): Prepare a fresh stock solution (e.g., 100 mM) in anhydrous DMSO or reaction buffer immediately before use.[1]

General Protocol for Amine Conjugation (e.g., Antibody Labeling)

This protocol provides a general workflow for the conjugation of this compound to a protein with primary amines (e.g., lysine (B10760008) residues). Optimization may be required for specific applications.

  • Reagent Preparation:

    • Prepare stock solutions as described in section 3.1.

    • Prepare the amine-containing molecule (e.g., antibody) in a non-amine-containing buffer at a pH of 7-9, such as phosphate-buffered saline (PBS).[5][9]

  • Activation of this compound:

    • In a separate reaction tube, combine the this compound stock solution with EDC and NHS stock solutions.

    • A typical molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature.[1]

  • Conjugation Reaction:

    • Add the activated this compound (now an NHS ester) to the solution of the amine-containing molecule.

    • The molar excess of the linker to the target molecule should be optimized to achieve the desired degree of labeling. A starting point is a 5- to 20-fold molar excess.[1]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching and Purification:

    • Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 50-100 mM.[10]

    • Incubate for 15 minutes to quench any unreacted NHS esters.[10]

    • Purify the conjugate from excess reagents and byproducts using a suitable method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][10]

Determination of Degree of Labeling (DOL)

The degree of labeling, which is the average number of this compound molecules conjugated to each target molecule, can be determined spectrophotometrically.[1][11]

  • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance of the tetrazine chromophore (typically around 520 nm).[1]

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the tetrazine at 280 nm if necessary.[12][13]

  • Calculate the concentration of the conjugated tetrazine using its molar extinction coefficient.

  • The DOL is the molar ratio of the tetrazine to the protein.[12]

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and relationships described in this guide.

Storage_and_Handling cluster_storage Storage cluster_handling Handling storage This compound (Solid) temp -20°C / -18°C storage->temp Temperature desiccate Desiccate storage->desiccate Moisture inert_gas Inert Gas storage->inert_gas Atmosphere light Protect from Light storage->light Light handling Handling Procedure ppe PPE (Gloves, Goggles, Lab Coat) handling->ppe ventilation Good Ventilation handling->ventilation first_aid First Aid Measures handling->first_aid Amine_Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_purification 4. Quenching & Purification cluster_analysis 5. Analysis reagent_prep Prepare Stock Solutions - this compound in DMSO/DMF - EDC in buffer/DMSO - NHS in buffer/DMSO protein_prep Prepare Amine-Containing Molecule in Amine-Free Buffer (pH 7-9) activation Activate Carboxylic Acid: Combine this compound, EDC, and NHS reagent_prep->activation incubation1 Incubate 15-30 min at Room Temperature activation->incubation1 conjugation Add Activated Linker to Amine-Containing Molecule activation->conjugation incubation2 Incubate 2h at RT or Overnight at 4°C conjugation->incubation2 quenching Quench Reaction with Amine-Containing Buffer conjugation->quenching purification Purify Conjugate (e.g., Desalting Column) quenching->purification analysis Determine Degree of Labeling (DOL) via UV-Vis Spectroscopy purification->analysis Reaction_Pathway reagents Methyltetrazine-PEG4-COOH + EDC + NHS activated_ester Methyltetrazine-PEG4-NHS Ester (Reactive Intermediate) reagents->activated_ester Activation conjugate Methyltetrazine-PEG4-Molecule (Stable Amide Bond) activated_ester->conjugate + Molecule-NH2 amine_molecule Molecule-NH2 (e.g., Protein)

References

An In-depth Technical Guide to Methyltetrazine-PEG4-Acid (CAS No. 1802907-91-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for the heterobifunctional linker, Methyltetrazine-PEG4-Acid (CAS No. 1802907-91-0). This reagent is a cornerstone in modern bioconjugation, enabling the precise and efficient linkage of biomolecules. Its unique structure, featuring a stable methyltetrazine moiety for bioorthogonal "click chemistry" and a terminal carboxylic acid for amine conjugation, makes it an invaluable tool in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides step-by-step experimental methodologies, and illustrates key reaction pathways and workflows.

Chemical Properties and Specifications

This compound, systematically named 1-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)-3,6,9,12-tetraoxapentadecan-15-oic acid, is a well-characterized crosslinker. The presence of a four-unit polyethylene (B3416737) glycol (PEG) spacer enhances its aqueous solubility and provides spatial separation between conjugated molecules, thereby minimizing steric hindrance.[1] The methyl group on the tetrazine ring increases its stability compared to unsubstituted analogs.[2][3]

Table 1: Physicochemical Properties of CAS No. 1802907-91-0

PropertyValue
CAS Number 1802907-91-0
Chemical Formula C₂₀H₂₈N₄O₇[2][3][4][5]
Molecular Weight 436.46 g/mol [6][7]
IUPAC Name 1-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)-3,6,9,12-tetraoxapentadecan-15-oic acid[6]
Common Synonyms This compound, MeTz-PEG(4)-acid, MeTz-PEG4-COOH
Appearance Red crystalline solid[2][3]
Purity Typically >95% (HPLC)[2][3] or 99%[6]

Table 2: Solubility and Storage

ParameterDetails
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform, and Water[2][3][8]
Storage Conditions Store at -20°C or 2-8°C, desiccated, under an inert atmosphere[3][6][8]

Mechanism of Action and Applications

The utility of this compound stems from its two orthogonal reactive ends, allowing for a two-step conjugation strategy.

  • Amine-Reactive Carboxylic Acid: The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those on lysine (B10760008) residues of proteins or on amine-functionalized small molecules.[8] This reaction typically requires coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU.[2][8]

  • Bioorthogonal Methyltetrazine Moiety: The methyltetrazine ring reacts with a trans-cyclooctene (B1233481) (TCO) group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[8] This "click chemistry" reaction is extremely fast and selective, proceeding rapidly under physiological conditions without the need for a copper catalyst, making it ideal for use in complex biological systems, including live cells.[9]

This dual functionality makes it a key component in the construction of:

  • Proteolysis Targeting Chimeras (PROTACs): Where it links a target-binding ligand to an E3 ubiquitin ligase ligand, inducing the degradation of the target protein.[10][11]

  • Antibody-Drug Conjugates (ADCs): Where it connects a cytotoxic payload to a monoclonal antibody, enabling targeted drug delivery to cancer cells.[10]

  • Fluorescent Labeling and Imaging: For attaching probes to biomolecules for visualization in vitro and in vivo.

Experimental Protocols

The following protocols are generalized procedures. Optimal conditions, such as reagent concentrations, reaction times, and purification methods, should be determined empirically for each specific application.

Protocol 1: Amine Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of this compound to a protein containing primary amines.

Materials:

  • This compound (CAS No. 1802907-91-0)

  • Amine-containing protein or molecule of interest

  • Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 4.5-7.2 for activation; PBS, pH 7.2-7.5 for coupling. Avoid amine-containing buffers like Tris.

  • Quenching Solution: Hydroxylamine or Tris buffer

  • Purification: Size-exclusion chromatography (desalting column) or dialysis

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound and other reagents to room temperature before opening.

    • Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

    • Dissolve the amine-containing protein in the appropriate reaction buffer.

  • Activation of Carboxylic Acid:

    • In a separate reaction tube, dissolve this compound in the reaction buffer (e.g., MES buffer, pH 5-6).

    • Add a molar excess (typically 2-5 equivalents) of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • Add quenching solution to terminate the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

    • Characterize the resulting conjugate to determine the degree of labeling.

Amine_Coupling_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification MeTz_Acid This compound (CAS 1802907-91-0) Activated_Ester MeTz-PEG4-NHS Ester (Active Intermediate) MeTz_Acid->Activated_Ester pH 4.5-7.2 EDC_NHS EDC + NHS (Activation Reagents) EDC_NHS->Activated_Ester Conjugate MeTz-PEG4-Protein Conjugate Activated_Ester->Conjugate Amide Bond Formation Protein Amine-containing Protein (e.g., Antibody) Protein->Conjugate pH 7.2-7.5 Purification Size-Exclusion Chromatography or Dialysis Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Workflow for Amine Coupling Reaction.
Protocol 2: Inverse Electron Demand Diels-Alder (iEDDA) Click Reaction

This protocol describes the "clicking" of a Methyltetrazine-PEG4-functionalized molecule to a TCO-modified molecule.

Materials:

  • Methyltetrazine-PEG4-functionalized molecule (from Protocol 1)

  • TCO-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4 or other physiological buffer

Procedure:

  • Reagent Preparation:

    • Dissolve both the Methyltetrazine-functionalized and TCO-functionalized molecules in the reaction buffer to their desired final concentrations.

  • Click Reaction:

    • Mix the two solutions. A 1.1 to 2-fold molar excess of one component may be used to drive the reaction to completion, depending on which molecule is more precious.

    • Incubation time is typically short due to the rapid kinetics of the reaction. Incubate for 30-60 minutes at room temperature or 37°C. The reaction progress can be monitored by analytical techniques such as LC-MS.

  • Purification (if necessary):

    • If a significant excess of one reagent was used, the final conjugate can be purified using size-exclusion chromatography, HPLC, or other appropriate chromatographic methods to remove the unreacted component.

iEDDA_Reaction cluster_info Reaction Characteristics MeTz_Node Molecule A (with Methyltetrazine) Product_Node Conjugate A-B (Stable Dihydropyridazine Linkage) MeTz_Node->Product_Node iEDDA Click Reaction (Physiological pH, Catalyst-Free) TCO_Node Molecule B (with TCO) TCO_Node->Product_Node info • Extremely Fast Kinetics • High Specificity • Bioorthogonal • No Copper Catalyst Required

Inverse Electron Demand Diels-Alder (iEDDA) Reaction.

Application Example: PROTAC Synthesis and Mechanism

This compound is an ideal linker for synthesizing PROTACs. A typical PROTAC consists of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting them.

Workflow for PROTAC Synthesis:

  • Synthesize or acquire a POI ligand functionalized with a TCO group.

  • Synthesize or acquire an E3 ligase ligand functionalized with a primary amine.

  • Conjugate the amine on the E3 ligase ligand to this compound using the amine coupling protocol (Protocol 3.1).

  • Purify the E3 ligase-linker intermediate.

  • "Click" the TCO-functionalized POI ligand to the methyltetrazine group of the E3 ligase-linker intermediate using the iEDDA protocol (Protocol 3.2).

  • Purify and characterize the final PROTAC molecule.

Once synthesized, the PROTAC can hijack the cell's ubiquitin-proteasome system to induce the degradation of the target protein.

PROTAC_Mechanism POI Target Protein (POI) Proteasome 26S Proteasome POI->Proteasome E3_Ligase E3 Ubiquitin Ligase Poly_Ub Polyubiquitination of POI E3_Ligase->Poly_Ub E2 Enzyme PROTAC PROTAC Molecule (POI Ligand-Linker-E3 Ligand) PROTAC->POI PROTAC->E3_Ligase Ubiquitin Ubiquitin (Ub) Ubiquitin->Poly_Ub Poly_Ub->POI Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

PROTAC-Mediated Protein Degradation Pathway.

References

Methodological & Application

Application Notes: Labeling Primary Amines with Methyltetrazine-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyltetrazine-PEG4-Acid is a heterobifunctional crosslinker used in bioconjugation to label biomolecules containing primary amines, such as proteins, peptides, and amino-modified oligonucleotides.[1] This reagent is composed of three key parts: a methyltetrazine group for bioorthogonal click chemistry, a terminal carboxylic acid for covalent attachment to primary amines, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The methyl group enhances the stability of the tetrazine ring.[1] The PEG spacer increases the reagent's water solubility and minimizes steric hindrance between the conjugated molecules.[1][2][3]

Labeling can be achieved through two primary methods:

  • Two-Step Activation and Conjugation: The terminal carboxylic acid is first activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form an amine-reactive NHS ester in situ. This activated molecule is then reacted with the primary amine on the target biomolecule.[4][5]

  • Direct Conjugation with Pre-activated Ester: A more direct and common approach involves using the commercially available N-hydroxysuccinimide (NHS) ester form, Methyltetrazine-PEG4-NHS Ester . This reagent reacts directly and efficiently with primary amines at a neutral to basic pH (7-9) to form a stable amide bond.[2][3][6]

Once the biomolecule is labeled with the methyltetrazine moiety, it can undergo a rapid and highly specific bioorthogonal "click" reaction, an inverse-electron-demand Diels-Alder cycloaddition, with a molecule containing a trans-cyclooctene (B1233481) (TCO) group.[3][4][7] This powerful two-stage labeling strategy is widely used in drug delivery, fluorescent imaging, and proteomics.[7][8]

Key Reaction Parameters

The following table summarizes the typical conditions for labeling primary amines using Methyltetrazine-PEG4-NHS Ester.

ParameterRecommendationNotes
Target Functional Group Primary Amines (-NH₂)Found on lysine (B10760008) residues and the N-terminus of proteins.[3][6][9]
Recommended Buffers Amine-free buffers such as Phosphate-Buffered Saline (PBS) or Sodium Bicarbonate.Avoid buffers containing primary amines like Tris or glycine, as they compete with the labeling reaction.[10][11][12][13]
Optimal Reaction pH 7.0 - 9.0An optimal pH of 8.3-8.5 is frequently recommended for NHS ester reactions to ensure the primary amine is deprotonated and reactive.[6][10][11][12]
Reagent Molar Excess 10- to 30-fold molar excess over the biomolecule.The optimal ratio depends on the number of available amines and the desired degree of labeling; start with an empirical value and optimize.[1][11][12]
Reaction Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).The NHS ester is typically dissolved in a small amount of organic solvent before being added to the aqueous buffer solution of the biomolecule.[10][11][12]
Reaction Temperature Room temperature or 4°C (on ice).Lower temperatures can be used to slow the reaction and minimize degradation of sensitive biomolecules.[1][10][11]
Reaction Time 30 minutes - 2 hours at room temperature; overnight at 4°C.Incubation time can be adjusted to control the extent of labeling.[1][9][10][11]
Reaction Quenching Addition of an amine-containing buffer (e.g., Tris or glycine).Quenching consumes unreacted NHS ester, preventing non-specific labeling in downstream applications.[1]

Experimental Workflow and Reaction

The overall process involves the covalent attachment of the methyltetrazine moiety to a biomolecule via an NHS ester reaction, followed by a bioorthogonal click reaction with a TCO-tagged partner molecule.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Click Reaction mol1 Biomolecule (with -NH₂) product1 Methyltetrazine-Labeled Biomolecule mol1->product1 pH 7.0 - 9.0 mol2 Methyltetrazine- PEG4-NHS Ester mol2->product1 product2 Final Conjugate product1->product2 Inverse Electron Demand Diels-Alder mol3 TCO-Containing Molecule mol3->product2

Caption: General workflow for two-stage bioconjugation.

Detailed Experimental Protocol: Protein Labeling with Methyltetrazine-PEG4-NHS Ester

This protocol provides a general procedure for labeling a protein with Methyltetrazine-PEG4-NHS Ester. The amounts can be scaled as needed.

1. Materials Required

  • Protein of interest containing primary amines.

  • Methyltetrazine-PEG4-NHS Ester.

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or Phosphate-Buffered Saline (PBS), pH 8.3.[10][12]

  • Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[10][12]

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., Sephadex G-25 desalting column).

2. Reagent and Protein Preparation

  • Prepare Protein Solution: Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL.[9][12] If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into the amine-free Labeling Buffer via dialysis or a desalting column.

  • Prepare NHS Ester Stock Solution: Allow the vial of Methyltetrazine-PEG4-NHS Ester to warm to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[14] Reactive esters are moisture-sensitive and hydrolyze in water; do not prepare aqueous stock solutions.[13]

3. Calculation of Reagent Molar Ratio To determine the amount of NHS ester needed, use the following formula. An 8- to 20-fold molar excess is a common starting point for mono-labeling.[11][12]

mg of NHS Ester = (mg of Protein / MW of Protein) * Molar Excess * MW of NHS Ester

  • Example: To label 2 mg of a 50 kDa protein (50,000 Da) with a 10-fold molar excess of Methyltetrazine-PEG4-NHS Ester (MW ≈ 533.5 Da): mg of NHS Ester = (2 mg / 50,000 Da) * 10 * 533.5 Da ≈ 0.213 mg

4. Labeling Reaction

  • Add the calculated volume of the Methyltetrazine-PEG4-NHS Ester stock solution to the protein solution while gently vortexing.[10][11] The final concentration of DMF or DMSO should ideally be less than 10% of the total reaction volume.

  • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, protected from light.[9][11]

5. Quenching and Purification

  • (Optional) Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[1]

  • Purify Conjugate: Remove unreacted label and byproducts (e.g., N-hydroxysuccinimide) using a desalting column (gel filtration), dialysis, or spin filtration appropriate for the size of the protein conjugate.[9][10][11]

G start Start prep_protein Prepare Protein (1-10 mg/mL in amine-free buffer, pH 8.3) start->prep_protein prep_reagent Prepare Reagent (Dissolve NHS Ester in DMSO/DMF) start->prep_reagent calculate Calculate Molar Ratio (10-20x excess) prep_protein->calculate prep_reagent->calculate react Combine and React (1-2h at RT or O/N at 4°C) calculate->react quench Quench Reaction (Optional, e.g., Tris buffer) react->quench purify Purify Conjugate (Desalting Column / Dialysis) quench->purify end Store or Use Conjugate purify->end

Caption: Step-by-step experimental workflow for protein labeling.

References

Activating Carboxylic Acids on Methyltetrazine-PEG4-Acid with EDC/NHS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the activation of the terminal carboxylic acid on Methyltetrazine-PEG4-Acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activation is a critical first step for the subsequent conjugation of the tetrazine moiety to amine-containing molecules, such as proteins, peptides, or antibodies, a common strategy in the development of targeted therapeutics and diagnostic agents.

Chemical Principle

The activation of a carboxylic acid with EDC and NHS is a robust two-step process designed to create a stable, amine-reactive intermediate.[1][2][3]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[2][4] This initial step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2][5]

  • Formation of a Stable NHS Ester: The addition of NHS stabilizes the reactive intermediate by converting it into a more stable, amine-reactive NHS ester.[1][2] This NHS ester is significantly less susceptible to hydrolysis compared to the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with a primary amine.[3][4]

The resulting NHS-activated Methyltetrazine-PEG4 is then ready to react with a primary amine at a physiological to slightly basic pH (7.0-8.0) to form a stable amide bond.[1]

Data Presentation: Key Reaction Parameters

The success of the EDC/NHS activation is dependent on several key parameters, including pH, molar ratios of reagents, reaction time, and temperature. The following tables summarize the recommended conditions for optimal activation.

Table 1: Optimal pH Conditions for a Two-Step Aqueous Protocol [1]

StepReactionOptimal pH RangeRecommended Buffer
1Activation of this compound with EDC/NHS4.5 - 6.00.1 M MES (2-(N-morpholino)ethanesulfonic acid)
2Conjugation to Amine-Containing Molecule7.0 - 8.01X PBS (Phosphate-Buffered Saline)

Table 2: Recommended Molar Ratios of Reagents

ReagentMolar Ratio (relative to this compound)Notes
This compound1The limiting reagent.
EDC1.5 - 10 fold excessA significant excess can sometimes lead to byproducts.[1] Use fresh EDC as it is sensitive to hydrolysis.[6]
NHS/sulfo-NHS1.2 - 5 fold excessUsing NHS or its water-soluble analog, sulfo-NHS, increases coupling efficiency.[1]
Amine-containing molecule1 - 1.5 fold excessThe optimal ratio may vary depending on the specific substrate.[1]

Table 3: Typical Reaction Times and Temperatures [1]

StepReaction TimeTemperature
Activation15 - 60 minutesRoom Temperature (20-25°C)
Conjugation2 hours - OvernightRoom Temperature (20-25°C) or 4°C

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for the activation and subsequent conjugation of this compound.

cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.0) Carboxylic_Acid Methyltetrazine-PEG4-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (e.g., Protein-NH2)

Caption: Chemical reaction pathway for EDC/NHS activation.

Start Start Prepare_Reagents Prepare Reagents: - this compound - EDC and NHS (freshly prepared) - Buffers (Activation and Conjugation) Start->Prepare_Reagents Dissolve_Tetrazine Dissolve this compound in Activation Buffer (pH 4.5-6.0) Prepare_Reagents->Dissolve_Tetrazine Add_EDC_NHS Add EDC and NHS to the solution Dissolve_Tetrazine->Add_EDC_NHS Incubate Incubate for 15-60 minutes at room temperature Add_EDC_NHS->Incubate Combine Combine activated tetrazine solution with the amine-containing molecule Incubate->Combine Prepare_Amine Prepare Amine-Containing Molecule in Conjugation Buffer (pH 7.0-8.0) Prepare_Amine->Combine Conjugate Allow conjugation reaction to proceed (2 hours at RT or overnight at 4°C) Combine->Conjugate Quench Quench the reaction (optional) Conjugate->Quench Purify Purify the conjugate Quench->Purify End End Purify->End

Caption: Experimental workflow for activation and conjugation.

Experimental Protocols

Two detailed protocols are provided below: one for reactions in an aqueous environment, suitable for biomolecules, and another for reactions in an organic solvent.

Aqueous-Based Activation and Conjugation Protocol

This protocol is ideal for conjugating this compound to proteins, peptides, and other biomolecules in an aqueous environment.[1]

Materials:

  • This compound

  • EDC hydrochloride

  • NHS or sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Solution (optional): 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/sulfo-NHS to room temperature before use to prevent moisture condensation.[5]

    • Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use, as they are susceptible to hydrolysis.[5]

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add EDC and NHS/sulfo-NHS to the this compound solution at the desired molar excess (see Table 2).

    • Incubate the reaction for 15-60 minutes at room temperature.

  • Conjugation:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • If necessary, adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Solution.[1] Hydroxylamine will hydrolyze any unreacted NHS esters. Note that Tris or glycine (B1666218) will modify any remaining activated carboxyl groups.[7]

  • Purification:

    • Remove excess reagents and byproducts by desalting or dialysis to purify the final conjugate.

Organic Solvent-Based Activation and Conjugation Protocol

This protocol is suitable for amine-containing molecules that are soluble in organic solvents.

Materials:

  • This compound

  • EDC hydrochloride

  • NHS

  • Amine-containing molecule

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure: [1][7]

  • Activation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add EDC·HCl (2 equivalents) and NHS (2 equivalents).

    • Stir the solution at room temperature for 30 minutes.

  • Conjugation:

    • Add the amine-containing molecule (1.5 equivalents) to the solution.

    • Add DIPEA (1.5 equivalents) and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture can be washed with an aqueous solution to remove water-soluble byproducts.

    • The final product can be purified by flash chromatography.

Troubleshooting

Low or No Conjugation Yield:

  • Inactive EDC/NHS: Reagents may have hydrolyzed. Use fresh reagents and prepare solutions immediately before use. Store reagents properly in a desiccator.[2]

  • Suboptimal pH: Ensure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.0-8.0.[2]

  • Presence of Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the desired reaction. Ensure all buffers are free of extraneous nucleophiles.[7]

By following these detailed protocols and considering the key reaction parameters, researchers can successfully activate this compound for subsequent bioconjugation applications.

References

Application Notes and Protocols: Methyltetrazine-PEG4-Acid Reaction with TCO-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, offering a powerful tool for the precise and efficient conjugation of biomolecules.[1] This "click chemistry" reaction is characterized by its exceptionally rapid kinetics, high specificity, and biocompatibility, proceeding readily under physiological conditions without the need for a catalyst.[1][2] These features make the tetrazine-TCO ligation an ideal strategy for a wide range of applications in drug development, diagnostics, and fundamental biological research, including the construction of antibody-drug conjugates (ADCs), pre-targeted drug delivery, and in vivo imaging.[2][3]

The Methyltetrazine-PEG4-Acid linker provides a hydrophilic spacer that enhances solubility and minimizes steric hindrance, while the terminal carboxylic acid group allows for its conjugation to other molecules. This document provides detailed protocols for the reaction of this compound with TCO-modified proteins, along with key quantitative data and workflow visualizations to guide researchers in applying this versatile bioconjugation technique.

Reaction Principle

The reaction proceeds via a [4+2] cycloaddition between the electron-poor tetrazine and the strained TCO dienophile. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) linkage.[1]

Protein_TCO TCO-modified Protein Conjugate Protein-PEG4-Dihydropyridazine (Stable Conjugate) Protein_TCO->Conjugate + MeTz Methyltetrazine- PEG4-Acid MeTz->Conjugate + N2 N₂ Gas Conjugate->N2

Caption: General reaction scheme for the TCO-tetrazine ligation.

Quantitative Data

The performance of the tetrazine-TCO ligation is significantly influenced by the specific structures of the reactants. The following tables summarize key quantitative data for reaction kinetics and stability.

Table 1: Second-Order Rate Constants for Tetrazine-TCO Reactions

The reaction kinetics are influenced by the specific structures of the tetrazine and TCO derivatives. Reactions were performed in PBS at 37°C.[4]

Tetrazine DerivativeReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Methyl-tetrazine (Me-Tz)axial-TCO~1,700[4]
Phenyl-tetrazine (Ph-Tz)axial-TCO< 1,700[4]
Pyridyl-tetrazine (Py-Tz)axial-TCO> 10,332[4]
Triazolyl-tetrazine (3b)axial-TCO10,332[4]
Table 2: Stability of Various Tetrazine Derivatives

The stability of tetrazines was evaluated in DMEM containing 10% FBS at 37°C. The data shows the percentage of the compound remaining after a specified time.[4]

Tetrazine Derivative% Remaining after 6 hours% Remaining after 24 hoursReference
Methyl-tetrazine (Me-Tz)> 92%~63%[4]
Triazolyl-tetrazine (3b)> 92%~63%[4]
Pyridyl-tetrazine (Py-Tz)Not specified< 13%[4]
H-tetrazine (H-Tz)Not specified< 13%[4]

Experimental Protocols

Protocol 1: Modification of Proteins with TCO-NHS Ester

This protocol describes the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester-functionalized TCO linker. This prepares the protein for subsequent reaction with a tetrazine.

Materials:

  • Protein of interest

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS Ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.[5]

  • Quench Buffer: 1 M Tris-HCl, pH 8.0.[5]

  • Desalting spin column or dialysis equipment for purification.[5]

Procedure:

  • Protein Preparation: Buffer exchange the protein into the amine-free Reaction Buffer at a concentration of 1-5 mg/mL using a desalting spin column.[5]

  • TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[5]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein sample.[5]

  • Incubation: Incubate the reaction for 1 hour at room temperature.[5]

  • Quenching: Stop the reaction by adding the Quench Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[5]

  • Purification: Remove excess, unreacted TCO reagent by passing the labeled protein solution through a desalting spin column or by dialysis.[5] The TCO-modified protein is now ready for reaction with this compound.

Protocol 2: General Procedure for Tetrazine-TCO Ligation

This protocol outlines the general method for conjugating a TCO-modified protein with this compound.

Materials:

  • TCO-modified protein (from Protocol 1)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.[4]

  • Anhydrous DMSO or DMF for stock solutions.[4]

  • Size-exclusion chromatography (SEC) column for purification (optional).[4][5]

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.[4]

  • Prepare Reactants: Dilute the TCO-modified protein in the Reaction Buffer to the desired concentration.[4]

  • Initiate Reaction: Add the this compound solution to the TCO-modified protein solution. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete conjugation.[4][5]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[4] Reaction times may vary based on reactant concentrations and the specific tetrazine-TCO pair used. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520 nm.[6]

  • Purification (Optional): If necessary, remove the excess, unreacted tetrazine reagent and byproducts using a suitable purification method, such as size-exclusion chromatography.[4][5] The final conjugate can be stored at 4°C.[5]

Application Workflow: Pre-targeted Drug Delivery

The tetrazine-TCO ligation is particularly well-suited for pre-targeted therapeutic and diagnostic strategies. This approach separates the targeting and delivery steps to improve the therapeutic index.[2]

A 1. Administer TCO-Antibody B 2. Antibody Accumulates at Target Site (e.g., Tumor) A->B Circulation D 4. In Situ Ligation at Target Site B->D Localization F Clearance of Unbound Antibody B->F Systemic C 3. Administer Tetrazine- Drug/Imaging Agent C->D Systemic Circulation G Rapid Clearance of Unbound Tetrazine Agent C->G Renal E 5. Therapeutic Effect or Imaging Signal Generation D->E

Caption: Workflow for pre-targeted drug delivery using TCO-tetrazine ligation.

Troubleshooting

ProblemPossible CauseSolution
No or poor labeling of protein with TCO NHS-ester hydrolyzed.Allow the NHS ester reagent to equilibrate to room temperature before opening. Use only high-quality, anhydrous solvents (DMSO, DMF) for stock solutions.[5]
Amine-contaminants in protein labeling reaction buffer (e.g., Tris, glycine).Buffer exchange proteins into an amine-free buffer (e.g., PBS) before labeling.[5]
Incomplete tetrazine-TCO reaction Suboptimal stoichiometry.Empirically optimize the molar ratio. A slight excess (e.g., 1.5-fold) of the tetrazine reagent can help drive the reaction to completion.[4]
Steric hindrance.The PEG4 spacer helps mitigate this, but if the problem persists, consider using a linker with a longer PEG chain.[4]
Reactant instability.Use freshly prepared tetrazine solutions. Store stock solutions in anhydrous solvents at -20°C and protect from light.[4]
Unexpected side products Reaction with thiols.Free thiols from reducing agents (e.g., DTT) can potentially react with TCO groups. Remove reducing agents before initiating the click reaction.[4]

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development Using Methyltetrazine-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker connecting the antibody and the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the use of Methyltetrazine-PEG4-Acid, a hetero-bifunctional linker, in the development of ADCs through bioorthogonal click chemistry.

The this compound linker facilitates a highly efficient and specific conjugation reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO). This "click chemistry" approach offers several advantages, including rapid reaction kinetics under mild, physiological conditions, high specificity, and the formation of a stable covalent bond. The polyethylene (B3416737) glycol (PEG4) spacer enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The terminal carboxylic acid group on the linker allows for straightforward conjugation to amine-containing payloads.

Principle of the Method

The development of an ADC using this compound and a TCO-modified antibody is a two-part process:

  • Preparation of Conjugation Partners: This involves two separate workflows:

    • Antibody Modification: The antibody is functionalized with a trans-cyclooctene (TCO) group, typically by reacting lysine (B10760008) residues with a TCO-NHS ester.

    • Payload-Linker Synthesis: The cytotoxic payload, containing a primary or secondary amine, is conjugated to the carboxylic acid group of this compound.

  • Bioorthogonal Ligation: The TCO-modified antibody is then reacted with the Methyltetrazine-PEG4-payload conjugate. The highly rapid and specific IEDDA reaction forms the stable ADC.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using tetrazine-TCO ligation. It is important to note that specific values can vary depending on the antibody, payload, and precise experimental conditions.

Table 1: Representative Reaction Parameters for ADC Synthesis

ParameterValue/RangeNotes
Antibody Modification (TCO-NHS Ester)
Molar Excess of TCO-NHS Ester10-20 foldTo achieve sufficient modification of lysine residues.
Reaction Time1-2 hoursAt room temperature.
Reaction pH8.3-8.5Optimal for NHS ester reaction with primary amines.
Payload-Linker Synthesis (Amide Coupling)
Activating AgentsEDC, HATUTo activate the carboxylic acid for reaction with amines.
Reaction Time2-4 hoursAt room temperature.
Tetrazine-TCO Ligation
Molar Ratio (Tetrazine:TCO)1.05:1 to 1.5:1A slight excess of the tetrazine-payload ensures complete reaction with the TCO-antibody.
Reaction Time30-60 minutesAt room temperature.
Reaction pH6.0-9.0The reaction is efficient across a broad pH range.

Table 2: Representative Characterization Data for Tetrazine-TCO ADCs

ParameterTypical Value/RangeMethod of Analysis
Drug-to-Antibody Ratio (DAR) 2 - 4Hydrophobic Interaction Chromatography (HIC-HPLC)
Purity (Monomer Content) >95%Size Exclusion Chromatography (SEC-HPLC)
In Vitro Plasma Stability (Half-life) Several daysLC-MS analysis of ADC incubated in plasma.[1]

Table 3: Representative In Vitro and In Vivo Efficacy Data for Tetrazine-TCO ADCs

ParameterTypical Value/RangeModel System
In Vitro Cytotoxicity (IC50) pM to low nM rangeAntigen-positive cancer cell lines (e.g., MTT assay).[2]
In Vivo Efficacy Significant tumor regressionMouse xenograft models.[2]

Experimental Protocols

Part 1: Preparation of a TCO-Modified Antibody

This protocol describes the modification of a monoclonal antibody with a trans-cyclooctene (TCO) group using a TCO-NHS ester.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • TCO-PEG-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into PBS, pH 7.4.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • TCO-PEG-NHS Ester Stock Solution:

    • Allow the TCO-PEG-NHS ester vial to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO.

  • Antibody Conjugation:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.

    • Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted TCO-PEG-NHS ester and purify the TCO-modified antibody using a desalting spin column equilibrated with PBS, pH 7.4.

    • Determine the concentration and degree of labeling of the purified TCO-antibody using UV-Vis spectrophotometry.

Part 2: Synthesis of Methyltetrazine-PEG4-Payload Conjugate

This protocol describes the conjugation of an amine-containing cytotoxic payload to this compound.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • Activating agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Reaction Buffer: As appropriate for the payload and activating agent.

  • Reverse-phase HPLC for purification

Procedure:

  • Reactant Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Dissolve the amine-containing payload in anhydrous DMF or DMSO.

  • Activation and Conjugation:

    • In a reaction vessel, combine the this compound and the payload.

    • Add the activating agent (e.g., EDC or HATU) to the reaction mixture.

    • Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

    • Purify the Methyltetrazine-PEG4-payload conjugate using preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Part 3: Final ADC Synthesis via Tetrazine-TCO Ligation

This protocol describes the final "click" reaction between the TCO-modified antibody and the Methyltetrazine-PEG4-payload.

Materials:

  • TCO-modified antibody (from Part 1)

  • Methyltetrazine-PEG4-payload (from Part 2)

  • Reaction Buffer: PBS, pH 7.4

  • SEC-HPLC system for purification and analysis

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified antibody in PBS, pH 7.4.

    • Dissolve the Methyltetrazine-PEG4-payload in a minimal amount of DMSO and then dilute into PBS, pH 7.4.

  • Ligation Reaction:

    • Add the Methyltetrazine-PEG4-payload solution to the TCO-modified antibody solution. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-payload is recommended.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using SEC-HPLC to remove any unreacted payload-linker conjugate and potential aggregates.

    • Collect the monomeric ADC fractions.

ADC Characterization Protocols

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules, as each payload adds to the overall hydrophobicity of the antibody.

Procedure:

  • Equilibrate a HIC column with a high-salt mobile phase.

  • Inject the purified ADC sample.

  • Elute the ADC species with a decreasing salt gradient.

  • Monitor the elution profile at 280 nm.

  • The different peaks correspond to different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by the weighted average of the peak areas.[3]

Purity and Aggregation Analysis by SEC-HPLC

Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, allowing for the quantification of monomer, aggregate, and fragment content.

Procedure:

  • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

  • Inject the purified ADC sample.

  • Monitor the elution profile at 280 nm.

  • The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, and later-eluting peaks represent fragments.

  • Calculate the percentage of monomer to determine the purity.

In Vitro and In Vivo Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Procedure:

  • Seed antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified period (e.g., 72-120 hours).

  • Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Calculate the cell viability relative to untreated controls and determine the IC50 value.[2]

In Vivo Efficacy in a Mouse Xenograft Model

Procedure:

  • Implant human tumor cells subcutaneously into immunocompromised mice.

  • When tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the ADC, unconjugated antibody, and vehicle control intravenously at a predetermined dosing schedule.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.[2]

Mandatory Visualizations

ADC_Workflow cluster_part1 Part 1: Antibody Modification cluster_part2 Part 2: Payload-Linker Synthesis cluster_part3 Part 3: Final ADC Ligation mAb Monoclonal Antibody (mAb) tco_mAb TCO-Modified mAb mAb->tco_mAb Lysine Conjugation tco_nhs TCO-NHS Ester tco_nhs->tco_mAb final_adc Antibody-Drug Conjugate (ADC) tco_mAb->final_adc IEDDA Click Reaction payload Amine-Payload (e.g., MMAE) met_peg_payload Methyltetrazine-PEG4-Payload payload->met_peg_payload Amide Coupling met_peg_acid This compound met_peg_acid->met_peg_payload met_peg_payload->final_adc

Caption: ADC Synthesis Workflow.

MMAE_Mechanism ADC ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage MMAE_release MMAE Payload Released Cleavage->MMAE_release Tubulin Tubulin Dimers MMAE_release->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_arrest Apoptosis Apoptosis (Cell Death) G2M_arrest->Apoptosis

Caption: Mechanism of Action of an MMAE-based ADC.

Logical_Relationship cluster_linker Linker Properties cluster_adc_properties Resulting ADC Properties Methyltetrazine Methyltetrazine Moiety (Bioorthogonal Handle) Stability High Stability Methyltetrazine->Stability Efficacy Potent Efficacy Methyltetrazine->Efficacy Specific conjugation PEG4 PEG4 Spacer (Hydrophilicity, Flexibility) PK Improved Pharmacokinetics PEG4->PK Carboxylic_Acid Carboxylic Acid (Payload Attachment Site) Carboxylic_Acid->Efficacy Enables conjugation of potent payload

Caption: Linker-Property Relationship.

References

Revolutionizing Bioconjugation: Application Notes and Protocols for Methyltetrazine-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Methyltetrazine-PEG4-Acid, a versatile heterobifunctional linker, for advanced bioconjugation applications. These techniques are pivotal in the development of targeted therapeutics, diagnostic agents, and research tools for elucidating complex biological processes.

Introduction to this compound in Bioconjugation

This compound is a powerful crosslinker that leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1] This linker possesses three key components:

  • Methyltetrazine (MeTz): An exceptionally reactive and stable diene that rapidly and specifically reacts with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This reaction is characterized by its outstanding kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[2][3] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[1]

  • PEG4 Spacer: A tetra-polyethylene glycol linker that imparts hydrophilicity to the molecule and the resulting bioconjugate. This PEG spacer increases water solubility, reduces aggregation of labeled proteins, and minimizes steric hindrance.[1]

  • Carboxylic Acid (-COOH): A versatile functional group that can be activated to react with primary amines, such as the lysine (B10760008) residues on the surface of proteins and antibodies, to form stable amide bonds.[1]

The combination of a stable, highly reactive bioorthogonal handle and a flexible, water-soluble spacer makes this compound an ideal reagent for a two-step bioconjugation strategy. This approach offers precise control over the site and stoichiometry of conjugation, which is critical for the efficacy and safety of antibody-drug conjugates (ADCs) and other targeted therapies.

Core Applications

The unique properties of the methyltetrazine-TCO ligation have led to its widespread adoption in various fields:

  • Antibody-Drug Conjugates (ADCs): Methyltetrazine linkers are instrumental in attaching potent cytotoxic drugs to antibodies for targeted delivery to cancer cells, thereby minimizing off-target toxicity.

  • In Vivo Imaging: The rapid kinetics of the methyltetrazine ligation are highly advantageous for pretargeted imaging techniques like Positron Emission Tomography (PET). In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a radiolabeled methyltetrazine is injected, which rapidly binds to the antibody, enabling high-contrast imaging.

  • Fluorescent Labeling and Activity-Based Profiling: Methyltetrazine serves as a small, bioorthogonal handle for attaching fluorophores to biomolecules, facilitating the real-time visualization of cellular processes. It can also be incorporated into activity-based probes to study enzyme function in living cells.[4]

  • Drug Delivery and Release: The tetrazine ligation can be engineered for "click-to-release" systems, where the reaction triggers the cleavage of a linker and the subsequent release of a therapeutic agent.

Quantitative Data Summary

The following tables summarize key quantitative data for bioconjugation reactions involving methyltetrazine linkers.

ParameterValueNotes
Reaction Kinetics
Second-Order Rate Constant (k₂)> 800 M⁻¹s⁻¹For the reaction between methyltetrazine and trans-cyclooctene (TCO). This is among the fastest bioorthogonal reactions known.
Spectroscopic Properties for DOL Calculation
Methyltetrazine Absorbance (λmax)~520-540 nmUsed for quantifying the amount of methyltetrazine conjugated to a biomolecule.
Protein Absorbance (λmax)280 nmUsed for determining the protein concentration. A correction factor is needed to account for the absorbance of the linker at this wavelength.
Typical Reaction Conditions
pH for Amine Labeling (NHS ester)7.0 - 9.0Optimal for the reaction of NHS esters with primary amines.
pH for EDC/NHS Activation4.5 - 6.0Most efficient pH range for the activation of carboxylic acids.
Reaction TemperatureRoom Temperature or 4°CMild conditions that preserve the integrity of most biomolecules.
Molar Excess of Activated Linker5 to 20-foldRecommended molar excess of activated this compound to the biomolecule to achieve efficient labeling.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in using this compound for bioconjugation.

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the activation of the carboxylic acid group of this compound to form a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Procedure:

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • In a reaction vial, dissolve this compound in Activation Buffer to the desired concentration.

  • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature.

  • The resulting solution containing the activated Methyltetrazine-PEG4-NHS ester is now ready for conjugation to a primary amine-containing biomolecule. For best results, use the activated linker immediately.

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol details the labeling of a protein with the activated Methyltetrazine-PEG4-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Activated Methyltetrazine-PEG4-NHS ester solution (from Protocol 1)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1.5 M Hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.

  • Add a 5 to 20-fold molar excess of the activated Methyltetrazine-PEG4-NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-60 minutes at room temperature.

  • Purify the methyltetrazine-labeled protein from unreacted linker and byproducts using a desalting column (size-exclusion chromatography) or dialysis.

Protocol 3: Bioorthogonal Ligation with a TCO-Modified Molecule

This protocol describes the "click" reaction between the methyltetrazine-labeled protein and a trans-cyclooctene (TCO)-containing molecule.

Materials:

  • Methyltetrazine-labeled protein (from Protocol 2)

  • TCO-modified molecule (e.g., fluorescent dye, drug, or biotin)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

  • Add a 1.5 to 5-fold molar excess of the TCO-modified molecule to the solution of the methyltetrazine-labeled protein.

  • Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.

  • If necessary, purify the final conjugate to remove any unreacted TCO-molecule using appropriate chromatography methods (e.g., size-exclusion chromatography, affinity chromatography).

Protocol 4: Quantification of the Degree of Labeling (DOL)

This protocol outlines the determination of the average number of methyltetrazine molecules conjugated to each protein molecule using UV-Vis spectrophotometry.

Materials:

  • Purified methyltetrazine-labeled protein

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and ~530 nm (A₅₃₀).

  • Calculate the concentration of the methyltetrazine using the Beer-Lambert law:

    • [Tetrazine] (M) = A₅₃₀ / ε₅₃₀

    • Where ε₅₃₀ is the molar extinction coefficient of the methyltetrazine at ~530 nm.

  • Calculate the corrected protein concentration, accounting for the absorbance of the tetrazine at 280 nm:

    • [Protein] (M) = (A₂₈₀ - (A₅₃₀ × CF₂₈₀)) / ε₂₈₀

    • Where ε₂₈₀ is the molar extinction coefficient of the protein at 280 nm, and CF₂₈₀ is the correction factor (A₂₈₀ of the tetrazine / A₅₃₀ of the tetrazine).

  • Calculate the Degree of Labeling (DOL):

    • DOL = [Tetrazine] / [Protein]

Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflows described in these application notes.

G cluster_activation Protocol 1: Activation cluster_conjugation Protocol 2: Conjugation cluster_ligation Protocol 3: Ligation MeTz_Acid This compound EDC_NHS EDC, NHS pH 4.5-6.0 MeTz_Acid->EDC_NHS MeTz_NHS Methyltetrazine-PEG4-NHS Ester EDC_NHS->MeTz_NHS Protein Protein-NH2 MeTz_NHS->Protein pH 7.2-8.0 Labeled_Protein Methyltetrazine-Labeled Protein Protein->Labeled_Protein TCO_Molecule TCO-Molecule Labeled_Protein->TCO_Molecule Click Reaction Final_Conjugate Final Bioconjugate TCO_Molecule->Final_Conjugate

Caption: Experimental workflow for the three-protocol bioconjugation process.

G Start Live Cells Inhibitor Treat with Methyltetrazine-Inhibitor Start->Inhibitor Lysis Cell Lysis Inhibitor->Lysis Probe Add TCO-Fluorophore (Click Reaction) Lysis->Probe Analysis In-gel Fluorescence Scanning Probe->Analysis Result Visualize Active Enzyme Profile Analysis->Result

References

Step-by-Step Guide for Protein Labeling with Methyltetrazine-PEG4-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Methyltetrazine-PEG4-Acid for protein labeling. The protocol outlines the two-stage process involving the initial activation of the carboxylic acid moiety of this compound for reaction with primary amines on a protein, followed by the bioorthogonal ligation with a trans-cyclooctene (B1233481) (TCO)-modified molecule.

Introduction

This compound is a heterobifunctional linker that enables the conjugation of proteins to other molecules of interest through a highly efficient and specific "click chemistry" reaction.[1][2] This linker contains a carboxylic acid group for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on a protein and a methyltetrazine moiety for a subsequent bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a TCO-containing molecule.[3][4] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and stability of the conjugate and minimizes steric hindrance.[1][5] This methodology is widely used in various applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and cell-based assays.[3][6]

Principle of the Method

The protein labeling process using this compound involves two key chemical reactions:

  • Amine Coupling: The carboxylic acid group of this compound is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[7] This forms a more stable amine-reactive NHS ester. This activated linker then reacts with primary amines on the protein surface to form a stable amide bond.[7]

  • Bioorthogonal Ligation (Click Chemistry): The methyltetrazine-modified protein can then be specifically and rapidly conjugated to a molecule containing a TCO group through an iEDDA reaction.[4][8] This reaction is highly efficient, proceeds under mild, biocompatible conditions, and forms a stable covalent bond with the release of nitrogen gas.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the protein labeling and bioorthogonal ligation reactions.

ParameterValueNotes
Amine Coupling Reaction
Reaction pH7.0 - 9.0Optimal for NHS ester reaction with primary amines.[1][5]
Molar Excess of EDC/NHS to this compound2 - 10 foldTo ensure efficient activation of the carboxylic acid.
Molar Excess of Activated Linker to Protein5 - 20 foldThe optimal ratio should be determined empirically for each protein.[8]
Reaction Time1 - 2 hoursAt room temperature.
Reaction TemperatureRoom Temperature or 4°C
Bioorthogonal Ligation (Tetrazine-TCO Reaction)
Second-Order Rate Constant (k₂)~1,000 - 30,000 M⁻¹s⁻¹For methyltetrazine reacting with TCO.[9][10]
Reaction pH6.0 - 9.0The reaction is efficient across a broad pH range.[8]
Molar Excess of TCO-Molecule to Tetrazine-Protein1.5 - 5 foldA slight excess of the TCO-containing molecule is often used.
Reaction Time< 30 - 60 minutesThe reaction is typically very fast.[1][8]
Reaction TemperatureRoom Temperature or 37°C
Characterization
Typical Degree of Labeling (DOL)2 - 10For antibodies, this range is generally considered optimal.[11][12]

Experimental Protocols

Part 1: Activation of this compound and Protein Labeling

This protocol describes the modification of a protein with this compound.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction Buffer: 0.1 M MES, pH 4.5-5[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.

  • Preparation of Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Reaction Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound stock solution with a 2 to 10-fold molar excess of EDC and NHS stock solutions in the Reaction Buffer.

    • Incubate for 15 minutes at room temperature to form the NHS ester.[7]

  • Protein Conjugation:

    • Add a 5 to 20-fold molar excess of the freshly activated Methyltetrazine-PEG4-NHS ester solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of approximately 50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and quenching reagents using a desalting column equilibrated with PBS, pH 7.4.

Part 2: Bioorthogonal Ligation with a TCO-Containing Molecule

This protocol describes the reaction of the methyltetrazine-labeled protein with a TCO-functionalized molecule.

Materials:

  • Methyltetrazine-labeled protein (from Part 1)

  • TCO-containing molecule (e.g., TCO-fluorophore, TCO-drug conjugate)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare the methyltetrazine-labeled protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

    • Prepare a stock solution of the TCO-containing molecule in a compatible solvent (e.g., DMSO) and dilute it to the desired concentration in the Reaction Buffer.

  • Ligation Reaction:

    • Add a 1.5 to 5-fold molar excess of the TCO-containing molecule to the methyltetrazine-labeled protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Purification (Optional):

    • If necessary, purify the final conjugate to remove any excess TCO-containing molecule using size-exclusion chromatography.

Characterization of the Labeled Protein

1. Degree of Labeling (DOL) Calculation:

The DOL, which represents the average number of methyltetrazine molecules per protein, can be determined using UV-Vis spectrophotometry.[11][12] This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of the tetrazine moiety (around 520 nm).

2. SDS-PAGE Analysis:

SDS-PAGE can be used to visualize the increase in molecular weight of the protein after conjugation. A shift in the band corresponding to the labeled protein compared to the unlabeled protein indicates successful conjugation.

3. Mass Spectrometry (MS):

Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the confirmation of successful labeling and the determination of the distribution of different labeled species.[13][14]

Signaling Pathways and Experimental Workflows

ProteinLabelingWorkflow cluster_activation Step 1: Activation & Labeling cluster_ligation Step 2: Bioorthogonal Ligation cluster_characterization Step 3: Characterization Protein Protein (Primary Amines) MeTz_Protein Methyltetrazine-Labeled Protein Protein->MeTz_Protein Amine Coupling MeTz_Acid This compound Activated_MeTz Activated Methyltetrazine-NHS Ester MeTz_Acid->Activated_MeTz Activation EDC_NHS EDC / NHS EDC_NHS->Activated_MeTz Activated_MeTz->MeTz_Protein Final_Conjugate Final Protein Conjugate MeTz_Protein->Final_Conjugate iEDDA Reaction TCO_Molecule TCO-Molecule (e.g., Drug, Fluorophore) TCO_Molecule->Final_Conjugate DOL DOL Calculation (UV-Vis) Final_Conjugate->DOL SDS_PAGE SDS-PAGE Final_Conjugate->SDS_PAGE Mass_Spec Mass Spectrometry Final_Conjugate->Mass_Spec iEDDAReaction MeTz Methyltetrazine TransitionState [4+2] Cycloaddition MeTz->TransitionState TCO trans-Cyclooctene (TCO) TCO->TransitionState Dihydropyridazine Stable Dihydropyridazine TransitionState->Dihydropyridazine Retro-Diels-Alder N2 N₂ (gas) TransitionState->N2

References

Application of Methyltetrazine-PEG4-Acid in Live Cell Imaging: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyltetrazine-PEG4-Acid is a key reagent in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in their native environment. This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals interested in utilizing this powerful tool for live cell imaging. The core of this technology lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a rapid and highly specific "click" reaction between a tetrazine moiety and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). The inclusion of a hydrophilic PEG4 spacer enhances the solubility and bioavailability of the molecule, making it ideal for applications in complex biological systems.

Principle of Two-Step Live Cell Imaging

The use of this compound in live cell imaging typically follows a two-step strategy. This approach decouples the modification of the target biomolecule from the introduction of the imaging probe, offering greater flexibility and minimizing potential interference with cellular processes.

  • Metabolic or Enzymatic Labeling: Cells are first treated with a molecule containing a strained alkene (e.g., TCO). This "handle" can be incorporated into specific biomolecules through metabolic pathways (e.g., unnatural sugars or amino acids) or by enzymatic modification.

  • Bioorthogonal Ligation: The this compound, conjugated to a fluorophore, is then introduced to the cells. The tetrazine moiety rapidly and specifically reacts with the TCO handle on the target biomolecule, resulting in fluorescent labeling. This reaction is bioorthogonal, meaning it occurs without interfering with endogenous cellular components.

Data Presentation

Successful live cell imaging experiments depend on the kinetic properties of the bioorthogonal reaction and the stability of the reagents. The following tables summarize key quantitative data for the iEDDA reaction between methyltetrazine and TCO.

ParameterValueKey Characteristics
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)Highly specific and bioorthogonal, proceeding without a catalyst.
Reactive Partners Methyltetrazine + trans-Cyclooctene (TCO)The reaction is driven by the release of nitrogen gas, making it irreversible.[1]
Second-Order Rate Constant (k₂) >800 M⁻¹s⁻¹ up to 3.3 x 10⁶ M⁻¹s⁻¹[2]Extremely fast kinetics allow for efficient labeling at low, non-toxic concentrations.[2]
PropertyDescriptionSignificance in Live Cell Imaging
Fluorogenicity Many tetrazine-fluorophore conjugates exhibit fluorescence quenching that is relieved upon reaction with a dienophile, leading to a "turn-on" of the fluorescent signal.[3][4]Results in a high signal-to-noise ratio, reducing background fluorescence from unbound probes and often eliminating the need for wash steps.[5][6]
Stability Methyltetrazine is one of the more stable tetrazine derivatives, especially when compared to unsubstituted tetrazines.[7]Ensures the reagent remains reactive in the complex cellular environment during the course of the experiment.
Solubility The PEG4 spacer significantly enhances the aqueous solubility of the molecule.[7]Crucial for efficient delivery and reactivity in physiological buffers and cell culture media.
Biocompatibility The reaction proceeds under physiological conditions (pH, temperature) and the reactants are generally well-tolerated by living cells at typical working concentrations.[8]Essential for maintaining cell health and obtaining biologically relevant imaging data.

Experimental Protocols

Herein, we provide detailed protocols for two common applications of this compound in live cell imaging: Pretargeted Imaging of Cell Surface Receptors and Activity-Based Protein Profiling (ABPP).

Protocol 1: Pretargeted Imaging of Cell Surface Receptors (e.g., EGFR)

This protocol describes the labeling of a cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), using an antibody-based pretargeting strategy.

Materials:

  • Cells expressing the target receptor (e.g., A549 cells for EGFR)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • TCO-modified primary antibody against the target receptor (e.g., anti-EGFR-TCO)

  • This compound conjugated to a fluorophore (e.g., Methyltetrazine-PEG4-Fluorophore)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Plate cells on a glass-bottom imaging dish and culture until they reach 60-80% confluency.

  • Pretargeting with TCO-Antibody:

    • Prepare a working solution of the TCO-modified antibody in pre-warmed complete cell culture medium (typically 1-10 µg/mL).

    • Wash the cells once with warm PBS.

    • Add the TCO-antibody solution to the cells and incubate for 1 hour at 37°C in a CO₂ incubator.

    • Remove the antibody solution and wash the cells three times with warm complete cell culture medium to remove unbound antibody.

  • Labeling with Methyltetrazine-Fluorophore:

    • Prepare a working solution of the Methyltetrazine-PEG4-Fluorophore in pre-warmed live-cell imaging medium. A typical starting concentration is 1-5 µM. It is recommended to perform a concentration titration to find the optimal signal with minimal background.

    • Add the Methyltetrazine-PEG4-Fluorophore solution to the cells.

    • Incubate for 10-30 minutes at 37°C. The rapid kinetics of the iEDDA reaction often allow for short incubation times.

    • Wash the cells twice with pre-warmed live-cell imaging medium.

  • Live Cell Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Activity-Based Protein Profiling (ABPP) in Live Cells

This protocol outlines a general workflow for visualizing the activity of a specific enzyme class (e.g., serine hydrolases) within living cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Activity-based probe containing a TCO handle (TCO-ABP)

  • This compound conjugated to a fluorophore (Methyltetrazine-PEG4-Fluorophore)

  • Lysis buffer

  • SDS-PAGE equipment and reagents

  • In-gel fluorescence scanner

Procedure:

  • Cell Treatment with TCO-ABP:

    • Culture cells to the desired confluency in a multi-well plate.

    • Treat the cells with the TCO-ABP at a predetermined optimal concentration and for a specific duration to allow for covalent modification of the target enzymes. This step requires optimization for each specific probe and cell line.

  • Cell Lysis:

    • After incubation, wash the cells with cold PBS to remove excess probe.

    • Lyse the cells in a suitable lysis buffer.

  • Bioorthogonal Ligation:

    • To the cell lysate, add the Methyltetrazine-PEG4-Fluorophore to a final concentration of 1-10 µM.

    • Incubate for 1 hour at room temperature to allow for the click reaction to proceed.

  • Analysis by SDS-PAGE:

    • Add SDS-PAGE loading buffer to the labeled lysates and resolve the proteins on a polyacrylamide gel.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. This will reveal bands corresponding to the active enzymes that were targeted by the TCO-ABP.

Protocol 3: Cell Viability Assay (MTT Assay)

It is crucial to assess the potential cytotoxicity of the labeling reagents. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells treated with labeling reagents

  • Untreated control cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with the TCO-modified molecule and the Methyltetrazine-PEG4-Fluorophore at the concentrations and for the durations used in the imaging experiment. Include untreated and vehicle-only controls.

  • MTT Incubation:

    • After the treatment period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 150 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.

Visualizations

The following diagrams illustrate the chemical principles and experimental workflows described in these application notes.

cluster_reactants Reactants cluster_product Product Methyltetrazine This compound (Conjugated to Fluorophore) Labeled_Product Stable Fluorescently Labeled Biomolecule Methyltetrazine->Labeled_Product iEDDA Reaction TCO trans-Cyclooctene (TCO) (On Target Biomolecule) TCO->Labeled_Product N2 N₂

Caption: Chemical logic of the iEDDA reaction.

start Start: Live Cells Expressing Target of Interest step1 Step 1: Introduce TCO Handle (e.g., Metabolic Labeling, TCO-Antibody) start->step1 incubation1 Incubate and Wash (Remove unbound TCO reagent) step1->incubation1 step2 Step 2: Add Methyltetrazine-PEG4-Fluorophore incubation1->step2 incubation2 Incubate for a short period (e.g., 10-30 min) step2->incubation2 wash Wash to remove unbound probe incubation2->wash imaging Live Cell Imaging (Fluorescence Microscopy) wash->imaging

Caption: Experimental workflow for live cell imaging.

EGF EGF EGFR EGFR (Labeled with TCO) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2 GRB2 Dimerization->GRB2 recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Simplified EGFR signaling pathway.

References

The Versatility of Methyltetrazine-PEG4-Acid: A Bioorthogonal Tool for Proteomics and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyltetrazine-PEG4-Acid and its derivatives have emerged as indispensable tools in the fields of proteomics and drug discovery. Leveraging the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, these reagents enable the precise and efficient labeling and conjugation of biomolecules in complex biological systems. The methyltetrazine moiety reacts with exceptional speed and selectivity with a trans-cyclooctene (B1233481) (TCO) partner, a reaction that proceeds readily under physiological conditions without the need for a toxic copper catalyst.[1][2] This unique reactivity, combined with the hydrophilic PEG4 spacer that enhances solubility and reduces steric hindrance, makes this compound a versatile linker for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), fluorescent labeling for cellular imaging, and the enrichment and identification of proteins in proteomics workflows.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in these key research areas.

Introduction

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] The iEDDA reaction between a tetrazine and a strained alkene, such as TCO, is a prime example of such a reaction, exhibiting exceptionally fast kinetics and high specificity.[4][5] this compound is a heterobifunctional linker that incorporates the highly reactive methyltetrazine group and a carboxylic acid handle. The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins, allowing for the covalent attachment of the methyltetrazine moiety.[6] This initial labeling step then sets the stage for a subsequent "click" reaction with any TCO-modified molecule of interest, including fluorescent dyes, cytotoxic drugs, or biotin (B1667282) tags for affinity purification.[1][3]

The PEG4 spacer plays a crucial role in the utility of this linker. This short polyethylene (B3416737) glycol chain imparts hydrophilicity to the molecule, improving its solubility in aqueous buffers commonly used for biological experiments and reducing the propensity for aggregation of labeled proteins.[3][7] Furthermore, the flexible nature of the PEG spacer provides a desirable distance between the conjugated molecules, minimizing potential steric hindrance.[3]

This combination of a highly reactive and specific bioorthogonal handle, a versatile functional group for initial conjugation, and a beneficial spacer makes this compound a powerful tool for researchers in proteomics and drug development.

Data Presentation

Table 1: Reaction Kinetics of Bioorthogonal Reactions

This table compares the second-order rate constants of the inverse-electron-demand Diels-Alder (iEDDA) reaction with the strain-promoted alkyne-azide cycloaddition (SPAAC), another common copper-free click chemistry reaction. The significantly faster kinetics of the iEDDA reaction make it ideal for applications where low concentrations of reactants are used or when rapid conjugation is required.[3]

Reaction TypeReactantsRate Constant (M⁻¹s⁻¹)Key Advantages
iEDDA CycloadditionMethyltetrazine + TCO~800 - 30,000[3]Exceptionally fast kinetics, ideal for low concentration reactions.[3]
SPAACDBCO + Azide~0.1 - 2.0[3]Highly bioorthogonal with good kinetics for many applications.[3]
Table 2: Stability of Tetrazine Derivatives

The stability of the tetrazine moiety is a critical factor for successful bioconjugation, especially during longer incubation periods. This table summarizes the stability of various tetrazine derivatives in cell culture media at 37°C, highlighting the percentage of the compound remaining over time.

Tetrazine DerivativeTime (hours)% Remaining
Methyltetrazine 24 >95%
Unsubstituted Tetrazine24~50%
Phenyltetrazine24~80%

Note: Data is generalized from typical performance and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins with Methyltetrazine-PEG4-NHS Ester and TCO-Functionalized Antibody

This protocol describes a two-step method for labeling cell surface proteins. First, a TCO moiety is introduced to a specific antibody. Subsequently, live cells are incubated with the TCO-modified antibody, followed by the addition of a methyltetrazine-functionalized detection reagent (e.g., a fluorescent dye).

Materials:

  • Antibody of interest

  • TCO-PEG4-NHS Ester (or similar TCO-NHS ester)[7]

  • This compound (activated to NHS ester) or a commercially available Methyltetrazine-fluorophore conjugate

  • Live cells expressing the target antigen

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[7]

Procedure:

Part A: Preparation of TCO-Modified Antibody

  • Antibody Preparation: Dissolve the antibody in PBS at a concentration of 1-5 mg/mL. If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS using a desalting column.[7]

  • TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG4-NHS Ester in anhydrous DMSO.[7]

  • Conjugation: Add a 20-fold molar excess of the TCO-NHS Ester solution to the antibody solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.[7]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[7]

  • Purification: Remove excess, unreacted TCO-NHS Ester using a desalting column equilibrated with PBS.

Part B: Labeling of Live Cells

  • Cell Preparation: Harvest cells and wash them twice with cold PBS. Resuspend the cells in PBS at a suitable concentration.

  • Incubation with TCO-Antibody: Add the purified TCO-modified antibody to the cell suspension at a predetermined optimal concentration. Incubate for 30-60 minutes on ice or at 4°C with gentle agitation.

  • Washing: Wash the cells three times with cold PBS to remove unbound antibody.

  • Labeling with Methyltetrazine Probe: Dilute the Methyltetrazine-fluorophore conjugate in PBS to the desired final concentration (e.g., 50 µM).[1] Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.[1]

  • Final Washes and Analysis: Wash the cells three times with cold PBS to remove the unreacted methyltetrazine probe. The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Protocol 2: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)

This protocol outlines the general steps for creating an ADC using this compound. The process involves activating the carboxylic acid of the linker, conjugating it to an amine-containing drug, and then reacting the drug-linker construct with a TCO-modified antibody.

Materials:

  • Monoclonal antibody (mAb)

  • TCO-PEG4-NHS Ester[7]

  • This compound

  • Amine-containing cytotoxic drug

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO and DMF

  • Reaction buffers (e.g., PBS, pH 7.4; MES buffer, pH 6.0)

  • Desalting columns or Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system (for purification and DAR analysis)

  • Mass Spectrometer

Procedure:

  • Preparation of TCO-Modified Antibody: Follow the procedure outlined in Protocol 1, Part A.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Add EDC and NHS (typically 1.2 equivalents of each relative to the acid).

    • Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation of Drug to Linker:

    • Dissolve the amine-containing drug in anhydrous DMSO.

    • Add the activated Methyltetrazine-PEG4-NHS ester solution to the drug solution.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction progress by LC-MS.

    • Purify the drug-linker construct using an appropriate method (e.g., HPLC).

  • ADC Conjugation (TCO-Tetrazine Ligation):

    • Combine the purified TCO-modified antibody with the drug-linker construct in PBS, pH 7.4.[8] A typical molar ratio is 1:1.5 to 1:5 (antibody:drug-linker).

    • Incubate the reaction at room temperature for 1-2 hours.[8] The reaction can be monitored by the disappearance of the pink color of the tetrazine.[8]

  • Purification and Characterization of the ADC:

    • Purify the ADC from the unreacted drug-linker using SEC.[8]

    • To separate ADCs with different drug-to-antibody ratios (DAR) and remove aggregates, perform HIC.[8]

    • Determine the average DAR and homogeneity of the ADC by mass spectrometry (analyzing the intact or reduced antibody) and UV-Vis spectroscopy.[3]

Mandatory Visualization

experimental_workflow cluster_antibody_modification Antibody Modification cluster_drug_linker_synthesis Drug-Linker Synthesis cluster_adc_conjugation ADC Conjugation & Characterization antibody Monoclonal Antibody tco_antibody TCO-Modified Antibody antibody->tco_antibody Reaction tco_nhs TCO-PEG4-NHS Ester tco_nhs->tco_antibody purification1 Purification (SEC) tco_antibody->purification1 conjugation TCO-Tetrazine Ligation purification1->conjugation mtz_acid This compound activated_mtz Activated MTZ-NHS Ester mtz_acid->activated_mtz Activation activators EDC/NHS activators->activated_mtz drug_linker Drug-Linker Construct activated_mtz->drug_linker Conjugation drug Amine-Drug drug->drug_linker purification2 Purification (HPLC) drug_linker->purification2 purification2->conjugation raw_adc Crude ADC conjugation->raw_adc purification3 Purification (SEC/HIC) raw_adc->purification3 final_adc Purified ADC purification3->final_adc characterization Characterization (MS, UV-Vis) final_adc->characterization

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

proteomics_workflow cluster_labeling Bioorthogonal Labeling cluster_enrichment_digestion Enrichment & Digestion cluster_analysis Mass Spectrometry Analysis cells Live Cells/Lysate with TCO-modified proteins labeled_proteins Labeled Proteins cells->labeled_proteins Labeling mtz_probe Methyltetrazine-PEG4-Probe (e.g., Biotin) mtz_probe->labeled_proteins enrichment Affinity Purification (e.g., Streptavidin beads) labeled_proteins->enrichment digestion On-bead or Elution followed by Tryptic Digestion enrichment->digestion peptides Labeled Peptides digestion->peptides lcms LC-MS/MS Analysis peptides->lcms data_analysis Data Analysis (Protein Identification & Quantification) lcms->data_analysis

Caption: Proteomics workflow using Methyltetrazine-PEG4-Biotin.

Conclusion

This compound and its derivatives are powerful and versatile reagents that have significantly impacted the fields of proteomics and drug discovery. Their utility stems from the unique combination of a highly efficient and bioorthogonal methyltetrazine moiety, a flexible and hydrophilicity-enhancing PEG4 spacer, and a functional handle for conjugation to biomolecules. The detailed protocols and data presented herein provide a framework for researchers to effectively utilize these tools for a variety of applications, from the precise construction of next-generation antibody-drug conjugates to the sensitive detection and quantification of proteins in complex biological samples. As research in these areas continues to advance, the demand for robust and reliable chemical tools like this compound is certain to grow.

References

Preparing a Stock Solution of Methyltetrazine-PEG4-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of Methyltetrazine-PEG4-Acid. This reagent is a valuable tool in bioconjugation and drug development, facilitating the precise linking of molecules for various applications, including antibody-drug conjugates (ADCs), imaging probes, and targeted drug delivery systems.

This compound is a heterobifunctional linker composed of a methyltetrazine moiety, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[1] The methyltetrazine group participates in highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with trans-cyclooctene (B1233481) (TCO) functionalized molecules.[2][3] The carboxylic acid provides a versatile handle for conjugation to primary amines, such as those on lysine (B10760008) residues of proteins, typically requiring activation to form a stable amide bond.[4][5] The PEG4 spacer not only enhances the aqueous solubility of the molecule but also provides a flexible linker to minimize steric hindrance between conjugated molecules.[1][6]

Key Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its reactivity and ensuring experimental success. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[1][7]

Appearance: Red crystalline solid[8] Molecular Formula: C₂₀H₂₈N₄O₇[2] Molecular Weight: 436.46 g/mol [2]

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for preparing and storing a this compound stock solution.

ParameterValueSource(s)
Storage Temperature -20°C, desiccated[4][8]
Recommended Solvents DMSO, DMF, DCM, Water[4][8]
Stock Solution Conc. 1-10 mM[9]
Purity >95% (typically verified by HPLC)[8]
Shipping Condition Ambient Temperature[2][4]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Balance

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

  • Weighing: Carefully weigh out the desired amount of this compound in a microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.36 mg of the compound (Molecular Weight = 436.46 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM solution from 4.36 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the tube until the solid is completely dissolved. The solution should be a clear, red liquid. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C in tightly sealed tubes, protected from light.[10]

Safety Precautions:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

  • Refer to the Safety Data Sheet (SDS) for complete safety information.[12]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Preparation cluster_prep Preparation Workflow start Start: Equilibrate Reagent to RT weigh Weigh Solid Reagent start->weigh Prevent Condensation add_solvent Add Anhydrous DMSO weigh->add_solvent Calculate Volume dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Avoid Freeze- Thaw Cycles store Store at -20°C (Desiccated) aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway and Logical Relationships

The utility of this compound lies in its dual reactivity, enabling a two-step bioconjugation strategy. The diagram below illustrates the logical relationship of its functional groups in a typical conjugation experiment.

Conjugation_Logic cluster_reagents Reactants cluster_reactions Reactions cluster_products Conjugates reagent This compound Methyltetrazine Carboxylic Acid activation Amine Activation (e.g., EDC/NHS) reagent:acid->activation iedda IEDDA Click Chemistry reagent:tetrazine->iedda protein Target Protein Primary Amine (e.g., Lysine) protein:amine->activation tco_molecule TCO-functionalized Molecule tco_molecule->iedda activated_reagent Activated Ester Intermediate activation->activated_reagent Forms Amide Bond final_conjugate Final Bioconjugate iedda->final_conjugate Forms Stable Dihydropyridazine protein_conjugate Protein-Linker Conjugate activated_reagent->protein_conjugate protein_conjugate->final_conjugate

Caption: Logical flow of a two-step bioconjugation using this compound.

References

Application Notes and Protocols for In Vivo Pre-Targeted Imaging Using Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo application of tetrazine-trans-cyclooctene (TCO) ligation, a powerful bioorthogonal chemistry tool for pre-targeted imaging. This technique offers significant advantages for enhancing imaging contrast and reducing radiation dose in modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Introduction to Pre-Targeted Imaging with Tetrazine-TCO Ligation

Pre-targeted imaging is a multi-step strategy that decouples the targeting of a biological molecule from the delivery of the imaging agent.[1] This approach overcomes the limitations of conventional radiolabeled biologics, which often suffer from slow pharmacokinetics and high background signals. The most prominent pre-targeting strategy utilizes the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO).[1][2]

In this two-step approach, a TCO-modified targeting molecule, typically a monoclonal antibody (mAb) or a small molecule, is first administered.[1] This "primary agent" is allowed to accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from circulation.[1][2] Subsequently, a small, radiolabeled tetrazine derivative (the "secondary agent") is injected.[1][2] This secondary agent rapidly and specifically reacts with the TCO-tagged molecule at the target, enabling high-contrast imaging.[1] This method allows for the use of short-lived radionuclides, reduces the radiation dose to non-target tissues, and significantly improves tumor-to-background ratios.[1][3]

The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions, with rate constants up to 10^7 M⁻¹ s⁻¹, making it ideal for in vivo applications where low concentrations of reactants are typical.[4]

Experimental Workflow and Signaling Pathway

The general workflow for a pre-targeted imaging experiment using tetrazine-TCO ligation involves several key steps, from the administration of the primary agent to image acquisition.

Pretargeted_Imaging_Workflow cluster_Step1 Step 1: Primary Agent Administration cluster_Step2 Step 2: Accumulation and Clearance cluster_Step3 Step 3: Secondary Agent Administration cluster_Step4 Step 4: In Vivo Ligation and Imaging A Inject TCO-conjugated Targeting Molecule (e.g., Antibody) B Target Accumulation (e.g., Tumor Uptake) A->B Pre-targeting Interval (24-72h) C Clearance of Unbound Conjugate A->C Systemic Circulation E Bioorthogonal 'Click' Reaction at Target B->E D Inject Radiolabeled Tetrazine D->E F Rapid Clearance of Unbound Tetrazine D->F Renal/Hepatic Clearance G PET/SPECT Imaging E->G Tetrazine_TCO_Ligation Tetrazine Tetrazine (Radiolabeled) Plus + TCO trans-Cyclooctene (TCO) (on Targeting Molecule) Arrow Inverse Electron-Demand Diels-Alder Reaction (IEDDA) + N₂ Dihydropyridazine Dihydropyridazine Adduct (Stable)

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyltetrazine-PEG4-Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG4-Acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, helping you optimize your labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no labeling with this compound. What are the primary areas I should investigate?

Low labeling efficiency can stem from several factors throughout your experimental workflow. A systematic troubleshooting approach is crucial. The main areas to focus on are the integrity of your reagents, the reaction conditions, and potential issues with your biomolecule.

Here is a logical workflow to diagnose the issue:

G cluster_reagent Reagent Integrity Checks cluster_conditions Reaction Condition Checks cluster_biomolecule Biomolecule-Specific Checks cluster_purification Purification and Analysis Checks start Low Labeling Efficiency Observed reagent_integrity Step 1: Verify Reagent Integrity start->reagent_integrity reaction_conditions Step 2: Assess Reaction Conditions reagent_integrity->reaction_conditions Reagents OK reagent1 Is the this compound viable? - Check storage conditions (-20°C, desiccated). - Use fresh or properly stored stock solutions. reagent2 Is the dienophile (e.g., TCO-modified molecule) stable? - Avoid long-term storage of TCO compounds. - Check for potential isomerization to less reactive forms. reagent3 Are the carboxylic acid activators (EDC/NHS) fresh? - Use fresh solutions as they are moisture-sensitive. biomolecule_issues Step 3: Investigate Biomolecule-Specific Issues reaction_conditions->biomolecule_issues Conditions OK condition1 Is the pH of the reaction optimal? - For NHS ester formation: pH 7-8. - For tetrazine-TCO ligation: pH 6-9. condition2 Is the buffer appropriate? - Avoid amine-containing buffers (e.g., Tris) during NHS ester activation. condition3 Is the stoichiometry correct? - A slight excess (1.5 to 2-fold) of one reactant can drive the reaction. condition4 Is the temperature and incubation time sufficient? - Room temperature for 30-60 minutes is typical, but can be extended or gently heated (37°C). [1] purification Step 4: Check Purification and Analysis biomolecule_issues->purification Biomolecule OK biomolecule1 Is there steric hindrance? - The PEG4 spacer helps, but a longer linker might be needed for bulky molecules. biomolecule2 Are the target functional groups accessible and reactive? - Ensure primary amines are available for NHS ester reaction. solution Problem Solved purification->solution Process OK purification1 Are you losing the product during purification? - Optimize purification method (e.g., SEC, HIC) to avoid product loss. G MeTz Methyltetrazine-PEG4-COOH NHS_ester Methyltetrazine-PEG4-NHS Ester (Amine-Reactive Intermediate) MeTz->NHS_ester Activation EDC_NHS EDC / NHS pH 7-8 EDC_NHS->NHS_ester Conjugate Labeled Protein NHS_ester->Conjugate Conjugation Protein Protein-NH2 Protein->Conjugate G reagents Methyltetrazine-PEG4-R (Electron-Poor Diene) TCO-R' (Electron-Rich Dienophile) transition_state [4+2] Cycloaddition Transition State reagents->transition_state iEDDA Reaction intermediate Unstable Bicyclic Intermediate transition_state->intermediate product Dihydropyridazine Conjugate N2 (gas) intermediate->product Retro-Diels-Alder (Irreversible)

How to avoid side reactions with Methyltetrazine-PEG4-Acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Methyltetrazine-PEG4-Acid, focusing on avoiding common side reactions and troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bifunctional chemical tool used in bioorthogonal chemistry.[1] It features a methyltetrazine group for highly specific and rapid "click" reactions with trans-cyclooctene (B1233481) (TCO) tagged molecules, a hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid group for conjugation to amine-containing molecules.[2][3] Its main use is in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, which is exceptionally fast and allows for the covalent labeling of biomolecules in complex biological environments.[1][4][5]

Q2: How should I properly store and handle this compound to ensure its stability?

Proper storage is crucial for maintaining the reagent's reactivity. It is recommended to store this compound at -20°C under desiccated conditions.[1][6][7][8] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the compound.[1][7] For repeated use, preparing stock solutions in an anhydrous solvent like DMSO or DMF and storing them at -20°C or -80°C is advisable to maintain long-term stability and avoid multiple freeze-thaw cycles.[1][2]

Q3: How do I activate the carboxylic acid group of this compound for conjugation to a primary amine?

The carboxylic acid on this compound is not directly reactive with primary amines and requires activation.[3][8] A standard method is to use a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS) or its water-soluble variant, Sulfo-NHS. This process converts the carboxylic acid into a more stable and amine-reactive NHS ester.[1][7]

Q4: What are the optimal reaction conditions for the tetrazine-TCO ligation?

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is robust and proceeds rapidly under a range of conditions. Generally, the reaction is efficient at a pH between 6 and 9.[2][9] It can be performed at room temperature (25°C), 37°C, or 4°C, with lower temperatures potentially requiring longer incubation times.[9] Reaction times are typically short, ranging from 10 to 60 minutes, but can be extended if needed for less reactive molecules.[9] The reaction can be conducted in aqueous buffers like PBS, as well as in organic solvents such as DMSO and DMF.[9]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and provides potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Conjugation Product Degradation of Reactants: Tetrazines can be susceptible to degradation in aqueous media. TCO is also known to isomerize to the less reactive cis-cyclooctene, especially in the presence of thiols or certain metals.[7][9]Use freshly prepared solutions of both the tetrazine and TCO reagents.[2][9] Store stock solutions in anhydrous solvents like DMSO or DMF at -20°C and protect them from light.[2] Long-term storage of TCO-containing compounds is not recommended.[7]
Inefficient Carboxylic Acid Activation: The carboxylic acid group was not properly activated before reaction with the amine.Ensure fresh solutions of activating agents like EDC and NHS are used. The activation reaction is typically performed for 15-30 minutes at room temperature.[7]
Suboptimal Reaction Conditions: Incorrect pH, stoichiometry, or temperature can lead to poor yields.Maintain a reaction pH between 7 and 9 for the activation step with EDC/NHS, using an amine-free buffer.[7] For the tetrazine-TCO ligation, a pH of 6-9 is generally suitable.[2][9] Empirically optimize the molar ratio of reactants; a slight excess (1.5 to 2-fold) of one component can drive the reaction to completion.[2]
Unexpected Side Products Reaction with Non-Target Molecules: The activated NHS ester can react with other nucleophiles in the sample. Free thiols (from reducing agents like DTT or BME) can potentially react with TCO groups.[2]If possible, remove reducing agents before initiating the click reaction.[2] Purify biomolecules before conjugation to remove small molecule nucleophiles.[2] Consider site-specific labeling strategies if your biomolecule has reactive cysteine residues that are not the intended target.[2]
Hydrolysis of Activated Ester: The activated NHS ester is sensitive to moisture and can hydrolyze back to the carboxylic acid.Use anhydrous solvents for preparing stock solutions and minimize exposure to moisture during the activation step.[9] Prepare the activated NHS ester immediately before use.[9]
Reactant Precipitation Poor Solubility: The reactants or the final conjugate may have limited solubility in the chosen reaction buffer.The PEG4 linker on this compound is designed to improve aqueous solubility.[3][8] If precipitation still occurs, consider adding a small amount of an organic co-solvent like DMSO, if compatible with your biomolecule.[2][9]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Amine

This protocol describes the general procedure for activating the carboxylic acid of this compound and conjugating it to an amine-containing biomolecule (e.g., a protein).

Materials:

  • This compound

  • Anhydrous DMSO

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing biomolecule

  • Amine-free reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., Tris or glycine (B1666218) solution)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[7]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7]

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in an appropriate buffer.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A common molar ratio is 1:1.5:1.5 (COOH:EDC:NHS).[7]

    • Incubate the activation mixture for 15-30 minutes at room temperature.[7]

  • Conjugation Reaction:

    • Add the activated Methyltetrazine-PEG4-NHS ester to your biomolecule solution in an amine-free buffer (pH 7.2-9.0).[9]

    • The molar excess of the activated linker over the biomolecule should be empirically determined, but a starting point of 5- to 20-fold molar excess can be used.[7]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., Tris or glycine to a final concentration of 50-100 mM) to consume any unreacted NHS ester.[7]

    • Purify the conjugate using a suitable method like size-exclusion chromatography to remove excess linker and byproducts.[7]

Protocol 2: Tetrazine-TCO Ligation

This protocol outlines the general procedure for the click reaction between a tetrazine-modified biomolecule and a TCO-modified biomolecule.

Materials:

  • Tetrazine-labeled biomolecule

  • TCO-labeled biomolecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reactants: Dissolve or dilute your tetrazine- and TCO-labeled biomolecules in the reaction buffer to the desired concentrations.

  • Reaction Incubation:

    • Mix the tetrazine- and TCO-labeled biomolecules in the reaction buffer.

    • A slight molar excess (e.g., 1.05 - 1.5) of the tetrazine component is often used.[9]

    • Allow the reaction to proceed for 10-60 minutes at room temperature.[2][9] The progress can often be monitored by the disappearance of the tetrazine's pinkish color.[7]

  • Purification: Purify the final conjugate using a suitable chromatographic technique to remove any unreacted starting materials.[7]

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation to Biomolecule cluster_ligation Click Reaction MeTz_Acid This compound Activated_Ester Amine-Reactive NHS Ester MeTz_Acid->Activated_Ester 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Tz_Biomolecule Tetrazine-Labeled Biomolecule Activated_Ester->Tz_Biomolecule 1-2 hr, RT Biomolecule Amine-Containing Biomolecule Biomolecule->Tz_Biomolecule Final_Conjugate Final Conjugate Tz_Biomolecule->Final_Conjugate 10-60 min, RT TCO_Biomolecule TCO-Labeled Biomolecule TCO_Biomolecule->Final_Conjugate troubleshooting_logic Start Low or No Product? Check_Reagents Check Reactant Integrity (Fresh solutions? Proper storage?) Start->Check_Reagents Yes Success Successful Conjugation Start->Success No Check_Reagents->Start Issue Found & Corrected Check_Activation Verify Carboxylic Acid Activation (Fresh EDC/NHS? Correct time?) Check_Reagents->Check_Activation Reagents OK Check_Activation->Start Issue Found & Corrected Check_Conditions Optimize Reaction Conditions (pH, Stoichiometry, Temp.) Check_Activation->Check_Conditions Activation OK Check_Conditions->Start Issue Found & Corrected Check_Solubility Assess for Precipitation (Add co-solvent if needed) Check_Conditions->Check_Solubility Conditions OK Check_Solubility->Start Issue Found & Corrected Check_Solubility->Success No Precipitation reaction_pathway Tetrazine Tetrazine Plus + Tetrazine->Plus TCO trans-Cyclooctene (TCO) Reaction_Arrow iEDDA (Click Reaction) Plus->TCO Dihydropyridazine Stable Dihydropyridazine Conjugate Reaction_Arrow->Dihydropyridazine N2 + N₂

References

Technical Support Center: Optimizing Methyltetrazine-PEG4-Acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing conjugation reactions involving Methyltetrazine-PEG4-Acid.

Understanding the Dual Reactivity of this compound

This compound is a versatile bifunctional linker with two distinct reactive groups, enabling two different types of conjugation reactions:

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine moiety reacts with a trans-cyclooctene (B1233481) (TCO) group in a highly efficient and bioorthogonal "click" reaction.

  • Amide Bond Formation: The terminal carboxylic acid group can be coupled to primary amines to form a stable amide bond. This reaction requires activation of the carboxylic acid.

This guide is divided into sections addressing the specific pH optimization and troubleshooting for each of these reaction types.

Section 1: Tetrazine-TCO Ligation (iEDDA Reaction)

This section focuses on the reaction between the methyltetrazine group and a TCO-functionalized molecule.

Frequently Asked Questions (FAQs) for Tetrazine-TCO Ligation

Q1: What is the optimal pH for the methyltetrazine-TCO reaction?

A1: The tetrazine-TCO ligation is robust and proceeds efficiently across a broad pH range, typically between 6 and 9.[1][2] Phosphate-buffered saline (PBS) at a pH of 7.4 is a commonly used and effective buffer for this reaction.[1] While the reaction itself is not highly pH-sensitive within this range, it is crucial to select a pH that maintains the stability and activity of your biomolecules.

Q2: Which buffers are recommended for the tetrazine-TCO reaction?

A2: Phosphate-buffered saline (PBS) is a standard and highly recommended buffer.[1][2] Other non-amine containing buffers are also suitable. Avoid buffers with primary amines, such as Tris, if you are working with related reagents that have NHS esters, as they can compete in the reaction.[1]

Q3: How quickly does the methyltetrazine-TCO reaction occur?

A3: The inverse-electron-demand Diels-Alder chemistry is the fastest bioorthogonal ligation currently available.[3][4][5] The reaction is exceptionally fast and is often complete within 10 to 60 minutes at room temperature (25°C) or 37°C.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the tetrazine-TCO ligation can be monitored by the disappearance of the tetrazine's characteristic pink color, which corresponds to a decrease in its absorbance peak, typically around 520-540 nm.[1][6]

Troubleshooting Guide for Tetrazine-TCO Ligation
Problem Possible Cause Recommended Solution
Low or No Product Yield Degradation of Reactants: Tetrazines can be susceptible to degradation in aqueous media. TCO can also be unstable under certain conditions.Use freshly prepared solutions. Store stock solutions of methyltetrazine in anhydrous solvents like DMSO or DMF at -20°C, protected from light.[1][2]
Suboptimal Stoichiometry: An incorrect molar ratio of tetrazine to TCO can lead to an incomplete reaction.While a 1:1 molar ratio is theoretical, using a slight excess (e.g., 1.5 to 2-fold) of one reactant can drive the reaction to completion.[1][2] The optimal ratio should be determined empirically.
Reactant Precipitation: Poor solubility of the reactants or the final product can halt the reaction.The PEG4 linker enhances water solubility.[3][4][5] If solubility is still an issue, consider adding a small amount of an organic co-solvent like DMSO, ensuring it is compatible with your biomolecules.[2]
Steric Hindrance: Bulky molecules attached to the tetrazine or TCO can impede their interaction.The PEG4 spacer helps to reduce steric hindrance.[1] If this persists, using a linker with a longer PEG chain may be beneficial.
Unexpected Side Products Reaction with Thiols: Free thiols from reducing agents (e.g., DTT, BME) or cysteine residues can potentially react with the TCO group.[1]Remove reducing agents before initiating the conjugation. If non-target cysteine residues are present, consider site-specific labeling strategies.[1]
Reactions with Impurities: Contaminants in your biomolecule preparation can lead to side reactions.Ensure high purity of starting materials. Purify biomolecules before conjugation to remove any small molecule nucleophiles.[1]
Experimental Protocol: General Tetrazine-TCO Ligation
  • Prepare Stock Solutions:

    • Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.

    • Dissolve your TCO-labeled biomolecule in an appropriate reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the TCO-labeled biomolecule with the this compound stock solution. A slight molar excess (1.5-2x) of the tetrazine reagent is often recommended.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. For less concentrated reactants, the incubation time can be extended.

  • Purification:

    • Purify the resulting conjugate using a suitable method for your biomolecule, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents.

Workflow for Tetrazine-TCO Ligation

Tetrazine_TCO_Ligation_Workflow Workflow for Tetrazine-TCO Conjugation prep_reagents Prepare Reactants - this compound in DMSO/DMF - TCO-Molecule in PBS (pH 7.4) mix_reactants Mix Reactants (1.5-2x excess of Tetrazine) prep_reagents->mix_reactants incubate Incubate Room Temp, 30-60 min mix_reactants->incubate monitor Monitor Reaction (Optional: Color change / LC-MS) incubate->monitor purify Purify Conjugate (e.g., SEC, Dialysis) monitor->purify analyze Analyze Product purify->analyze EDC_NHS_Conjugation_Workflow Workflow for Carboxylic Acid Conjugation (EDC/NHS) cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling activation Activate Carboxylic Acid - this compound - EDC / Sulfo-NHS - MES Buffer (pH 4.5-6.0) - Incubate 15-30 min coupling Couple to Amine - Add activated acid to Amine-Molecule - PBS or Borate Buffer (pH 7.2-8.5) - Incubate 2h (RT) or overnight (4°C) activation->coupling purify Quench and Purify (e.g., Dialysis, SEC) coupling->purify analyze Analyze Product purify->analyze

References

Preventing degradation of Methyltetrazine-PEG4-Acid during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Methyltetrazine-PEG4-Acid during storage and use. It includes troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is primarily influenced by three main factors:

  • Temperature: Higher temperatures accelerate the rate of degradation.[1]

  • Light: Tetrazine compounds can be sensitive to light.[2]

  • pH: The presence of strong acids or bases can lead to the degradation of the tetrazine ring.[3] Exposure to moisture can also contribute to hydrolysis.[4]

Q2: What is the recommended procedure for storing solid this compound?

A2: For optimal stability, solid this compound should be stored at -20°C in a desiccated environment to protect it from moisture.[5][6] It is also crucial to protect the compound from light.[2]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is highly recommended to use freshly prepared solutions for the best results.[5] If storage is necessary, dissolve the this compound in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and store at -20°C.[5][7] Before opening, it is good practice to allow the vial to warm to room temperature to prevent condensation of moisture inside. Avoid repeated freeze-thaw cycles.

Q4: How does the methyl group in this compound affect its stability?

A4: The methyl group is an electron-donating group, which increases the electron density of the tetrazine ring.[1] This enhanced electron density makes the ring more stable against nucleophilic attack and hydrolysis compared to unsubstituted tetrazines.[1][8] this compound is considered one of the most stable tetrazines commercially available.[5][9]

Troubleshooting Guide

Issue: Low or no yield in conjugation reaction.

This is a common issue that can often be traced back to the degradation of the this compound reagent. Below is a step-by-step guide to troubleshoot this problem.

dot

TroubleshootingWorkflow Troubleshooting Low Conjugation Yield start Low or No Conjugation Product check_reagent 1. Verify Reagent Integrity start->check_reagent fresh_solution Was a freshly prepared solution of This compound used? check_reagent->fresh_solution storage_conditions Was the solid reagent and stock solution stored correctly (-20°C, desiccated, dark)? fresh_solution->storage_conditions No check_protocol 2. Review Experimental Protocol fresh_solution->check_protocol Yes new_reagent Prepare a fresh solution from a new vial of reagent and repeat the experiment. storage_conditions->new_reagent No storage_conditions->check_protocol Yes further_investigation If issues persist, consider other factors (e.g., stoichiometry, steric hindrance, purity of other reactants). new_reagent->further_investigation ph_buffer Is the reaction pH within the optimal range (typically 6-9 for many bioconjugations)? check_protocol->ph_buffer amine_buffers Are you using amine-free buffers (e.g., PBS) if working with NHS esters? ph_buffer->amine_buffers Yes optimize_conditions Optimize reaction conditions (pH, buffer composition). ph_buffer->optimize_conditions No amine_buffers->optimize_conditions No amine_buffers->further_investigation Yes optimize_conditions->further_investigation

Caption: Troubleshooting workflow for low conjugation yield.

Data on Stability of Methyltetrazine Derivatives

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected stability based on data from structurally similar methyltetrazine compounds. It is always recommended to perform specific stability studies for your particular application and conditions.

ConditionParameterExpected Stability of this compoundNotes
pH Half-life (t½)Stable in neutral and slightly acidic aqueous buffers.Stability is generally greater for tetrazines with electron-donating groups like the methyl group.[1]
Temperature Half-life (t½)Stable for extended periods at the recommended storage temperature of -20°C.[1]Stability decreases at elevated temperatures. A study on various tetrazines was conducted at 37°C.[1]
Biological Media % RemainingHigh stability is expected in biological media for typical experiment durations.In one study, over 95% of a methyl-phenyl-tetrazine remained after 12 hours in cell growth medium at 37°C.[1]
Aqueous Solution StabilityThe Tetrazine functional group is reported to be stable in aqueous buffered media.The hydrophilic PEG4 spacer enhances water solubility.[6]
Solid State StabilityStable for at least 150 days at 4°C when stored as a crystalline solid.[8]This data is for ethynyl-tetrazine, but indicates good solid-state stability for the tetrazine core. It is recommended to store this compound at -20°C.[5][6]

Potential Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is likely hydrolysis of the tetrazine ring. Other potential reactions include oxidation, especially if exposed to strong oxidizing agents.

dot

DegradationPathway Potential Degradation Pathway of this compound MTz This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) MTz->Hydrolysis Oxidation Oxidation (e.g., strong oxidizing agents) MTz->Oxidation Degradation Degradation Products Hydrolysis->Degradation Oxidation->Degradation

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the percentage of intact this compound over time under specific stress conditions (e.g., different pH, temperature, or in the presence of other molecules).

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffers of desired pH (e.g., 0.1 M citrate (B86180) buffer for pH 4, 0.1 M phosphate-buffered saline (PBS) for pH 7.4, 0.1 M borate (B1201080) buffer for pH 9)

  • HPLC system with a UV-Vis detector (a photodiode array detector is recommended)

  • C18 reverse-phase HPLC column (e.g., 3 µm particle size, 100 mm x 3.0 mm i.d.)

  • HPLC grade acetonitrile (B52724) and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Temperature-controlled incubator or water bath

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Test Solutions:

    • Dilute the stock solution into the desired aqueous buffers (pH 4, 7.4, and 9) to a final concentration suitable for HPLC analysis (e.g., 1 mM).

  • Incubation:

    • Aliquot the test solutions into several vials for each time point.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), remove one vial from each condition.

    • If the samples were incubated at an elevated temperature, immediately place them on ice to quench any further degradation.

  • HPLC Analysis:

    • Set up the HPLC system. A common broad-gradient reverse-phase method can be used as a starting point.[10]

      • Mobile Phase A: 0.1% TFA or formic acid in water

      • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid

      • Column: C18, 3 µm, 100 mm x 3.0 mm i.d.

      • Flow Rate: 1 mL/min

      • Column Temperature: 30°C

      • Gradient: A linear gradient from 5% to 100% Mobile Phase B over 10 minutes is a good starting point.

      • Detection: Monitor the absorbance at the λmax of the tetrazine chromophore (typically around 520-540 nm).[5] A photodiode array detector will allow for full spectral analysis.

    • Inject an equal volume of each sample from the different time points.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining compound versus time for each condition.

    • The half-life (t½) can be determined from the degradation kinetics (e.g., by fitting the data to a first-order decay model if applicable).

References

Technical Support Center: Purifying Methyltetrazine-PEG4-Acid Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of protein conjugates involving Methyltetrazine-PEG4-Acid. This resource offers troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best purification method for my this compound protein conjugate?

A1: The optimal purification method depends on the specific characteristics of your protein and the scale of your experiment.

  • Size Exclusion Chromatography (SEC) is a good initial choice for removing unreacted, smaller molecules like the this compound linker. It separates molecules based on their size and is often used as a final polishing step.[1][]

  • Hydrophobic Interaction Chromatography (HIC) can be effective, as the Methyltetrazine-PEG4 moiety increases the hydrophobicity of the protein.[] This method separates molecules based on differences in their surface hydrophobicity.

  • Affinity Chromatography is highly specific if your protein has a tag (e.g., His-tag) or if you have an antibody that specifically recognizes your protein.[3] This method can provide high purity in a single step.[4]

Q2: How can I remove unreacted this compound from my conjugate preparation?

A2: Unreacted linker can be efficiently removed using Size Exclusion Chromatography (SEC) or dialysis. SEC separates the larger protein conjugate from the smaller, unreacted linker.[1][] Dialysis allows the smaller linker molecules to pass through a semi-permeable membrane while retaining the larger protein conjugate.[5]

Q3: My protein conjugate is aggregating. What can I do?

A3: Aggregation is a common issue, especially with hydrophobic moieties.[6][7] Here are some strategies to mitigate aggregation:

  • Optimize Buffer Conditions: Adjust the pH of your buffer to be at least one unit away from the isoelectric point (pI) of your protein to increase repulsion between molecules.[6] The salt concentration can also be optimized; sometimes, increasing ionic strength can reduce aggregation.[6]

  • Use Additives: Including additives like arginine (e.g., 200 mM) in your mobile phase during chromatography can help suppress hydrophobic interactions and reduce aggregation.[8] Non-ionic detergents (e.g., Tween-20) at low concentrations can also be beneficial.[6]

  • Lower Protein Concentration: Working with lower protein concentrations during conjugation and purification can help prevent aggregation.[6]

Q4: How do I confirm the purity and identity of my final this compound protein conjugate?

A4: A combination of analytical techniques is recommended:

  • SDS-PAGE: To visualize the protein conjugate and assess for the presence of unconjugated protein or other protein impurities.

  • Size Exclusion Chromatography (SEC-HPLC): To quantify the amount of monomeric conjugate versus aggregates.[8][9]

  • Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and verify the successful attachment of the this compound linker.[10][11]

  • UV-Vis Spectroscopy: To determine the concentration of the protein (at 280 nm) and potentially the degree of labeling if the linker has a distinct absorbance.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Protein Precipitation During Conjugation/Purification - Optimize buffer pH and ionic strength.[6] - Add solubilizing agents like arginine or non-ionic detergents.[6][8] - Perform purification at a lower temperature (e.g., 4°C).
Loss of Conjugate During Chromatography - SEC: Ensure the column resin is appropriate for the molecular weight of your conjugate.[1] - HIC: Optimize the salt concentration in the binding and elution buffers. A gradient elution might be necessary. - Affinity Chromatography: Check the binding capacity of your resin and ensure the elution conditions are optimal for your protein.
Inefficient Conjugation Reaction - Verify the reactivity of your this compound and protein functional groups. - Optimize the molar ratio of linker to protein. - Ensure the reaction buffer is free of interfering substances (e.g., primary amines if targeting lysines).
Low Purity
Potential Cause Troubleshooting Steps
Presence of Unconjugated Protein - HIC: Optimize the salt gradient to improve the separation of the more hydrophobic conjugate from the unconjugated protein. - Affinity Chromatography: If the conjugation site is near the affinity tag binding site, it might interfere with purification. Consider a different purification strategy.
Presence of Aggregates - Use SEC as a final polishing step to remove high molecular weight aggregates.[8][9] - Implement the anti-aggregation strategies mentioned in the FAQs.
Co-elution with Impurities - Employ a multi-step purification strategy. For example, use affinity chromatography for initial capture, followed by SEC for polishing.

Data Presentation

Table 1: Comparison of Purification Techniques for Protein Conjugates

Technique Principle Typical Purity Typical Yield Processing Time Key Advantage Key Disadvantage
Size Exclusion Chromatography (SEC) Separation by size>95%>90%1-2 hoursRemoves aggregates and small moleculesLow resolution for species of similar size
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicity>90%70-90%2-4 hoursGood for separating based on conjugationCan be protein-dependent and requires optimization
Affinity Chromatography Specific binding interaction>98%>80%2-3 hoursHigh specificity and purityRequires a specific tag or antibody

Note: The values presented are typical and can vary depending on the specific protein and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol provides a general guideline for purifying this compound protein conjugates using SEC.

  • Column and Buffer Preparation:

    • Select an SEC column with a fractionation range appropriate for your protein conjugate's molecular weight.

    • Prepare a suitable mobile phase, typically a buffered saline solution (e.g., PBS, pH 7.4). Ensure the buffer is filtered and degassed.[1]

    • Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved on the UV detector.[1]

  • Sample Preparation:

    • Centrifuge your conjugation reaction mixture to remove any precipitates.

    • Filter the supernatant through a 0.22 µm filter.

  • Chromatography:

    • Inject the filtered sample onto the equilibrated column. The injection volume should ideally be less than 2% of the column volume for optimal resolution.

    • Run the chromatography isocratically (i.e., with a constant mobile phase composition).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the eluting peaks. The protein conjugate should elute in the first major peak, followed by any unconjugated protein (if size difference is minimal) and then the smaller, unreacted linker.

    • Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm purity and identity.

Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general procedure for purifying this compound protein conjugates using HIC.

  • Column and Buffer Preparation:

    • Select a HIC column with appropriate hydrophobicity (e.g., Butyl, Phenyl).

    • Prepare a high-salt binding buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer, pH 7.0) and a low-salt elution buffer (e.g., phosphate buffer, pH 7.0). Filter and degas both buffers.

    • Equilibrate the column with the binding buffer.

  • Sample Preparation:

    • Add concentrated binding buffer to your conjugation reaction mixture to match the salt concentration of the binding buffer.

    • Filter the sample through a 0.22 µm filter.

  • Chromatography:

    • Load the prepared sample onto the equilibrated column.

    • Wash the column with several column volumes of binding buffer to remove unbound molecules.

    • Elute the bound conjugate using a decreasing salt gradient by mixing the binding and elution buffers. The more hydrophobic conjugated protein will elute at a lower salt concentration than the unconjugated protein.

  • Fraction Collection and Analysis:

    • Collect fractions across the elution gradient.

    • Analyze the fractions by SDS-PAGE, SEC-HPLC, and/or mass spectrometry to identify the fractions containing the pure conjugate.

    • Pool the pure fractions and perform a buffer exchange into a suitable storage buffer.

Mandatory Visualization

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis protein Protein reaction_mix Crude Conjugate Mixture protein->reaction_mix Conjugation linker This compound linker->reaction_mix sec Size Exclusion Chromatography (SEC) reaction_mix->sec Method 1 hic Hydrophobic Interaction Chromatography (HIC) reaction_mix->hic Method 2 ac Affinity Chromatography reaction_mix->ac Method 3 pure_conjugate Purified Protein Conjugate sec->pure_conjugate hic->pure_conjugate ac->pure_conjugate sds_page SDS-PAGE sec_hplc SEC-HPLC mass_spec Mass Spectrometry pure_conjugate->sds_page pure_conjugate->sec_hplc pure_conjugate->mass_spec

Caption: Experimental workflow for conjugation, purification, and analysis.

troubleshooting_workflow start Purification Issue low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No check_precipitation Check for Precipitation low_yield->check_precipitation Yes low_purity->start No check_unconjugated Optimize Separation of Unconjugated Protein low_purity->check_unconjugated Yes optimize_chromatography Optimize Chromatography (e.g., gradient, resin) check_precipitation->optimize_chromatography check_reaction Verify Conjugation Efficiency optimize_chromatography->check_reaction solution_yield Solution check_reaction->solution_yield check_aggregates Add SEC Polishing Step check_unconjugated->check_aggregates multi_step Consider Multi-Step Purification check_aggregates->multi_step solution_purity Solution multi_step->solution_purity

Caption: Troubleshooting decision tree for purification issues.

References

Common mistakes in using Methyltetrazine-PEG4-Acid for bioconjugation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-Acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile bioconjugation reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when using this compound.

Problem 1: Low or No Conjugation Yield

You are observing a low yield of your desired bioconjugate or no product formation at all.

G cluster_start Start: Low Conjugation Yield cluster_checks Troubleshooting Steps cluster_solutions Solutions cluster_outcome Outcome start Low Yield Observed reagent_viability Is the this compound reagent viable? start->reagent_viability dienophile_stability Is the dienophile (e.g., TCO-modified molecule) stable? reagent_viability->dienophile_stability Yes storage_solution Store at -20°C, desiccate. Warm to RT before opening. reagent_viability->storage_solution No activation_check Was the carboxylic acid properly activated? dienophile_stability->activation_check Yes dienophile_solution Use freshly prepared dienophile. Avoid long-term storage. dienophile_stability->dienophile_solution No reaction_conditions Are the reaction conditions optimal? activation_check->reaction_conditions Yes activation_solution Use fresh EDC/NHS. Optimize molar ratios. activation_check->activation_solution No conditions_solution Check pH (7-9). Use non-amine buffers (e.g., PBS). reaction_conditions->conditions_solution No success Successful Conjugation reaction_conditions->success Yes storage_solution->success dienophile_solution->success activation_solution->success conditions_solution->success

Troubleshooting workflow for low conjugation yield.

Possible Causes and Solutions:

  • Improper Storage and Handling of this compound: Methyltetrazines are generally stable, but improper storage can lead to degradation.[1]

    • Solution: Store the reagent at -20°C and keep it desiccated to prevent moisture exposure.[1][2] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1] For ease of use, prepare stock solutions in anhydrous solvents like DMSO or DMF and store them at -20°C or -80°C for long-term stability, avoiding repeated freeze-thaw cycles.[2]

  • Instability of the Dienophile (e.g., TCO-modified molecule): Trans-cyclooctene (TCO) is highly reactive but can isomerize to the less reactive cis-cyclooctene (CCO), especially with exposure to thiols or certain metals.[1] Long-term storage of TCO-containing compounds is not recommended.[1]

    • Solution: Use freshly prepared or properly stored TCO-modified molecules for your reaction.

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid group of this compound needs to be activated to react with primary amines.

    • Solution: Use fresh solutions of activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS.[1][2] A common molar ratio for activation is 1:1.5:1.5 (COOH:EDC:NHS).[1]

  • Suboptimal Reaction Conditions:

    • pH: The inverse-electron-demand Diels-Alder (iEDDA) reaction rate can be pH-dependent.[1]

      • Solution: Use a non-amine-containing buffer such as PBS or borate (B1201080) buffer at a pH between 7 and 9.[1] Avoid buffers containing primary amines like Tris if you are activating the carboxylic acid with NHS esters, as they will compete for the reaction.[3]

    • Solvent: Ensure the chosen solvent is compatible with all reaction components and does not interfere with the reaction. This compound is soluble in aqueous solutions and organic solvents like DMSO and DMF.[1]

    • Stoichiometry: An imbalance in the molar ratio of reactants can lead to an incomplete reaction.[3]

      • Solution: Empirically optimize the molar ratio. Using a slight excess (e.g., 1.5 to 2-fold) of one reactant can help drive the reaction to completion.[3]

Problem 2: Unexpected Side Products or Poor Purity

You are observing multiple peaks in your analysis (e.g., HPLC, LC-MS) that do not correspond to your starting materials or desired product.

G cluster_start Start: Unexpected Side Products cluster_checks Potential Causes cluster_solutions Preventative Measures cluster_outcome Outcome start Side Products Observed hydrolysis Hydrolysis of activated ester? start->hydrolysis thiol_reaction Reaction with thiols? hydrolysis->thiol_reaction No hydrolysis_solution Use fresh activation reagents. Consider STP esters for better stability in aqueous media. hydrolysis->hydrolysis_solution Yes impurities Impurities in starting materials? thiol_reaction->impurities No thiol_solution Remove reducing agents (DTT, BME) before conjugation. thiol_reaction->thiol_solution Yes impurities_solution Purify biomolecules before conjugation. Use high-purity reagents. impurities->impurities_solution Yes success Pure Conjugate impurities->success No hydrolysis_solution->success thiol_solution->success impurities_solution->success

Decision tree for troubleshooting unexpected side products.

Possible Causes and Solutions:

  • Hydrolysis of Activated Esters: NHS and Sulfo-NHS esters are susceptible to hydrolysis in aqueous media, which can compete with the desired amidation reaction.

    • Solution: For reactions in aqueous media, consider using 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) esters, which exhibit greater stability against hydrolysis compared to NHS esters, leading to more efficient and reproducible labeling.[4][5]

  • Reaction with Thiols: Free thiols from reducing agents like DTT and BME, or from cysteine residues, can potentially react with TCO groups.[3]

    • Solution: Remove reducing agents before initiating the click reaction. If non-target cysteine residues are present on your biomolecule, consider site-specific labeling strategies to avoid cross-reactivity.[3]

  • Reactions with Impurities: Impurities in your starting materials can lead to side reactions.[3]

    • Solution: Ensure your starting materials are of high purity.[3] It is advisable to purify your biomolecules before conjugation to remove any small molecule nucleophiles or other reactive species.[3]

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A: Proper storage is crucial for maintaining the reactivity of this compound. It should be stored at -20°C and desiccated.[1][2] Before use, allow the vial to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis.[1][2] Stock solutions should be prepared in an anhydrous solvent such as DMSO or DMF and stored at -20°C or -80°C.[2] It is best to avoid repeated freeze-thaw cycles.[2]

Q2: How do I activate the carboxylic acid of this compound for conjugation to an amine-containing molecule?

A: The carboxylic acid group must be activated to react with primary amines. A common method is to use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2] This creates a more stable, amine-reactive NHS ester. The activation reaction is typically performed for 15-30 minutes at room temperature.[1]

Q3: What are the optimal reaction conditions for bioconjugation with this compound?

A: The optimal conditions can vary depending on the specific biomolecules being conjugated. However, some general guidelines are:

  • pH: A pH range of 7-9 is generally recommended for the reaction of an activated this compound (as an NHS ester) with a primary amine.[1] The tetrazine-TCO click chemistry reaction itself is robust across a pH range of 6-9.[3]

  • Buffer: Use a non-amine-containing buffer like PBS to avoid side reactions with the activated carboxylic acid.[1]

  • Temperature and Time: The conjugation reaction can often be performed at room temperature for 1-2 hours or overnight at 4°C.[1] The click reaction between tetrazine and TCO is typically complete within 30-60 minutes at room temperature.[3]

Q4: My protein is precipitating during the conjugation reaction. What can I do?

A: Protein precipitation can be caused by several factors, including incorrect buffer conditions, high concentrations of organic solvent from the reagent stock, or modifications that alter the protein's solubility.

  • Solution:

    • Ensure the pH of the reaction buffer is one at which your protein is stable and soluble.

    • Minimize the amount of organic solvent (e.g., DMSO, DMF) added to the protein solution. The final concentration of the organic solvent should typically be below 10%.

    • The PEG4 linker on this compound is designed to increase the water solubility of the molecule and the resulting conjugate, which helps to mitigate this issue.[6] If precipitation persists, you may need to optimize the protein concentration or consider a linker with a longer PEG chain.[3]

Quantitative Data Summary

Table 1: Stability of this compound

ConditionStabilityRecommendation
Storage (Solid) Stable for extended periods at -20°C.[7]Store at -20°C, desiccated.[1][2]
Aqueous Solution Susceptible to slow hydrolysis.Prepare fresh solutions for use.
Biological Media (37°C) High stability expected for typical experiment durations (>95% remaining).[7]Suitable for in-vitro and in-vivo applications.

Table 2: Second-Order Rate Constants for Tetrazine-TCO Reactions

ReactantsRate Constant (k) in M⁻¹s⁻¹Reference
Tetrazine - TCOUp to 3.3 x 10⁶[8]
DBCO - Azide~0.11[8]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol describes a two-step process: 1) activation of the carboxylic acid on this compound, and 2) conjugation to a primary amine on a protein.

G cluster_prep Reagent Preparation cluster_activation Carboxylic Acid Activation cluster_conjugation Conjugation to Protein cluster_purification Purification reagent_prep Equilibrate reagents to RT. Prepare stock solutions in anhydrous DMSO. activation Combine this compound, EDC, and NHS. Incubate for 15-30 min at RT. reagent_prep->activation conjugation Add activated linker to protein solution. Incubate for 1-2 hours at RT or overnight at 4°C. activation->conjugation purification Quench reaction with Tris or glycine. Purify conjugate via SEC, dialysis, or TFF. conjugation->purification

Experimental workflow for protein labeling.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO

  • Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)

Procedure:

  • Reagent Preparation:

    • Allow the this compound, EDC, and NHS vials to equilibrate to room temperature before opening.[1]

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[1]

    • Prepare fresh stock solutions of EDC and NHS (e.g., 100 mM) in anhydrous DMSO or reaction buffer immediately before use.[6]

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A common molar ratio is 1:1.5:1.5 (COOH:EDC:NHS).[1]

    • Incubate the activation mixture for 15-30 minutes at room temperature.[1]

  • Conjugation Reaction:

    • Add the activated Methyltetrazine-PEG4-NHS ester to your protein solution. The molar excess of the linker will depend on the protein and the desired degree of labeling and should be optimized. A 10-20 fold molar excess is a common starting point.[8]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[1]

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove excess linker and reaction byproducts.[1]

Protocol 2: Click Chemistry Reaction with a TCO-modified Molecule

This protocol describes the reaction between a Methyltetrazine-labeled biomolecule and a TCO-containing molecule.

Materials:

  • Methyltetrazine-labeled biomolecule

  • TCO-containing molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)[3]

  • Purification system (e.g., SEC column)

Procedure:

  • Reaction Setup:

    • Dissolve the Methyltetrazine-labeled biomolecule and the TCO-containing molecule in the reaction buffer.

    • Combine the reactants. A 1.5 to 5-fold molar excess of the TCO-containing molecule is often used.[8]

  • Incubation:

    • Allow the reaction to proceed for 30-60 minutes at room temperature.[3] Reaction times may vary based on the reactant concentrations.

  • Purification:

    • Purify the final conjugate using a suitable method like SEC to remove any unreacted starting materials.[1]

References

Technical Support Center: Improving Reproducibility in Experiments with Me-Tz-PEG4-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of experiments involving Me-Tz-PEG4-COOH. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is Me-Tz-PEG4-COOH and what are its primary applications?

A1: Me-Tz-PEG4-COOH is a heterobifunctional linker molecule. It features a methyltetrazine (Me-Tz) group for bioorthogonal "click chemistry," a four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal carboxylic acid (-COOH) group.[1][2][3] Its primary application is in bioconjugation, such as in the creation of antibody-drug conjugates (ADCs).[3] The methyltetrazine group reacts with high specificity and speed with a trans-cyclooctene (B1233481) (TCO) group through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1][3] This reaction is highly efficient in complex biological environments.[3]

Q2: How should I properly store and handle Me-Tz-PEG4-COOH to ensure its stability?

A2: To maintain the reactivity of Me-Tz-PEG4-COOH, it is recommended to store the reagent at -20°C under desiccated conditions.[1][3][4][5] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[1][4] For routine use, preparing stock solutions in an anhydrous solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and storing them at -20°C or -80°C is advisable for long-term stability.[1][3][6] It is best to avoid repeated freeze-thaw cycles.[1]

Q3: What are suitable solvents for dissolving Me-Tz-PEG4-COOH?

A3: Me-Tz-PEG4-COOH is soluble in various organic solvents, including DMSO, DMF, and dichloromethane (B109758) (DCM).[3][5][7] The integrated PEG4 spacer also significantly enhances its solubility in aqueous buffers.[3][8][9] For many biological applications, a common practice is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it into the desired aqueous reaction buffer.[3]

Q4: What is the function of the PEG4 spacer in the Me-Tz-PEG4-COOH molecule?

A4: The polyethylene glycol (PEG4) spacer serves two main purposes. First, it increases the hydrophilic nature of the molecule, which improves its solubility in aqueous solutions.[2][3][9] This is particularly advantageous for bioconjugation reactions that are typically performed in aqueous buffers.[8] Second, the PEG spacer provides a flexible arm that minimizes steric hindrance between the molecules being conjugated.[2]

Troubleshooting Guides

Low or No Conjugation Product Observed

Q5: I am observing a very low yield or no formation of my desired conjugate. What are the potential causes and solutions?

A5: Low or no product yield in a tetrazine-TCO ligation can stem from several factors. A primary reason can be the degradation of the reactants.[10][11] It is essential to use fresh reagents and check for potential hydrolysis or isomerization.[10] Additionally, suboptimal reaction conditions can play a significant role. This includes ensuring the correct stoichiometry, pH, temperature, and reaction time.[10] If the reactants precipitate out of solution, consider using PEGylated linkers or adding an organic co-solvent such as DMSO.[10]

Troubleshooting Workflow for Low Conjugation Yield

start Low or No Conjugate Yield check_reagents Verify Reagent Stability and Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_solubility Assess Reactant Solubility start->check_solubility reagent_solution Use fresh reagents. Confirm purity via analytical methods. check_reagents->reagent_solution Degradation Suspected conditions_solution Optimize stoichiometry (e.g., 1.05-1.5x excess of tetrazine). Ensure pH is between 6-9. Adjust temperature and incubation time. check_conditions->conditions_solution Suboptimal Conditions solubility_solution Incorporate PEGylated linkers. Add a co-solvent (e.g., DMSO). check_solubility->solubility_solution Precipitation Observed start Slow or Incomplete Reaction check_reactivity Check Reactivity of Tz/TCO Pair start->check_reactivity check_conditions Review Reaction Conditions start->check_conditions check_stability Assess Reactant Stability start->check_stability check_sterics Consider Steric Hindrance start->check_sterics reactivity_solution Use a more reactive tetrazine or a more strained TCO. check_reactivity->reactivity_solution conditions_solution Optimize pH (typically 6-9) and temperature (room temp to 37°C). check_conditions->conditions_solution stability_solution Use fresh solutions and store reagents properly. check_stability->stability_solution sterics_solution Incorporate a flexible spacer like PEG. check_sterics->sterics_solution cluster_0 Activation Step cluster_1 Conjugation to Amine cluster_2 iEDDA Reaction reagent_prep Prepare Me-Tz-PEG4-COOH, EDC, and NHS solutions activation Activate COOH group (15-30 min at RT) reagent_prep->activation conjugation Add activated linker to protein (2h at RT or overnight at 4°C) activation->conjugation quench Quench reaction with Tris or Glycine conjugation->quench purification1 Purify Tz-labeled protein quench->purification1 ligation Mix with TCO-modified molecule (1-2h at RT) purification2 Purify final conjugate ligation->purification2 purification1->ligation cluster_reactants cluster_products tetrazine Me-Tz-PEG4-R1 transition_state [4+2] Cycloaddition tetrazine->transition_state tco TCO-R2 tco->transition_state dihydropyridazine Dihydropyridazine Adduct transition_state->dihydropyridazine nitrogen N2 gas transition_state->nitrogen

References

Technical Support Center: Troubleshooting Methyltetrazine-TCO Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing issues with Methyltetrazine-TCO (trans-cyclooctene) ligation chemistry. The following troubleshooting guides and frequently asked questions (FAQs) address common problems encountered during experimental procedures.

Troubleshooting Guide

Issue: Low or No Product Formation

If you are observing low or no yield in your Methyltetrazine-TCO reaction, consider the following potential causes and solutions.

Potential CauseRecommended Solutions
Degradation of Reactants Methyltetrazine Instability: Tetrazines can be susceptible to degradation in aqueous media, especially those with electron-withdrawing groups. It is recommended to use freshly prepared solutions.[1] Stock solutions should be stored in anhydrous solvents like DMSO or DMF at -20°C and protected from light.[1] TCO Instability: TCO can isomerize to its unreactive cis-isomer, particularly in the presence of thiols or certain metals.[2][3] For in vitro experiments where thiols are present, consider the use of radical inhibitors like Trolox.[2][4] Storing TCO reagents as stable silver(I) metal complexes can extend their shelf life.[2][4]
Suboptimal Reaction Conditions Incorrect Stoichiometry: While a 1:1 molar ratio is theoretical, an imbalance can lead to an incomplete reaction.[5] Empirically optimizing the molar ratio, often using a slight excess (1.05 to 1.5-fold) of one reactant, can drive the reaction to completion.[1][6][7] Inappropriate Buffer/pH: The Methyltetrazine-TCO ligation is generally robust across a pH range of 6-9.[1][8] However, ensure the buffer system maintains the integrity of your biomolecules.[1] Avoid buffers containing primary amines (e.g., Tris) if you are working with NHS esters for labeling.[1][3][5] Suboptimal Temperature: While many reactions proceed efficiently at room temperature (25°C) or 37°C, the reaction can be gently heated to 40°C to increase the rate. For sensitive biomolecules, reactions can be performed at 4°C, though this may require a longer incubation period.[3][7]
Reactant Solubility and Purity Poor Solubility: Reactant precipitation can halt the reaction. The inclusion of a PEG spacer can improve solubility.[1][9] A small amount of a compatible organic co-solvent like DMSO can also be added. Presence of Interfering Substances: Ensure starting materials are of high purity.[1] Free thiols (e.g., from DTT or BME) can react with TCO and should be removed before the ligation.[1] Purify biomolecules before conjugation to remove any small molecule nucleophiles.[1]
Steric Hindrance If the reactive moieties are attached to bulky molecules, their ability to interact can be impeded.[1][7] Using a linker with a longer PEG chain may be beneficial to mitigate this issue.[1][9]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Methyltetrazine-TCO reaction?

A1: The progress of the ligation can be monitored by the disappearance of the tetrazine's characteristic pink color, which corresponds to a decrease in its absorbance peak, typically around 520-540 nm.[1][8]

Q2: What is the typical reaction time for a Methyltetrazine-TCO ligation?

A2: The reaction is known for its fast kinetics.[8] Typically, the reaction proceeds to completion within 30-60 minutes at room temperature.[1][6] However, reaction times can vary based on reactant concentrations and the specific structures of the tetrazine and TCO derivatives used.[1]

Q3: How do different Methyltetrazine derivatives affect the reaction?

A3: Methyltetrazine offers a good balance between reactivity and stability for in vivo applications.[10] While some tetrazine derivatives like H-tetrazine may have faster kinetics, they often exhibit lower stability in aqueous environments.[10] The choice of tetrazine involves a trade-off between reaction speed and stability.[1]

Q4: Can I perform the Methyltetrazine-TCO reaction in a biological medium?

A4: Yes, the reaction is bioorthogonal and can be performed in biological media.[8][11] The high chemoselectivity of the tetrazine and TCO groups prevents them from reacting with other functional groups found in biological samples.[9][11]

Q5: Is a catalyst required for the reaction?

A5: No, the Methyltetrazine-TCO ligation is a type of "click chemistry" that proceeds efficiently without the need for a catalyst.[3][8]

Quantitative Data

Table 1: Stability of Various Tetrazine Derivatives

The stability of tetrazines was evaluated in DMEM containing 10% FBS at 37°C. The data shows the percentage of the compound remaining after a specified time.

Tetrazine Derivative% Remaining after 12h% Remaining after 48h
Methyl-tetrazine (Me-Tz) > 92%~63%
Triazolyl-tetrazine (3b) > 92%~63%
Pyridyl-tetrazine (Py-Tz) Not specified< 13%
H-tetrazine (H-Tz) Not specified< 13%

Data adapted from BenchChem technical resources.[1]

Table 2: Second-Order Rate Constants for Tetrazine-TCO Reactions

The reaction kinetics are influenced by the specific structures of the tetrazine and TCO derivatives. Reactions were performed in PBS at 37°C.

Tetrazine DerivativeReaction PartnerSecond-Order Rate Constant (k₂) M⁻¹s⁻¹
Triazolyl-tetrazine (3b) axial-TCO10,332
Pyridyl-tetrazine (Py-Tz) axial-TCO> 10,332
Methyl-tetrazine (Me-Tz) axial-TCO~1,700
Phenyl-tetrazine (Ph-Tz) axial-TCO< 1,700

Data adapted from BenchChem technical resources.[1]

Experimental Protocols

General Protocol for Tetrazine-TCO Ligation

This protocol outlines a general method for conjugating a TCO-modified biomolecule with a tetrazine-containing molecule.

Materials:

  • TCO-labeled biomolecule

  • Methyltetrazine reagent

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF for stock solutions

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution (e.g., 10 mM) of the tetrazine reagent in anhydrous DMSO or DMF.[1]

  • Prepare Reactants: Dissolve or dilute your TCO-labeled biomolecule in the reaction buffer to the desired concentration.[1]

  • Initiate Reaction: Add the tetrazine reagent to the TCO-labeled biomolecule solution. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.[1][6]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[1][6] Reaction times may vary based on the specific reactants and concentrations.

  • Purification: If necessary, purify the conjugate using an appropriate method, such as size-exclusion chromatography.

Visualizations

Methyltetrazine-TCO Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare TCO-Molecule Prepare TCO-Molecule Mix Reactants Mix Reactants Prepare TCO-Molecule->Mix Reactants Prepare Tetrazine Solution Prepare Tetrazine Solution Prepare Tetrazine Solution->Mix Reactants Incubate Incubate Mix Reactants->Incubate Monitor Progress Monitor Progress Incubate->Monitor Progress Monitor Progress->Incubate Incomplete Purify Conjugate Purify Conjugate Monitor Progress->Purify Conjugate Reaction Complete Analyze Product Analyze Product Purify Conjugate->Analyze Product

Caption: A general experimental workflow for a Methyltetrazine-TCO ligation.

Troubleshooting Failed Methyltetrazine-TCO Reaction Start Start Check Reagent Integrity Check Reagent Integrity Start->Check Reagent Integrity Low/No Product Verify Reaction Conditions Verify Reaction Conditions Check Reagent Integrity->Verify Reaction Conditions Reagents OK Replace Reagents Replace Reagents Check Reagent Integrity->Replace Reagents Degraded Assess Reactant Purity/Solubility Assess Reactant Purity/Solubility Verify Reaction Conditions->Assess Reactant Purity/Solubility Conditions OK Optimize Conditions Optimize (Stoichiometry, pH, Temp) Verify Reaction Conditions->Optimize Conditions Suboptimal Consider Steric Hindrance Consider Steric Hindrance Assess Reactant Purity/Solubility->Consider Steric Hindrance Reactants OK Purify/Improve Solubility Purify/Improve Solubility Assess Reactant Purity/Solubility->Purify/Improve Solubility Impure/Insoluble Successful Reaction Successful Reaction Consider Steric Hindrance->Successful Reaction No Hindrance Modify Linker Modify Linker Consider Steric Hindrance->Modify Linker Hindrance Likely Replace Reagents->Start Optimize Conditions->Start Purify/Improve Solubility->Start Modify Linker->Start

Caption: A logical workflow for troubleshooting a failed Methyltetrazine-TCO reaction.

References

Impact of buffer choice on Methyltetrazine-PEG4-Acid reaction kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this compound in bioorthogonal conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for the reaction of this compound with a trans-cyclooctene (B1233481) (TCO)?

A1: The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is robust and proceeds efficiently in a variety of common aqueous buffers.[1] The reaction is generally insensitive to pH within the physiological range of 6 to 9.[2] Phosphate-buffered saline (PBS) at a pH of 7.4 is a widely used and recommended buffer for this conjugation.[1][3] While the reaction works in different buffers, it is crucial to consider the stability and activity of the molecules you are conjugating when selecting the optimal pH.

Q2: Can I use buffers containing primary amines, such as Tris or glycine?

A2: It depends on the reaction step. For the direct iEDDA reaction between a pre-activated Methyltetrazine-PEG4-linker and a TCO-modified molecule, amine-containing buffers are generally acceptable. However, if you are activating the carboxylic acid of this compound in situ using NHS/EDC chemistry to label an amine-containing biomolecule, you must use an amine-free buffer (e.g., PBS, HEPES, borate (B1201080) buffer).[1] Primary amines in the buffer will compete with your target molecule for reaction with the activated NHS ester, leading to low conjugation efficiency.

Q3: How does buffer choice impact the stability of this compound?

A3: Methyltetrazine is one of the most stable tetrazine derivatives available, a property enhanced by the electron-donating methyl group.[4][5] It exhibits good stability in aqueous buffers.[5] However, the stability of tetrazines can be influenced by factors such as pH and the presence of strong nucleophiles.[5] Some tetrazines may degrade in basic aqueous solutions.[2][6] It is always recommended to prepare fresh solutions of the tetrazine reagent and store stock solutions in anhydrous solvents like DMSO or DMF at -20°C.[1]

Q4: Does the buffer composition affect the reaction kinetics?

A4: The iEDDA reaction is known for its exceptionally fast kinetics.[3][7] Protic solvents, such as water, can accelerate the reaction rate by stabilizing the transition state and enhancing hydrophobic interactions.[8] While minor variations in rate might be observed between different aqueous buffers, the choice of buffer within the optimal pH range (6-9) is not expected to be a primary determinant of reaction success, given the high intrinsic rate of the tetrazine-TCO ligation. The specific structures of the tetrazine and TCO derivatives have a much more significant impact on the reaction rate.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Conjugation Yield Incorrect Buffer for NHS Ester Activation: Using a buffer with primary amines (e.g., Tris, glycine) during the activation of the carboxylic acid with EDC/NHS.Perform a buffer exchange into an amine-free buffer like PBS or HEPES (pH 7.2-8.0) before adding EDC/NHS to activate the this compound.[1]
Suboptimal pH: The pH of the buffer may be too low or too high, affecting the stability or reactivity of your biomolecule.Ensure the reaction buffer is within the optimal pH range of 6-9.[3] Verify the pH of your final reaction mixture.
Reactant Precipitation: The this compound or the TCO-modified molecule has poor solubility in the chosen aqueous buffer.The PEG4 spacer enhances water solubility.[4] However, if solubility is still an issue, consider adding a small percentage (e.g., 5-10%) of a compatible organic co-solvent like DMSO or DMF. Always verify co-solvent compatibility with your biomolecules.
Slow or Incomplete Reaction Reactant Degradation: The this compound has degraded due to improper storage or handling (e.g., exposure to moisture or strong nucleophiles).Use freshly prepared solutions of this compound for conjugation. Store stock solutions in anhydrous DMSO or DMF at -20°C and protect from light.[1] Allow the reagent vial to warm to room temperature before opening to prevent condensation.
Inaccurate Stoichiometry: The molar ratio of tetrazine to TCO is not optimal.While a 1:1 ratio is theoretical, using a slight molar excess (e.g., 1.5 to 2-fold) of the tetrazine reagent can help drive the reaction to completion.[1] The optimal ratio should be determined empirically.
Unexpected Side Products Reaction with Buffer Components: Although rare for the tetrazine-TCO reaction itself, some buffer components could potentially interact with your biomolecules under certain conditions.Ensure high-purity buffer reagents are used. If unexpected adducts are observed, consider switching to a simpler buffer system like PBS.
Presence of Competing Nucleophiles: If working with a system containing other reactive species (e.g., free thiols), they might interfere with other functionalities on your molecules, though not typically with the tetrazine-TCO reaction itself.Purify your biomolecules before conjugation to remove any small molecule nucleophiles. If possible, remove reducing agents like DTT or BME before initiating the click reaction.[1]

Quantitative Data

The reaction between methyltetrazine and TCO is exceptionally fast. The table below summarizes second-order rate constants for methyltetrazine derivatives with TCO, providing a quantitative measure of the reaction speed.

Tetrazine DerivativeReaction PartnerBuffer/SolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Methyl-tetrazine (Me-Tz)axial-TCOPBS (37°C)~1,700
MethyltetrazineTCOAqueous Media~1,000 - 10,332
Me4Pyr-TzTCO-PEG₄DPBS69,400

Note: Reaction rates are highly dependent on the specific structures of the reactants and the experimental conditions.[1][2][9]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the two-stage process of first activating the carboxylic acid group of this compound to an NHS ester, followed by conjugation to a primary amine on a protein and subsequent reaction with a TCO-modified molecule.

Materials:

  • This compound

  • Amine-containing protein

  • TCO-modified molecule

  • Activation Buffer: Amine-free buffer, e.g., 100 mM MES or Phosphate Buffer, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

    • Prepare the amine-containing protein in Conjugation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the this compound stock solution to Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and Sulfo-NHS relative to the this compound.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated Methyltetrazine-PEG4-Sulfo-NHS ester solution to your protein solution. A 5- to 20-fold molar excess of the linker relative to the protein is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted Methyltetrazine-PEG4-linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.

  • Bioorthogonal Reaction with TCO:

    • Add the TCO-modified molecule to the purified Methyltetrazine-labeled protein. A 1.5-fold molar excess of the TCO-molecule is recommended.

    • Allow the reaction to proceed for 30-60 minutes at room temperature.

    • The final conjugate can be purified by size-exclusion chromatography (SEC) if necessary.

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This protocol allows for the determination of the reaction rate by monitoring the disappearance of the tetrazine's characteristic color.

Materials:

  • Methyltetrazine-labeled biomolecule

  • TCO-labeled biomolecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer and cuvette

Procedure:

  • Determine λmax: Measure the absorbance spectrum of your methyltetrazine reagent in the chosen reaction buffer to find its maximum absorbance wavelength (λmax), typically around 520-540 nm.[1]

  • Set up Reaction: In a cuvette, mix the TCO-containing molecule and the reaction buffer. Place the cuvette in the spectrophotometer and record a baseline.

  • Initiate and Measure: Initiate the reaction by adding the tetrazine solution to the cuvette and mix quickly. Immediately begin recording the absorbance at the λmax over time.

  • Analyze Data: The decrease in absorbance corresponds to the consumption of the tetrazine. The reaction rate can be calculated from this data by fitting it to the appropriate rate equation.

Visualizations

G cluster_activation Activation Step (Amine-Free Buffer) cluster_conjugation Conjugation & Purification cluster_click Bioorthogonal Reaction (PBS) MeTz_Acid This compound EDC_NHS EDC / Sulfo-NHS Activated_Ester MeTz-PEG4-NHS Ester MeTz_Acid->Activated_Ester 15-30 min, RT EDC_NHS->Activated_Ester Protein Amine-Protein Labeled_Protein MeTz-Labeled Protein Activated_Ester->Labeled_Protein 2h RT or O/N 4°C Protein->Labeled_Protein Purification1 Purification (Desalting Column) Labeled_Protein->Purification1 TCO_Molecule TCO-Molecule Final_Conjugate Final Conjugate Purification1->Final_Conjugate 30-60 min, RT TCO_Molecule->Final_Conjugate G Tetrazine Methyltetrazine-PEG4-R Dihydropyridazine Dihydropyridazine Adduct Tetrazine->Dihydropyridazine iEDDA Cycloaddition TCO TCO-R' TCO->Dihydropyridazine Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro-Diels-Alder

References

Technical Support Center: Post-Conjugation Purification of Methyltetrazine-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess Methyltetrazine-PEG4-Acid following its conjugation to biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

A1: The removal of unreacted this compound is a critical step in bioconjugation for several reasons:

  • Accurate Characterization: Residual-free acid can interfere with downstream analytical techniques used to determine the degree of labeling (DOL), leading to inaccurate estimations.

  • Reduced Non-Specific Binding: Excess reagent can bind non-specifically to other molecules or surfaces in subsequent assays, causing high background signals and unreliable results.

  • Prevention of Side Reactions: The reactive tetrazine group on the free PEG acid can participate in unintended side reactions, potentially compromising the integrity of the final conjugate and downstream applications.

  • Improved Purity and Homogeneity: A purified final product is essential for therapeutic applications and for obtaining reproducible results in research settings.

Q2: What are the most common methods for removing excess this compound?

A2: The primary methods for removing small molecules like this compound from larger biomolecule conjugates leverage the significant size difference between them. The most effective and widely used techniques include:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. Larger conjugated biomolecules will elute first, while the smaller, unreacted this compound is retained in the pores of the chromatography resin and elutes later.[1][2][]

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules. The conjugate is retained within the dialysis tubing or cassette, while the smaller excess reagent diffuses out into a large volume of buffer.[2][4][5]

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and scalable method for buffer exchange and the removal of small molecules.[6][7][8] The reaction mixture is passed tangentially across a membrane, allowing the smaller this compound to pass through with the permeate while the larger conjugate is retained.

Q3: How do I choose the best purification method for my specific application?

A3: The selection of the optimal purification method depends on several factors, including the scale of your experiment, the properties of your biomolecule, and the required level of purity.

Method Advantages Disadvantages Best Suited For
Size Exclusion Chromatography (SEC) High resolution, good for analytical and preparative scales, can also provide information on aggregation.[]Can lead to sample dilution, potential for non-specific binding to the column matrix.Applications requiring high purity and characterization of the conjugate.
Dialysis Simple, requires minimal specialized equipment, gentle on the biomolecule.[4]Time-consuming (can take several hours to overnight), may result in sample dilution.[9]Small to medium scale purifications where time is not a critical factor.
Tangential Flow Filtration (TFF) Fast, highly scalable, allows for simultaneous concentration and purification, minimizes product loss.[6][7]Requires specialized equipment, potential for membrane fouling.Large-scale production and manufacturing of bioconjugates.

Troubleshooting Guides

Problem 1: Low recovery of the conjugated biomolecule after purification.

Potential Cause Recommended Solution
Non-specific binding to the purification matrix (SEC column or dialysis membrane). For SEC, consider using a different resin material or adding modifiers to the elution buffer (e.g., arginine) to reduce non-specific interactions.[10] For dialysis, choose a membrane made of a low-binding material like regenerated cellulose (B213188) (RC) or polyethersulfone (PES).[4]
Precipitation of the conjugate during purification. Ensure that the buffer conditions (pH, ionic strength) are optimal for the stability of your conjugate throughout the purification process.[4] If using organic solvents to dissolve the PEG reagent, ensure the final concentration is low enough to not cause precipitation of the biomolecule.[1]
MWCO of the dialysis membrane is too close to the molecular weight of the conjugate. Use a dialysis membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your biomolecule to ensure its retention.[4]

Problem 2: Incomplete removal of excess this compound.

Potential Cause Recommended Solution
Insufficient resolution of the purification method. For SEC, use a longer column or a resin with a smaller particle size to improve resolution. For dialysis, increase the dialysis time and perform more frequent buffer changes with a larger volume of buffer (at least 100-200 times the sample volume).[4][9] For TFF, perform more diavolumes (typically 5-10) to ensure complete removal of the small molecule.[9]
Sample overload on the SEC column. Ensure that the sample volume and concentration are within the recommended limits for the specific SEC column being used to avoid co-elution of the excess reagent with the conjugate.
Incorrect MWCO of the dialysis or TFF membrane. Select a membrane with an MWCO that is large enough to allow the efficient passage of the this compound (MW ~436.56 g/mol ) while retaining the much larger conjugate. A 3-5 kDa MWCO is often a good starting point for antibody conjugates.[4]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your conjugated biomolecule from the small this compound. Desalting columns are often suitable for this purpose.

  • Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Apply the post-conjugation reaction mixture to the column. The sample volume should not exceed the manufacturer's recommendation for optimal separation.

  • Elution: Elute the sample with the equilibration buffer at the recommended flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm (for proteins). The first major peak corresponds to the purified conjugate, while the later eluting peaks will contain the excess this compound.[4]

SEC_Workflow start Post-Conjugation Reaction Mixture equilibrate Equilibrate SEC Column start->equilibrate load Load Sample onto Column equilibrate->load elute Elute with Buffer load->elute collect Collect Fractions (UV Monitoring) elute->collect product Purified Conjugate (Early Fractions) collect->product waste Excess Reagent (Late Fractions) collect->waste

Caption: Workflow for purification using Size Exclusion Chromatography (SEC).

Protocol 2: Purification by Dialysis
  • Membrane Selection: Choose a dialysis membrane (tubing or cassette) with an MWCO that will retain your conjugate while allowing the free this compound to pass through (e.g., 3.5 kDa or 5 kDa for most protein conjugates).[4]

  • Sample Preparation: Load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Immerse the sealed tubing or cassette in a large volume of dialysis buffer (at least 100-200 times the sample volume) at 4°C with gentle stirring.[4]

  • Buffer Exchange: For efficient removal of the excess reagent, perform at least 2-3 buffer changes over a period of 12-24 hours. A common schedule is to change the buffer after 4 hours, then again after another 4-6 hours, and finally, let it dialyze overnight.[4]

  • Sample Recovery: After dialysis is complete, carefully remove the tubing or cassette from the buffer and recover the purified conjugate.

Dialysis_Workflow start Post-Conjugation Reaction Mixture load_dialysis Load Sample into Dialysis Cassette/Tubing start->load_dialysis dialyze Immerse in Dialysis Buffer (4°C with Stirring) load_dialysis->dialyze buffer_change1 Buffer Change 1 (after 4h) dialyze->buffer_change1 buffer_change2 Buffer Change 2 (after 4-6h) buffer_change1->buffer_change2 dialyze_overnight Dialyze Overnight buffer_change2->dialyze_overnight recover Recover Purified Conjugate dialyze_overnight->recover

Caption: Workflow for purification using Dialysis.

Protocol 3: Purification by Tangential Flow Filtration (TFF)
  • System and Membrane Selection: Choose a TFF system and a membrane cassette with an appropriate MWCO (e.g., 10 kDa for an antibody conjugate) and material compatible with your biomolecule and buffer.

  • System Setup and Equilibration: Set up the TFF system according to the manufacturer's instructions and equilibrate the membrane with the diafiltration buffer.

  • Sample Loading: Load the reaction mixture into the sample reservoir.

  • Concentration (Optional): The initial reaction mixture can be concentrated to reduce the volume for faster diafiltration.

  • Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This constant volume diafiltration effectively washes away the small, unreacted this compound. A typical process involves exchanging 5-10 diavolumes of buffer.[9]

  • Final Concentration and Recovery: After diafiltration, the purified conjugate can be concentrated to the desired final volume and then recovered from the system.

TFF_Workflow start Post-Conjugation Reaction Mixture setup Setup and Equilibrate TFF System start->setup load_tff Load Sample setup->load_tff concentrate Concentrate (Optional) load_tff->concentrate diafilter Diafiltration (5-10 Diavolumes) concentrate->diafilter final_concentrate Final Concentration diafilter->final_concentrate recover Recover Purified Conjugate final_concentrate->recover

Caption: Workflow for purification using Tangential Flow Filtration (TFF).

References

Validation & Comparative

Confirming Methyltetrazine-PEG4-Acid Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise confirmation of bioconjugation is a critical step in ensuring the efficacy and safety of novel therapeutics and research tools. The conjugation of Methyltetrazine-PEG4-Acid to biomolecules, a key reaction in bioorthogonal chemistry, requires robust analytical methods for verification. This guide provides an objective comparison of mass spectrometry with other common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

At the Forefront: Mass Spectrometry

Mass spectrometry (MS) stands out as a premier method for confirming the conjugation of this compound due to its ability to provide precise molecular weight information. An increase in mass corresponding to the addition of the this compound moiety serves as direct evidence of successful conjugation.[1]

Key Advantages:

  • High Specificity and Accuracy: Provides exact molecular weight of the conjugate, allowing for unambiguous confirmation.

  • Detailed Structural Information: Can be used to determine the degree of labeling (e.g., drug-to-antibody ratio).[2]

  • Versatility: Can be coupled with liquid chromatography (LC-MS) to separate and analyze complex mixtures.[3]

Challenges:

  • Analysis of PEGylated Compounds: The polydispersity of the PEG chain can lead to broad peaks and complex spectra, making data interpretation challenging.[4]

  • Formation of Isomers: The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and a dienophile can result in the formation of metastable dihydropyridazine (B8628806) isomers, which can complicate analysis.[5][6][7]

  • Instrumentation: Requires access to specialized and costly equipment.

Alternative and Complementary Techniques

While mass spectrometry is highly informative, a multi-faceted approach utilizing alternative and complementary techniques can provide a more comprehensive characterization of the conjugate.

1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. A successful conjugation will result in a noticeable upward shift in the band corresponding to the conjugated protein compared to the unconjugated starting material.

Key Advantages:

  • Simplicity and Accessibility: A widely available and relatively inexpensive technique.

  • Visual Confirmation: Provides a clear visual indication of a change in molecular weight.

Challenges:

  • Low Resolution: May not be able to resolve small mass changes or distinguish between species with similar molecular weights.

  • Non-Quantitative: Primarily a qualitative or semi-quantitative technique.

2. High-Performance Liquid Chromatography (HPLC)

HPLC techniques, such as size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC), are powerful tools for separating the conjugate from unreacted starting materials and byproducts.

Key Advantages:

  • High Resolution: Can separate molecules with subtle differences in size, charge, or hydrophobicity.

  • Quantitative Analysis: Allows for the quantification of the conjugate and impurities.

Challenges:

  • Method Development: Requires optimization of columns, mobile phases, and detection methods for each specific conjugate.

  • PEG Heterogeneity: Similar to mass spectrometry, the polydispersity of PEG can lead to peak broadening.[4]

3. UV-Vis Spectrophotometry

The tetrazine moiety has a characteristic absorbance in the visible range (typically around 520-540 nm).[8][9] Monitoring the disappearance of this absorbance provides a real-time method to follow the progress of the conjugation reaction.

Key Advantages:

  • Real-Time Monitoring: Allows for the determination of reaction kinetics.

  • Simple and Rapid: Requires basic spectrophotometric equipment.

Challenges:

  • Indirect Confirmation: Confirms the consumption of the tetrazine reagent but does not directly characterize the final conjugate.

  • Interference: Other chromophores in the reaction mixture could potentially interfere with the measurement.

Quantitative Comparison of Analytical Techniques

FeatureMass Spectrometry (LC-MS)SDS-PAGEHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Primary Information Molecular Weight, Degree of LabelingApparent Molecular Weight ShiftPurity, Separation of ComponentsReaction Progress
Resolution Very HighLow to ModerateHighN/A
Sensitivity High (fmol to pmol)Moderate (ng to µg)Moderate to High (ng to µg)Moderate (µM to mM)
Quantitative Capability YesSemi-quantitativeYesYes (for reaction kinetics)
Analysis Time Minutes to hoursHoursMinutesReal-time to minutes
Relative Cost HighLowModerateLow
Key Advantage Unambiguous confirmation of conjugationSimplicity and accessibilityHigh-resolution separation and quantificationReal-time reaction monitoring
Key Disadvantage Complexity with PEG, Isomer formationLow resolution for small mass changesMethod development requiredIndirect confirmation of conjugation

Experimental Protocols

Mass Spectrometry (LC-MS) Protocol for Conjugation Confirmation
  • Sample Preparation:

    • If the biomolecule is a glycoprotein, deglycosylate it using an appropriate enzyme (e.g., PNGase F) to simplify the mass spectrum.[3]

    • For large proteins like antibodies, reduction of disulfide bonds (e.g., with DTT) can be performed to analyze the light and heavy chains separately.[3]

    • Desalt the sample using a suitable method (e.g., spin desalting column or dialysis) to remove non-volatile salts that can interfere with ionization.

  • LC-MS Analysis:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., C4 or C8) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., 0.1% formic acid).

    • Acquire mass spectra in the appropriate mass-to-charge (m/z) range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein and its conjugate.

    • Compare the mass of the conjugated protein to the unconjugated control. The mass difference should correspond to the mass of the this compound linker (approximately 436.5 Da).

SDS-PAGE Protocol
  • Sample Preparation:

    • Mix the protein sample with an equal volume of 2x Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Electrophoresis:

    • Load the denatured samples and a molecular weight marker onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).

    • Destain the gel to visualize the protein bands.

    • Compare the migration of the conjugated protein to the unconjugated control.

HPLC (Size-Exclusion Chromatography) Protocol
  • System Preparation:

    • Equilibrate a size-exclusion chromatography column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Analysis:

    • Inject the reaction mixture onto the column.

    • Monitor the elution profile using a UV detector at 280 nm (for protein) and 520 nm (for tetrazine, if monitoring reaction progress).

    • The conjugated protein should elute earlier than the unconjugated protein if there is a significant size difference, and well before the smaller, unreacted this compound.

  • Data Analysis:

    • Integrate the peak areas to quantify the amount of conjugate, unreacted protein, and excess reagent.

UV-Vis Spectrophotometry Protocol for Reaction Monitoring
  • Determine λmax:

    • Scan the absorbance of the this compound reagent in the reaction buffer to determine its maximum absorbance wavelength (λmax), which is typically between 510-540 nm.[10]

  • Reaction Monitoring:

    • In a cuvette, mix the biomolecule to be conjugated with the reaction buffer.

    • Initiate the reaction by adding the this compound.

    • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at the determined λmax over time.

    • The reaction is complete when the absorbance reading stabilizes.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Confirmation & Characterization start Conjugation Reaction Mixture desalting Desalting / Buffer Exchange start->desalting uv UV-Vis Spectrophotometry start->uv deglycosylation Deglycosylation (Optional) desalting->deglycosylation reduction Reduction (Optional) deglycosylation->reduction ms Mass Spectrometry (LC-MS) reduction->ms sds SDS-PAGE reduction->sds hplc HPLC (SEC/RP) reduction->hplc mw_confirm Molecular Weight Confirmation ms->mw_confirm dol Degree of Labeling ms->dol sds->mw_confirm purity Purity Assessment hplc->purity reaction_kinetics Reaction Kinetics uv->reaction_kinetics

Caption: Experimental workflow for confirming this compound conjugation.

G cluster_primary Primary Confirmation cluster_complementary Complementary Analysis ms Mass Spectrometry sds SDS-PAGE ms->sds Complemented by hplc HPLC ms->hplc Complemented by uv UV-Vis hplc->uv Complemented by

Caption: Relationship between primary and complementary analytical techniques.

References

Analytical methods to monitor Methyltetrazine-PEG4-Acid reactions by HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise monitoring of reactions involving reagents like Methyltetrazine-PEG4-Acid is critical for optimizing processes and ensuring product quality. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely accessible method for this purpose. This guide provides an objective comparison of HPLC with other analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for monitoring these reactions.

Performance Comparison of Analytical Methods

The choice of an analytical method for monitoring a this compound reaction hinges on various factors including sensitivity, precision, speed, and the specific information required. Below is a summary of the performance of common analytical techniques.

Analytical Method Key Performance Parameters Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Limit of Detection (LOD): ~0.03 µg/mL[1] Limit of Quantification (LOQ): ~0.1 µg/mL[1][2] Linearity (R²): >0.999[2][3] Precision (RSD): <2% for intra-day and <5% for inter-day[1][4][5] Analysis Time: 5-20 minutes per sample- High precision and accuracy.[4][6] - Widely available and cost-effective. - Robust and reproducible results.- May require chromophores for sensitive detection. - Can be less specific for complex mixtures without mass spectrometry.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) LOD/LOQ: Lower than HPLC-UV, in the low ng/mL to pg/mL range.[7] Linearity (R²): >0.99[8] Precision (RSD): Typically <15%- High sensitivity and selectivity.[7] - Provides molecular weight information, aiding in peak identification.[7] - Ideal for complex sample matrices.[8]- Higher instrument and operational cost. - Can be more complex to operate and maintain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Not typically used for quantitative analysis in this context, but provides structural information.- Provides detailed structural information of reactants, intermediates, and products.[9] - Non-destructive. - Can monitor reactions in real-time without chromatographic separation.[10]- Lower sensitivity compared to HPLC and LC-MS.[9] - Requires higher concentrations of analytes. - Complex data analysis.
UV-Vis Spectroscopy Dependent on the molar absorptivity of the tetrazine.- Simple, fast, and cost-effective.[11] - Enables real-time kinetic monitoring by observing the disappearance of the tetrazine chromophore.[12][13]- Prone to interference from other absorbing species in the reaction mixture. - Provides limited information on individual components.[11]

Experimental Protocols

HPLC Method for Monitoring this compound Reactions

This protocol outlines a general reverse-phase HPLC method suitable for monitoring the consumption of this compound and the formation of the conjugate.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

3. Detection:

  • Monitor the disappearance of the this compound at its characteristic absorbance maximum (typically around 310 nm and/or 520-540 nm). The product will have a different retention time and may or may not absorb at the same wavelength.

4. Sample Preparation:

  • At various time points, quench a small aliquot of the reaction mixture by diluting it in the initial mobile phase composition to stop the reaction.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak area of the this compound at each time point to determine the reaction progress. The formation of the product can be monitored by the appearance of a new peak with a different retention time.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationship of the analytical methods.

cluster_workflow Experimental Workflow start Start Reaction: This compound + Partner Molecule sampling Take Aliquots at Different Time Points start->sampling quench Quench Reaction (e.g., by dilution) sampling->quench prepare Sample Preparation (e.g., filtration) quench->prepare hplc HPLC Analysis prepare->hplc data Data Analysis: Peak Integration vs. Time hplc->data end Determine Reaction Kinetics and Completion data->end

Caption: HPLC workflow for reaction monitoring.

cluster_methods Analytical Method Comparison reaction This compound Reaction Monitoring hplc HPLC-UV (Quantitative, Robust) reaction->hplc lcms LC-MS (High Sensitivity, Specificity) reaction->lcms nmr NMR (Structural Information) reaction->nmr uvvis UV-Vis (Real-time Kinetics) reaction->uvvis hplc->lcms Higher Cost & Complexity hplc->nmr Lower Sensitivity hplc->uvvis Less Specific

Caption: Comparison of analytical methods.

References

A Head-to-Head Comparison: Methyltetrazine-PEG4-Acid vs. NHS Ester Linkers for Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of amine-containing biomolecules is a cornerstone of innovation. The choice of linker chemistry is a critical decision point that dictates the strategy for conjugation and can significantly impact the stability, specificity, and overall success of the final bioconjugate. This guide provides an objective, data-supported comparison between two prominent amine labeling strategies: the bioorthogonal-ready Methyltetrazine-PEG4-Acid and the conventional N-hydroxysuccinimide (NHS) ester linkers.

At their core, both linkers aim to form a stable amide bond with primary amines present on proteins, such as the side chain of lysine (B10760008) residues or the N-terminus. However, they achieve this via fundamentally different activation and reaction pathways. NHS ester linkers are pre-activated and react directly with amines in a single step. In contrast, this compound requires a two-step in situ activation of its carboxylic acid group before it can react with the target amine. This distinction introduces significant differences in experimental workflows, reaction conditions, and potential efficiencies.

This guide will dissect these differences, presenting a clear comparison of their reaction mechanisms, stability, and performance, supported by detailed experimental protocols and structured data, to empower researchers to make the most informed choice for their specific application.

At a Glance: Key Chemical Differences

The primary distinction lies in the reactivity of the functional group intended for amine labeling. NHS esters are highly reactive electrophiles that readily undergo nucleophilic attack by amines.[1] Carboxylic acids, such as that on this compound, are not inherently reactive towards amines and must first be converted into a more reactive species. This is typically achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.[2][3]

The this compound linker offers the powerful advantage of introducing a bioorthogonal handle. Following the initial amine conjugation, the tetrazine moiety can participate in an extremely fast and highly specific inverse electron demand Diels-Alder (iEDDA) "click" reaction with a trans-cyclooctene (B1233481) (TCO) partner.[4][5] This allows for the precise, catalyst-free assembly of complex bioconjugates in a secondary step, a feature not available with standard NHS ester linkers.

Quantitative Data Summary: A Comparative Overview

The selection of a linker is often a trade-off between reaction simplicity, efficiency, and the desired functionality of the final conjugate. The following table summarizes the key quantitative and qualitative differences between the two chemistries.

ParameterThis compound (with EDC/NHS activation)NHS Ester Linker
Reaction Type Two-step: 1) Carboxylic acid activation, 2) Amine acylationOne-step: Amine acylation
Activating Agents Required (e.g., EDC and NHS/Sulfo-NHS)[2][3]None (pre-activated)[1]
Activation pH ~4.5 - 6.0 (for EDC/NHS activation)[3][6]N/A
Amine Coupling pH ~7.2 - 8.5[6]~7.2 - 9.0[1][7]
Reaction Time Activation: 15-30 min; Coupling: 1-2 hours to overnight[8][9]30 minutes to 2 hours[3]
Selectivity Primary amines (-NH₂)Primary amines (-NH₂)[1][10]
Reagent Stability EDC and NHS are moisture-sensitive and prone to hydrolysis; requires fresh solutions.[11]NHS ester is highly moisture-sensitive and hydrolyzes in aqueous solutions (half-life of minutes to hours depending on pH).[1][12]
Resulting Linkage Stable Amide BondStable Amide Bond[10]
Key Advantage Introduces a bioorthogonal tetrazine handle for "click" chemistry.[4]Simplicity and a more direct, one-step reaction workflow.
Potential Drawback More complex two-step, two-buffer protocol; efficiency depends on the success of the in situ activation step.Susceptible to hydrolysis, which competes with the amine reaction and can lower efficiency.[1] Non-specific labeling of abundant lysines can occur.[2]

Signaling Pathways and Experimental Workflows

The differences in reaction chemistry translate directly into distinct experimental workflows. The activation of this compound is a critical preparatory step that is not required for the ready-to-use NHS ester linkers.

Reaction_Pathways cluster_0 This compound Pathway cluster_1 NHS Ester Linker Pathway MTZ_Acid This compound (-COOH) Activated_Intermediate O-Acylisourea Intermediate (unstable) MTZ_Acid->Activated_Intermediate + EDC (pH 4.5-6.0) NHS_Ester_Intermediate Activated NHS Ester (more stable) Activated_Intermediate->NHS_Ester_Intermediate + NHS Final_Conjugate_A Protein-Amide-PEG4-Tetrazine NHS_Ester_Intermediate->Final_Conjugate_A + Protein-NH₂ (pH 7.2-8.5) Protein_NH2_A Protein-NH₂ NHS_Linker Linker-NHS Ester Final_Conjugate_B Protein-Amide-Linker NHS_Linker->Final_Conjugate_B + Protein-NH₂ (pH 7.2-9.0) Protein_NH2_B Protein-NH₂

Caption: Chemical reaction mechanisms for amine labeling.

The logical flow of a typical antibody labeling experiment highlights the additional steps and buffer changes required when using a carboxylic acid linker compared to a pre-activated NHS ester.

Experimental_Workflows cluster_MTZ This compound Workflow cluster_NHS NHS Ester Linker Workflow A1 Prepare Antibody in Amine-Free Buffer (e.g., MES, pH 5.5) A2 Activate MTZ-PEG4-Acid with fresh EDC/NHS (15 min) A1->A2 A3 Add Activated Linker to Antibody A2->A3 A4 Adjust pH to 7.2-8.5 (e.g., add PBS) A3->A4 A5 Incubate (1-2 hours, RT) A4->A5 A6 Quench Reaction (e.g., Tris or Hydroxylamine) A5->A6 A7 Purify Conjugate (e.g., Desalting Column) A6->A7 B1 Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 8.0) B3 Add NHS Ester Solution to Antibody B1->B3 B2 Dissolve NHS Ester in Anhydrous Solvent (e.g., DMSO) B2->B3 B4 Incubate (1-2 hours, RT) B3->B4 B5 Quench Reaction (e.g., Tris or Glycine) B4->B5 B6 Purify Conjugate (e.g., Desalting Column) B5->B6

Caption: Logical workflows for antibody conjugation.

Experimental Protocols

The following protocols provide a detailed methodology for a typical antibody labeling experiment using both linker types. It is crucial to note that optimal molar ratios and reaction times may need to be determined empirically for each specific antibody and linker.

Protocol 1: Antibody Labeling with this compound

This protocol follows a two-step procedure involving the activation of the carboxylic acid followed by conjugation to the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., 0.1 M MES, 0.9% NaCl, pH 5.5)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Spin Desalting Columns (e.g., 7K MWCO)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in MES buffer. Ensure the buffer is free of primary amines.

  • Activator Solution Preparation: Immediately before use, prepare a 10 mM solution of EDC and a 25 mM solution of Sulfo-NHS in cold, sterile water. These reagents hydrolyze quickly and must be used without delay.[11]

  • Activation of this compound:

    • Dissolve this compound in water or DMSO to a concentration of 10-20 mM.

    • In a separate microfuge tube, add a 20-fold molar excess of the this compound solution to the prepared EDC and Sulfo-NHS solutions. For example, for 1 mg of a 150 kDa IgG antibody (~6.67 nmol), you might use 133 nmol of the acid linker.

    • Incubate the activation reaction for 15 minutes at room temperature.[8]

  • Conjugation Reaction:

    • Add the activated this compound mixture directly to the antibody solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a calculated volume of PBS.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted linker. Incubate for 15 minutes.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a spin desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Antibody Labeling with an NHS Ester Linker

This protocol describes a more direct, one-step labeling procedure.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or PBS, pH 8.0-8.5)

  • Amine-reactive NHS Ester Linker

  • Anhydrous DMSO or DMF

  • Quenching Buffer (1 M Tris-HCl, pH 8.0, or 1 M Glycine)

  • Spin Desalting Columns (e.g., 7K MWCO)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in the reaction buffer.[3] The slightly alkaline pH is crucial for ensuring primary amines are deprotonated and nucleophilic.[7]

  • NHS Ester Preparation: Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use.[3]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the antibody solution while gently vortexing.[3] The optimal ratio should be determined empirically.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the antibody conjugate from excess, hydrolyzed linker using a spin desalting column equilibrated with a suitable storage buffer.

Analysis of Conjugation: Degree of Labeling (DOL)

After purification, it is essential to characterize the conjugate to determine the average number of linker molecules attached per antibody. If the linker contains a chromophore (like tetrazine, which has a weak absorbance around 520 nm), the DOL can be estimated using UV-Vis spectrophotometry.[7][13]

DOL Calculation Formula:

DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εlinker]

Where:

  • Amax = Absorbance of the conjugate at the λmax of the linker.

  • A280 = Absorbance of the conjugate at 280 nm.

  • εprotein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • εlinker = Molar extinction coefficient of the linker at its λmax.

  • CF = Correction factor (A280 of free linker / Amax of free linker).

Conclusion and Recommendations

The choice between this compound and a standard NHS ester linker is fundamentally application-driven.

Choose an NHS Ester Linker when:

  • The primary goal is to simply and directly conjugate a payload (e.g., a fluorophore, biotin) to an amine-containing biomolecule.

  • A straightforward, one-step, single-buffer reaction is preferred for simplicity and speed.

  • The introduction of a bioorthogonal handle is not required for downstream applications.

Choose this compound when:

  • A multi-step, modular approach to building a complex bioconjugate is desired.

  • The application requires the high specificity and rapid, catalyst-free kinetics of bioorthogonal click chemistry.[4] This is particularly advantageous for in vivo studies, pre-targeting applications, or assembling constructs where avoiding cross-reactivity is paramount.

  • The experimental workflow can accommodate a two-step, two-buffer conjugation protocol and the careful handling of moisture-sensitive activation reagents.

Ultimately, by understanding the underlying chemical principles, reaction kinetics, and procedural requirements detailed in this guide, researchers can strategically select the linker that best aligns with their experimental goals, ensuring the robust and reproducible creation of functional bioconjugates.

References

Comparing different PEG linker lengths for bioconjugation (PEG4 vs PEG8).

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates. Among the most versatile and widely used linkers are polyethylene (B3416737) glycol (PEG) chains, which offer a means to modulate the physicochemical and pharmacokinetic properties of biomolecules.[1] The length of the PEG linker, in particular, can significantly impact the performance of a bioconjugate. This guide provides an objective comparison of two commonly used discrete PEG linkers, PEG4 (containing four ethylene (B1197577) glycol units) and PEG8 (containing eight ethylene glycol units), supported by experimental data and detailed protocols.

Impact of PEG Linker Length on Bioconjugate Properties

The choice between a PEG4 and a PEG8 linker involves a trade-off between several key parameters, including hydrophilicity, stability, pharmacokinetics, and biological activity.[2]

  • Hydrophilicity and Solubility: PEG linkers are inherently hydrophilic, and this property generally increases with the length of the PEG chain.[3] The enhanced hydrophilicity imparted by PEGylation can improve the solubility of hydrophobic drugs and prevent aggregation of the bioconjugate.[1][4] While both PEG4 and PEG8 enhance solubility, PEG8 offers a greater hydrophilic contribution, which can be particularly advantageous for highly hydrophobic payloads.[5]

  • Steric Hindrance: The longer PEG8 linker provides greater spatial separation between the conjugated molecules compared to the more compact PEG4 linker.[6] This can be beneficial in overcoming steric hindrance, potentially leading to higher conjugation efficiency, especially when attaching bulky molecules.[6]

  • Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic radius, which in turn reduces renal clearance and prolongs circulation half-life.[7][8] Longer PEG chains generally lead to a more significant increase in half-life.[2] For instance, studies on antibody-drug conjugates (ADCs) have shown that increasing the PEG linker length can lead to slower clearance rates.[1]

  • Biological Activity and Potency: While longer PEG linkers can enhance in vivo performance, they may sometimes have a detrimental effect on in vitro potency.[2] The increased steric bulk of a longer linker could potentially interfere with the binding of the bioconjugate to its target. Therefore, the optimal PEG length often represents a balance between improved pharmacokinetics and retained biological activity.[9]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data illustrating the impact of PEG linker length on key bioconjugate properties. It is important to note that these values are representative and can vary depending on the specific biomolecule, payload, and experimental conditions.

Linker TypeNumber of PEG UnitsApproximate Molecular Weight ( g/mol )Water SolubilityReference(s)
Biotin-PEG4-NHS Ester4~58910 mg/mL[3]
Biotin-PEG12-Acid12~844Soluble in water[3]

Table 1: Comparison of Water Solubility for Biotin-PEG Linkers. This table highlights the general trend of increasing solubility with longer PEG chains. While specific data for PEG8 was not found in the immediate search, the trend from PEG4 to PEG12 suggests that PEG8 would also be highly soluble.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~5.51.5
PEG8~4.02.1
PEG12~3.82.2
PEG24~3.52.4

Table 2: Influence of PEG Linker Length on ADC Clearance. This table, synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8, demonstrates that longer PEG linkers lead to a decrease in the clearance rate of the ADC, indicating a longer circulation time.[1]

Mandatory Visualization

experimental_workflow Experimental Workflow for Comparing PEG4 and PEG8 Linkers cluster_synthesis Bioconjugate Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody Antibody Conjugation_PEG4 Conjugation Reaction (PEG4) Antibody->Conjugation_PEG4 Conjugation_PEG8 Conjugation Reaction (PEG8) Antibody->Conjugation_PEG8 Drug_Linker_PEG4 Drug-Linker (PEG4) Drug_Linker_PEG4->Conjugation_PEG4 Drug_Linker_PEG8 Drug-Linker (PEG8) Drug_Linker_PEG8->Conjugation_PEG8 Purification_PEG4 Purification (e.g., SEC) Conjugation_PEG4->Purification_PEG4 Purification_PEG8 Purification (e.g., SEC) Conjugation_PEG8->Purification_PEG8 DAR_Analysis_PEG4 DAR Analysis (HIC) Purification_PEG4->DAR_Analysis_PEG4 Stability_Analysis_PEG4 Stability Analysis Purification_PEG4->Stability_Analysis_PEG4 DAR_Analysis_PEG8 DAR Analysis (HIC) Purification_PEG8->DAR_Analysis_PEG8 Stability_Analysis_PEG8 Stability Analysis Purification_PEG8->Stability_Analysis_PEG8 In_Vitro_Potency_PEG4 In Vitro Potency Assay DAR_Analysis_PEG4->In_Vitro_Potency_PEG4 In_Vitro_Potency_PEG8 In Vitro Potency Assay DAR_Analysis_PEG8->In_Vitro_Potency_PEG8 Stability_Analysis_PEG4->In_Vitro_Potency_PEG4 Stability_Analysis_PEG8->In_Vitro_Potency_PEG8 In_Vivo_Efficacy_PK_PEG4 In Vivo Efficacy & PK Studies In_Vitro_Potency_PEG4->In_Vivo_Efficacy_PK_PEG4 In_Vivo_Efficacy_PK_PEG8 In Vivo Efficacy & PK Studies In_Vitro_Potency_PEG8->In_Vivo_Efficacy_PK_PEG8

Caption: A typical workflow for comparing bioconjugates with PEG4 and PEG8 linkers.

adc_structure General Structure of an Antibody-Drug Conjugate with a PEG Linker Antibody Antibody Linker Linker Antibody->Linker Attachment Site (e.g., Cysteine or Lysine) PEG PEG Spacer (e.g., PEG4 or PEG8) Linker->PEG Payload Cytotoxic Payload PEG->Payload

Caption: Structure of an ADC with a PEG linker connecting the antibody and payload.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of bioconjugates. The following are representative protocols for common bioconjugation and analysis techniques.

Protocol for Maleimide-Thiol Conjugation

This protocol outlines the conjugation of a maleimide-functionalized PEG linker to a thiol-containing biomolecule, such as an antibody with reduced cysteine residues.[1]

Materials:

  • Thiol-containing protein (1-10 mg/mL in a thiol-free, degassed buffer, pH 6.5-7.5, e.g., PBS)

  • PEG-Maleimide (PEG4-Maleimide or PEG8-Maleimide)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • (Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC))

Procedure:

  • Preparation of Thiolated Protein:

    • Dissolve the protein in a degassed, thiol-free buffer at pH 6.5-7.5.

    • If reducing disulfide bonds, add a 10- to 50-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

  • Preparation of PEG-Maleimide Solution:

    • Prepare a stock solution of PEG-Maleimide in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the PEG-Maleimide stock solution to the thiolated protein solution to achieve a 10- to 20-fold molar excess.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent like N-acetyl cysteine in excess to react with any unreacted maleimide (B117702) groups.

  • Purification:

    • Purify the conjugate using SEC to remove unreacted PEG-linker and other small molecules.[9]

Protocol for NHS-Ester PEGylation of an Antibody

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to the primary amines (lysine residues) of an antibody.[1]

Materials:

  • Antibody solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG-NHS Ester (PEG4-NHS or PEG8-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or dialysis cassettes)

Procedure:

  • Preparation of Antibody:

    • Ensure the antibody is in an amine-free buffer.

  • Preparation of PEG-NHS Ester Solution:

    • Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the PEG-NHS ester solution to the antibody solution. The molar ratio of PEG-NHS to antibody will depend on the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to stop the reaction.

  • Purification:

    • Remove excess, unreacted PEG reagent by SEC or dialysis.

Protocol for Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the DAR of ADCs by separating species with different levels of hydrophobicity.[10]

System:

  • UHPLC system with a UV detector

  • HIC column (e.g., Agilent PLRP-S)

Mobile Phases:

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Inject the sample onto the HIC column.

    • Apply a decreasing salt gradient (from high to low salt) to elute the different ADC species.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR based on the relative peak areas.[6]

Conclusion

The choice between a PEG4 and a PEG8 linker is highly dependent on the specific application and the desired properties of the final bioconjugate.[6] While shorter PEG linkers like PEG4 may be advantageous for maintaining higher in vitro potency in some cases, longer linkers like PEG8 generally offer enhanced hydrophilicity and improved pharmacokinetic profiles, which can lead to better in vivo efficacy.[9] A systematic approach, involving the synthesis and evaluation of bioconjugates with varying PEG linker lengths, is crucial for the rational design and optimization of novel therapeutics and research agents.[11]

References

The Stability Advantage: Why Methyltetrazine Reigns Supreme in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of bioorthogonal chemistry, the stability of reagents is as critical as their reactivity. For researchers engaged in drug development and molecular imaging, the choice of a tetrazine derivative can significantly impact the success of in vivo studies. Among the various options, methyltetrazine consistently emerges as a superior choice, offering an optimal balance between rapid bioorthogonal reactivity and high stability in complex biological environments.[1] This guide provides an objective comparison of methyltetrazine's stability against other common tetrazine derivatives, supported by experimental data and detailed methodologies.

Performance Under Pressure: A Quantitative Comparison

The stability of a tetrazine derivative in biological media directly influences the efficiency and reliability of labeling and imaging experiments. Methyltetrazine's enhanced stability is attributed to the electron-donating nature of the methyl group, which increases the electron density of the aromatic ring, thereby protecting it from nucleophilic attack and hydrolysis.[2] This contrasts with tetrazines bearing electron-withdrawing groups, which, while often more reactive, are also more prone to degradation.[3][4][5][6]

The following table summarizes key performance indicators for methyltetrazine and other commonly used tetrazine derivatives, highlighting the superior stability of methyltetrazine.

PropertyMethyltetrazineH-TetrazinePhenyl-Tetrazinetert-Butyl-TetrazineTriazolyl-tetrazine (3b)Pyridyl-tetrazine (Py-Tz)
Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) ~1,000 - 10,332[1][7]Up to 30,000[1]~1,000[1]Slower than methyltetrazine[1]10,332[7]Not specified
In Vivo Stability High[1]Low[1]Moderate[1]Very High[1]High[7]Low[6]
Stability in DMEM + 10% FBS @ 37°C (% Remaining) > 92% after 12h, ~63% after 48h[6]< 13% after 48h[6]Not specifiedNot specified> 92% after 12h, ~63% after 48h[6]< 13% after 48h[6]
Calculated logD₇.₄ -0.5 to -3.0 (conjugate dependent)[1]More Hydrophilic[1]More Lipophilic[1]More Lipophilic[1]Not specifiedNot specified

The Goldilocks Principle: Balancing Reactivity and Stability

The data clearly illustrates that while some tetrazine derivatives offer faster reaction kinetics, this often comes at the cost of stability. H-tetrazine, for instance, exhibits the fastest reaction rates but has poor stability in aqueous environments, limiting its use in long-term in vivo studies.[1] Conversely, sterically hindered tetrazines like tert-butyl-tetrazine provide enhanced stability but have significantly slower reaction rates with dienophiles such as trans-cyclooctene (B1233481) (TCO).[1]

Methyltetrazine strikes an optimal balance, providing rapid reaction kinetics while maintaining high stability in biological media.[1] This ensures efficient labeling without premature degradation of the probe.

Experimental Protocols: Assessing Tetrazine Stability

Reproducible and robust experimental design is paramount in scientific research. The following are detailed methodologies for key experiments used to evaluate the stability of tetrazine derivatives.

In Vitro Stability Assay in Serum

This protocol assesses the stability of a tetrazine derivative in a biologically relevant medium.

Materials:

  • Tetrazine derivative

  • Fetal Bovine Serum (FBS) or human serum

  • Dulbecco's Modified Eagle Medium (DMEM)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Incubator at 37°C

  • Acetonitrile

Procedure:

  • Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO).

  • Dilute the tetrazine stock solution into DMEM containing 10% FBS to a final concentration of 100 µM.[1]

  • Incubate the solution at 37°C.[1]

  • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the mixture.[1]

  • Precipitate the proteins by adding an equal volume of cold acetonitrile.[1]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the remaining tetrazine derivative by monitoring its characteristic absorbance (typically around 520-540 nm).

Kinetic Measurement of Tetrazine-TCO Ligation

This protocol determines the second-order rate constant of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Materials:

  • Tetrazine derivative

  • trans-cyclooctene (TCO) derivative (e.g., TCO-PEG4)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the tetrazine derivative and the TCO derivative in the reaction buffer.

  • Set the stopped-flow spectrophotometer to the appropriate wavelength to monitor the disappearance of the tetrazine chromophore (typically 520-540 nm).[1]

  • Equilibrate the instrument to the desired temperature (e.g., 37°C for biological relevance).[1]

  • Perform pseudo-first-order measurements by mixing a solution of the tetrazine with a solution containing a large excess (at least 10-fold) of the TCO derivative.[1]

  • Record the absorbance decay over time.

  • Fit the data to a single exponential decay function to obtain the observed rate constant (k_obs).[1]

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative.

Visualizing the Chemistry: Reaction and Workflow Diagrams

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key reaction pathway and a typical experimental workflow.

IEDDA_Reaction Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Methyltetrazine Methyltetrazine TransitionState [4+2] Cycloaddition Transition State Methyltetrazine->TransitionState + TCO trans-Cyclooctene (TCO) TCO->TransitionState Dihydropyridazine Stable Dihydropyridazine Product TransitionState->Dihydropyridazine - N₂ (Retro-Diels-Alder) Nitrogen N₂ Gas

Caption: The IEDDA reaction between methyltetrazine and TCO.

Experimental_Workflow Typical Bioorthogonal Labeling Workflow cluster_invitro In Vitro / In Vivo cluster_analysis Analysis Target Target Biomolecule (e.g., Protein, Cell) TCO_Labeling Label with TCO-functionalized probe Target->TCO_Labeling Methyltetrazine_Incubation Incubate with Methyltetrazine reagent TCO_Labeling->Methyltetrazine_Incubation Washing Wash to remove unbound reagent Methyltetrazine_Incubation->Washing Detection Detection (e.g., Fluorescence Imaging, PET) Washing->Detection

Caption: A generalized workflow for bioorthogonal labeling experiments.

References

A Head-to-Head Battle of Bioorthogonal Titans: iEDDA vs. SPAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice between inverse-electron-demand Diels-Alder (iEDDA) and strain-promoted alkyne-azide cycloaddition (SPAAC) is a critical decision.[1] Both are powerful tools for forging covalent bonds in complex biological systems, yet they exhibit distinct kinetic profiles that can significantly impact experimental success. This guide provides an objective comparison of their reaction efficiencies, supported by experimental data, to inform the selection of the optimal click chemistry for your specific application.

At the heart of bioorthogonal chemistry lies the ability to conduct chemical reactions within living systems without interfering with native biochemical processes. "Click chemistry" reactions, valued for their high yields, selectivity, and biocompatibility, are central to this field. Among the most prominent metal-free click reactions are iEDDA and SPAAC. While both are invaluable, their differing reaction kinetics are a key consideration for applications ranging from cellular imaging to the development of targeted therapeutics.[1]

Quantitative Comparison of Reaction Kinetics

The efficiency of a bioorthogonal reaction is typically quantified by its second-order rate constant (k₂), which reflects how quickly reactants form a product at a given concentration. A higher k₂ value signifies a faster reaction, a crucial attribute when dealing with low concentrations of biomolecules or tracking rapid biological processes.[1]

The iEDDA reaction is renowned for its exceptionally fast kinetics, often orders of magnitude higher than SPAAC, making it ideal for applications demanding rapid labeling.[1] Rate constants for iEDDA reactions can range from 1 to 10⁶ M⁻¹s⁻¹ in aqueous environments at 25°C.[2][3] This remarkable speed is influenced by factors such as the use of electron-withdrawing groups on the tetrazine ring and the ring strain of the dienophile.[4]

In contrast, SPAAC reactions, while still highly efficient and widely used, generally exhibit slower kinetics than iEDDA.[2][3] Reported second-order rate constants for SPAAC reactions typically range from 2.4 x 10⁻³ M⁻¹s⁻¹ up to 34 M⁻¹s⁻¹.[5] The reactivity of SPAAC can be tuned by modifying the structure of the cyclooctyne (B158145).[6]

The following table summarizes the second-order rate constants for several common iEDDA and SPAAC reaction pairs.

Reaction TypeReactant 1Reactant 2k₂ (M⁻¹s⁻¹)Solvent/Conditions
iEDDA 3,6-di(pyridin-2-yl)-s-tetrazineNorbornene0.247Methanol, 25°C
3,6-di(pyridin-2-yl)-s-tetrazineStyrene0.0023Methanol, 25°C
Tetrazine-modified cyanine-styrylBCN-OH45Methanol, 24°C
H-TetrazineTCO~3.3 x 10⁴Acetonitrile/Water, 25°C
Me-TetrazineTCO~2 x 10³Acetonitrile/Water, 25°C
SPAAC Benzyl (B1604629) azideCyclooctyne1.11 x 10⁻²Acetonitrile, 37°C (Determined by NMR)
Benzyl azideBCN0.15DMSO, 37°C
2-azidoethanolPEGylated BCN0.19 - 0.21Human blood plasma, 20°C
Benzyl azide[9+1]CPP2.2 x 10⁻³Deuterated DMSO, 25°C
Benzyl azide[11+1]CPP4.5 x 10⁻⁴Deuterated DMSO, 25°C
Benzyl azidefluor[11+1]CPP4.7 x 10⁻³Deuterated DMSO, 25°C
Benzyl azidem[9+1]CPP9.6 x 10⁻³Deuterated DMSO, 25°C

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the reactants used.[1]

Reaction Mechanisms and Experimental Workflow

The fundamental mechanisms of iEDDA and SPAAC reactions are depicted below, followed by a generalized workflow for their kinetic analysis.

iEDDA_Mechanism iEDDA Reaction Mechanism cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_rearrangement Retro-Diels-Alder Diene Electron-Poor Diene (Tetrazine) Intermediate Bicyclic Intermediate Diene->Intermediate Dienophile Electron-Rich Dienophile Dienophile->Intermediate Product Dihydropyridazine Product Intermediate->Product -N₂ N2 N₂ Gas

Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_cycloaddition [3+2] Cycloaddition Azide Azide Product Triazole Product Azide->Product Alkyne Strained Alkyne (Cyclooctyne) Alkyne->Product

Caption: Mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Kinetic_Analysis_Workflow Kinetic Analysis Workflow prep Prepare Reactant Stock Solutions mix Mix Reactants in Cuvette/NMR Tube prep->mix monitor Monitor Reaction Progress (UV-Vis or NMR) mix->monitor data Collect Data at Time Intervals monitor->data plot Plot ln([Reactant]) vs. Time data->plot calc Calculate k₂ from Pseudo-First-Order Rate plot->calc

Caption: Generalized experimental workflow for kinetic analysis of click reactions.

Experimental Protocols

Determining iEDDA Reaction Kinetics via UV-Vis Spectrophotometry

This protocol describes the determination of the second-order rate constant for the reaction between a tetrazine and a dienophile under pseudo-first-order conditions.

Materials:

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Tetrazine derivative

  • Dienophile (e.g., norbornene derivative)

  • Anhydrous solvent (e.g., methanol)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the tetrazine derivative in the chosen solvent (e.g., 1 mM).

    • Prepare a series of stock solutions of the dienophile at higher concentrations (e.g., 100 mM, 140 mM, 160 mM, 200 mM).

  • Set up the Spectrophotometer:

    • Set the spectrophotometer to the desired temperature (e.g., 25°C).

    • Set the instrument to monitor the absorbance at the λmax of the tetrazine (e.g., ~520-545 nm), where the product does not absorb.[7]

  • Initiate the Reaction and Monitor:

    • In a cuvette, mix the tetrazine solution with one of the dienophile solutions to achieve final concentrations where the dienophile is in large excess (e.g., 10-20 fold). For example, mix to a final concentration of 0.1 mM tetrazine and 10 mM dienophile.[7]

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 10 seconds for 5 minutes).[7]

  • Data Analysis:

    • Convert the absorbance values to tetrazine concentration using the Beer-Lambert law.

    • Plot ln([Tz]/[Tz]₀) versus time, where [Tz] is the concentration of tetrazine at time t and [Tz]₀ is the initial concentration.[7]

    • The slope of the resulting linear plot is the pseudo-first-order rate constant (k_obs).[7]

  • Determine the Second-Order Rate Constant (k₂):

    • Repeat the experiment with different excess concentrations of the dienophile.[7]

    • Plot k_obs versus the concentration of the dienophile.

    • The slope of this second linear plot is the second-order rate constant (k₂).[7]

Determining SPAAC Reaction Kinetics via ¹H NMR Spectroscopy

This protocol outlines the determination of the second-order rate constant for a SPAAC reaction using quantitative ¹H NMR.[8]

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., deuterated DMSO)[8]

  • Strained alkyne (e.g., a cyclooctyne derivative)

  • Azide (e.g., benzyl azide)

  • Internal standard of known concentration (e.g., dimethyl sulfone)[8][9]

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of the strained alkyne, the azide, and the internal standard in the chosen deuterated solvent.[9]

  • Initiate the Reaction:

    • In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant).[9] A slight excess of one reactant can be used.[9]

  • Acquire NMR Spectra:

    • Quickly acquire an initial ¹H NMR spectrum (t=0).[9]

    • Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.[9]

  • Data Analysis:

    • In each spectrum, integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard.[9]

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.[9]

  • Determine the Second-Order Rate Constant (k₂):

    • For a second-order reaction with initial concentrations [A]₀ and [B]₀, plot ln(([B]₀[A]t)/([A]₀[B]t)) versus time.

    • The slope of this line is k₂([A]₀ - [B]₀).

    • If the initial concentrations are equal, plot 1/[A]t versus time. The slope of this line is k₂.

Concluding Remarks

Both iEDDA and SPAAC are powerful and versatile bioorthogonal reactions with broad applications in research and drug development. The primary distinguishing feature is their reaction kinetics.[1] The exceptionally fast rates of iEDDA reactions make them the preferred choice for applications requiring rapid labeling, especially when dealing with low concentrations of target molecules.[1] SPAAC, while generally slower, offers a robust and reliable alternative with excellent stability of the reactants.[1] Ultimately, the selection between iEDDA and SPAAC will depend on the specific experimental context, including the nature of the biological system, the desired timescale of the experiment, and the stability of the reactants.[1] By understanding the kinetic profiles and experimental considerations of each reaction, researchers can make an informed decision to best achieve their scientific goals.[1]

References

A Comparative Guide to Drug-to-Antibody Ratio (DAR) Characterization: Featuring Methyltetrazine-PEG4-Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC), profoundly influencing its efficacy, safety, and pharmacokinetics.[][2][3] Accurate and robust characterization of the DAR is therefore paramount throughout the ADC development pipeline. This guide provides a comparative overview of common analytical techniques for DAR determination, with a special focus on ADCs prepared using stable linkers like Methyltetrazine-PEG4-Acid.

This compound is a highly stable, amine-reactive linker used in bioorthogonal chemistry to create stable antibody conjugates.[4] Its hydrophilic PEG4 spacer can enhance the solubility and pharmacokinetic properties of the resulting ADC. While not a direct method for characterization itself, the conjugation chemistry employed, such as the use of this compound, dictates the nature of the resulting ADC and influences the choice of the most appropriate DAR characterization method. This guide will explore the principles, protocols, and comparative performance of key analytical techniques used to characterize ADCs, including those synthesized with advanced linkers.

Comparative Analysis of DAR Characterization Methodologies

The selection of a suitable analytical method for DAR characterization depends on several factors, including the conjugation chemistry (e.g., cysteine vs. lysine (B10760008) linkage), the physicochemical properties of the linker and payload, and the desired level of detail (average DAR vs. distribution of species).[5] The following table summarizes the key performance characteristics of the most widely used techniques.

Parameter Hydrophobic Interaction Chromatography (HIC) Reversed-Phase Liquid Chromatography (RP-LC) Mass Spectrometry (MS) UV/Vis Spectroscopy
Principle Separation based on hydrophobicity under non-denaturing conditions.[6][7][8]Separation based on hydrophobicity under denaturing conditions.[9][10]Measurement of the mass-to-charge ratio of intact or fragmented ADC.[11][12][13]Calculation of DAR based on the differential absorbance of the antibody and the drug.[14][15][16]
Information Provided Average DAR and distribution of different drug-loaded species.[8][9]Average DAR, primarily for cysteine-linked ADCs after reduction.[9]Precise mass of different DAR species, distribution, and conjugation sites (with MS/MS).[13][17]Average DAR only.[][14]
Sample Requirements Intact ADC.[6]Reduced ADC (for Cys-linked).[9]Intact, reduced, or digested ADC.[10][17]Intact ADC.[14]
Throughput ModerateModerateLowerHigh
Advantages - Mild, non-denaturing conditions preserve ADC integrity.- Good resolution of DAR species for Cys-linked ADCs.[6][7]- High resolution for reduced light and heavy chains.- Orthogonal method to HIC.[9]- High accuracy and sensitivity.- Provides detailed structural information.[2][11]- Simple, fast, and convenient.- Does not require extensive instrumentation.[][14]
Limitations - Not ideal for highly heterogeneous lysine-linked ADCs.- High salt mobile phases can be incompatible with MS.[10][18]- Denaturing conditions disrupt the intact ADC structure.- Less suitable for lysine-linked ADCs.[5][10]- Complex data analysis.- Potential for ion suppression and source contamination.- Only provides an average DAR.- Requires distinct UV/Vis absorbance maxima for the antibody and drug.[19][20]

Experimental Workflows and Protocols

Detailed and optimized protocols are crucial for obtaining accurate and reproducible DAR data. Below are representative workflows and methodologies for the key analytical techniques.

Workflow for ADC Generation and Characterization

The overall process begins with the conjugation of the drug-linker to the antibody, followed by purification and subsequent characterization using one or more of the analytical techniques described below.

ADC Workflow cluster_conjugation Conjugation cluster_purification Purification cluster_characterization DAR Characterization Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation DrugLinker Drug-Linker (e.g., this compound derivative) DrugLinker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC HIC HIC RPLC RP-LC MS Mass Spectrometry UVVis UV/Vis Spectroscopy ADC->HIC ADC->RPLC ADC->MS ADC->UVVis

A generalized workflow for ADC production and subsequent DAR characterization.
Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity. Since the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, species with different DARs can be resolved.[6][7]

Experimental Protocol:

  • Instrumentation: A biocompatible HPLC or UHPLC system with a UV detector.[6]

  • Column: A HIC column, such as one packed with butyl or ether functional groups.[21]

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[6][21]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with or without a low percentage of organic modifier like isopropanol).[7]

  • Gradient: A linear gradient from high salt to low salt to elute the ADC species in order of increasing hydrophobicity (and thus, increasing DAR).

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.[9]

HIC Workflow ADC_Sample ADC Sample in High Salt Buffer HIC_Column HIC Column ADC_Sample->HIC_Column Gradient Decreasing Salt Gradient HIC_Column->Gradient UV_Detector UV Detector (280 nm) Gradient->UV_Detector Chromatogram Chromatogram (DAR Species Separation) UV_Detector->Chromatogram DAR_Calc DAR Calculation (Weighted Average) Chromatogram->DAR_Calc

Workflow for DAR analysis by Hydrophobic Interaction Chromatography (HIC).
Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC is a powerful technique for the analysis of cysteine-linked ADCs after reduction. The antibody is cleaved into its light and heavy chains, and the drug-loaded chains are separated based on their hydrophobicity.[9]

Experimental Protocol:

  • Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[9]

  • Instrumentation: A UHPLC system coupled with a UV detector and ideally a mass spectrometer.[22]

  • Column: A reversed-phase column with C4 or C8 stationary phases is commonly used for proteins.

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A gradient from low to high organic solvent concentration.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The weighted average DAR is calculated from the peak areas of the unconjugated and conjugated light and heavy chains.[9][22]

Mass Spectrometry (MS)

MS provides a direct measurement of the molecular weight of the different ADC species, allowing for unambiguous DAR determination.[11][12] It can be performed on the intact ADC (native MS) or on its subunits after reduction or digestion.[12][17]

Experimental Protocol (Intact ADC analysis):

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system (e.g., SEC or native RP-LC).[12][23]

  • LC Separation: Size exclusion chromatography (SEC) or native RP-LC can be used for online desalting and separation prior to MS analysis.[12][23]

  • MS Analysis: The analysis is performed under non-denaturing ("native") conditions to keep the ADC intact.

  • Data Analysis: The raw mass spectrum is deconvoluted to obtain the masses of the different DAR species. The relative abundance of these species is used to determine the DAR distribution and average DAR.[24]

MS_DAR_Analysis ADC_Sample Intact ADC Sample LC_System LC System (e.g., SEC for desalting) ADC_Sample->LC_System ESI_Source Electrospray Ionization (Native Conditions) LC_System->ESI_Source Mass_Analyzer High-Resolution Mass Analyzer ESI_Source->Mass_Analyzer Spectrum Mass Spectrum (Charge State Envelope) Mass_Analyzer->Spectrum Deconvolution Deconvolution Spectrum->Deconvolution DAR_Profile DAR Profile (Distribution & Average) Deconvolution->DAR_Profile

Workflow for intact ADC DAR analysis by LC-MS under native conditions.
UV/Vis Spectroscopy

This is the simplest method for determining the average DAR.[][14] It relies on the Beer-Lambert law and requires that the drug and the antibody have distinct absorbance maxima.[][19]

Experimental Protocol:

  • Instrumentation: A UV/Vis spectrophotometer.

  • Measurement: The absorbance of the ADC solution is measured at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance.

  • Data Analysis: The concentrations of the antibody and the drug are calculated using their respective extinction coefficients and the measured absorbances. The average DAR is then determined by the molar ratio of the drug to the antibody.[14][15]

Conclusion

The characterization of the drug-to-antibody ratio is a multifaceted process that requires the judicious selection of appropriate analytical techniques. While UV/Vis spectroscopy offers a rapid estimation of the average DAR, chromatographic methods like HIC and RP-LC provide more detailed information on the distribution of different drug-loaded species. Mass spectrometry stands out as the most powerful technique, offering unparalleled accuracy and detailed structural insights.

For ADCs constructed with advanced, stable linkers such as those derived from this compound, a combination of these orthogonal techniques is often employed to provide a comprehensive and reliable characterization of the DAR. This multi-faceted approach ensures the quality, consistency, and safety of these promising therapeutic agents.

References

Functional assays to validate activity of Methyltetrazine-labeled antibodies.

Author: BenchChem Technical Support Team. Date: December 2025

The advent of bioorthogonal chemistry has revolutionized the way researchers modify antibodies for applications ranging from diagnostics and imaging to the development of antibody-drug conjugates (ADCs). The inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine (MTz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of this field, prized for its exceptionally fast kinetics and high specificity in biological systems. However, the chemical modification of an antibody, a finely tuned biological molecule, risks altering its functional integrity.

This guide provides an objective comparison of functional assays used to validate the activity of methyltetrazine-labeled antibodies. It offers quantitative data from published studies, detailed experimental protocols, and workflow diagrams to assist researchers in ensuring their conjugated antibodies retain their essential antigen-binding capabilities.

Impact of Labeling on Antibody Function: A Quantitative Look

A primary concern during antibody conjugation is whether the modification process affects the antibody's affinity for its target antigen. Bioorthogonal labeling via methyltetrazine is designed to be minimally perturbing. Studies consistently show that when performed under optimized conditions, the impact on binding affinity is negligible.

The following tables summarize experimental data comparing the binding affinities of antibodies before and after modification with TCO or methyltetrazine moieties.

| Antibody Target | Antibody | **Modification

Safety Operating Guide

Proper Disposal of Methyltetrazine-PEG4-Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

This guide provides detailed procedural information for the proper disposal of Methyltetrazine-PEG4-Acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and professionals in drug development who handle this compound.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous material under normal use and transport conditions, adherence to standard laboratory safety protocols is essential.[1] Before handling, consult the Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

In case of accidental contact, rinse the affected area with plenty of water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1] Ingestion is not expected to be a significant hazard under normal use.[1]

Summary of Chemical and Safety Data

The following table summarizes key quantitative and safety information for this compound.

PropertyValueReference
CAS Number1802907-91-0[2][3][4]
Molecular FormulaC₂₀H₂₈N₄O₇[2][3][4]
Molecular Weight436.56 g/mol [2][4]
AppearanceRed crystalline solid[2][4]
Purity>95% (HPLC)[2][4]
Storage-20°C, Desiccate[2][3][4]
SolubilityDMSO, DMF, DCM, THF, Chloroform, Water[2][3][4]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to avoid or minimize waste generation wherever possible.[1] This material and its container must be disposed of in accordance with all applicable local, regional, and national/federal regulations.[1]

Experimental Protocol for Waste Handling and Disposal:
  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes), as chemical waste.

    • Do not mix this waste with hazardous waste streams (e.g., flammable solvents, heavy metals, or highly toxic compounds) unless compatibility has been confirmed and it is part of a designated waste stream.

    • Keep acidic waste separate from basic waste to prevent potentially reactive neutralizations.

  • Containerization:

    • Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container. The original product container can be used if it is in good condition.

    • For solutions of this compound, use a leak-proof container made of a material compatible with the solvent used.

    • Label the waste container clearly with "Non-hazardous Chemical Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated and clearly labeled satellite accumulation area within the laboratory.

    • It is good practice to store the container in secondary containment to mitigate potential leaks or spills.

    • The storage area should be cool, dry, and well-ventilated.[1]

  • Disposal of Small Quantities of Aqueous Solutions:

    • While this compound is not known to be hazardous to the environment or non-degradable in wastewater treatment plants, direct drain disposal is not recommended without consulting your institution's guidelines.[1]

    • For very small quantities of dilute aqueous solutions, neutralization of the acidic functional group may be an option prior to drain disposal, subject to local regulations. To do this, slowly add a weak base like sodium bicarbonate until the pH is neutral (6-8).[1] However, this should only be done if permitted by your institution's Environmental Health and Safety (EHS) office.

  • Arranging for Final Disposal:

    • Once the waste container is full or has reached the institutional time limit for accumulation, contact your EHS department for pickup.

    • Provide the EHS department with a complete and accurate description of the waste. They will arrange for disposal through a licensed chemical waste contractor.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow start Start: Generate This compound Waste assess_form Assess Waste Form start->assess_form solid_waste Solid Waste or Contaminated Labware assess_form->solid_waste Solid solution_waste Solution Waste assess_form->solution_waste Liquid collect_solid Collect in Labeled, Compatible Solid Waste Container solid_waste->collect_solid assess_solution Is Solution Aqueous and Dilute? solution_waste->assess_solution store_waste Store Sealed Container in Satellite Accumulation Area collect_solid->store_waste collect_solution Collect in Labeled, Compatible Liquid Waste Container assess_solution->collect_solution No (Organic Solvent) check_ehs Consult Institutional EHS Drain Disposal Policy assess_solution->check_ehs Yes collect_solution->store_waste check_ehs->collect_solution Not Permitted neutralize Neutralize to pH 6-8 with Weak Base check_ehs->neutralize Permitted drain_disposal Dispose Down Drain with Copious Water neutralize->drain_disposal end End: Proper Disposal drain_disposal->end contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Methyltetrazine-PEG4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling Methyltetrazine-PEG4-Acid, including operational and disposal plans.

Chemical Information: this compound is a stable, amine-reactive tetrazine building block commonly used in bioconjugation applications, particularly for modifying primary or secondary amines in the presence of activators.[1][2][3] Its hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility.[1][3]

Property Value
CAS Number 1802907-91-0[1][2][3]
Molecular Formula C20H28N4O7[1][3]
Appearance Red crystalline solid[1][3]
Purity >95% (HPLC)[1][3]
Solubility DMSO, DMF, DCM, THF, Chloroform, Water[1][2][3]
Storage -20°C, desiccated[1][2][3]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Required PPE Notes
Eye/Face Protection Tight-sealing safety goggles.Protects against splashes and dust.
Hand Protection Suitable, chemical-resistant gloves.Ensure gloves are compatible with the solvents being used.
Skin and Body Protection Laboratory coat and suitable protective clothing.Provides a barrier against accidental contact.
Respiratory Protection Use in a well-ventilated area. In case of insufficient ventilation, wear a government-approved respirator.Not expected to be an inhalation hazard under normal use.[4]

Handling and Storage Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound at -20°C in a dry, well-ventilated place.[1][2][3][4]

  • Keep the container tightly closed and desiccated.[3]

Preparation and Use:

  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Avoid generating dust.

  • Use in a well-ventilated area or under a chemical fume hood.

  • When dissolving, add the solvent to the reagent slowly.

The following diagram outlines the standard workflow for handling this compound.

Handling Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Retrieve from -20°C Storage A->B C Allow to Equilibrate to Room Temperature B->C D Weigh in a Ventilated Enclosure C->D E Dissolve in Appropriate Solvent D->E F Perform Reaction Under Controlled Conditions E->F G Quench Reaction and Work-up F->G H Dispose of Waste G->H I Clean Equipment and Work Area H->I J Return Unused Reagent to Storage I->J

Handling Workflow Diagram

First Aid Measures

In the event of exposure, follow these first aid guidelines.

Exposure Route First Aid Procedure
Inhalation Not expected to be an inhalation hazard under normal use. If respiratory symptoms occur, move to fresh air and consult a physician if necessary.[4]
Skin Contact Rinse with plenty of water. Immediate medical attention is not required.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
Ingestion Not expected to be a significant ingestion hazard under normal use. If you feel unwell, seek medical advice.[4]

Disposal Plan

The generation of waste should be minimized whenever possible.[4]

  • Unused Product: Dispose of this material and its container in accordance with all applicable local, regional, and national regulations.[4]

  • Empty Containers: Empty containers or liners may retain some product residues and should be disposed of in the same manner as the product itself.[4]

  • Reaction Waste: Disposal of this product's solutions or any by-products must comply with the requirements of all applicable regulations.[4]

This compound contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[4]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。